molecular formula C10H6ClNO B1589551 2-Chloroquinoline-6-carbaldehyde CAS No. 791626-59-0

2-Chloroquinoline-6-carbaldehyde

Cat. No.: B1589551
CAS No.: 791626-59-0
M. Wt: 191.61 g/mol
InChI Key: JRXFGSDIVFFZTM-UHFFFAOYSA-N
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Description

2-Chloroquinoline-6-carbaldehyde is an organic compound with the molecular formula C10H6ClNO and a molecular weight of 191.61 g/mol . Its structure consists of a quinoline core substituted with a chlorine atom at the 2-position and a formyl (aldehyde) group at the 6-position. The SMILES notation for the compound is C1=CC2=C(C=CC(=N2)Cl)C=C1C=O, and its InChIKey is JRXFGSDIVFFZTM-UHFFFAOYSA-N . This compound serves as a versatile and valuable building block in medicinal chemistry and organic synthesis. The reactive aldehyde group readily undergoes condensation reactions to form Schiff bases, while the chlorine atom is a site for nucleophilic substitution, allowing for the construction of diverse and complex molecular architectures . Recent, cutting-edge research has demonstrated the specific application of 2-chloroquinoline-based aldehydes in the design and synthesis of novel heterocyclic compounds investigated as dual-target inhibitors against SARS-CoV-2 viral proteases . In this context, the 2-chloroquinoline scaffold acts as a privileged pharmacophore, contributing to the inhibition of key viral replication enzymes, namely the main protease (MPro) and papain-like protease (PLPro) . The chemical properties of 2-chloroquinoline-6-carbaldehyde make it a promising starting material for developing new therapeutic agents and other functional molecules. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroquinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10-4-2-8-5-7(6-13)1-3-9(8)12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXFGSDIVFFZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460137
Record name 2-chloroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791626-59-0
Record name 2-chloroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloroquinoline-6-carbaldehyde chemical properties

[1]

Executive Summary

2-Chloroquinoline-6-carbaldehyde (CAS: 791626-59-0 ) is a bifunctional heterocyclic scaffold critical to medicinal chemistry and materials science. Unlike its more common isomer, 2-chloroquinoline-3-carbaldehyde (derived via Vilsmeier-Haack formylation of acetanilides), the 6-carbaldehyde variant offers a unique substitution pattern that enables the construction of linear, extended conjugated systems.

This compound serves as a "linchpin" intermediate: it possesses an electrophilic aldehyde at the C-6 position and a nucleophile-susceptible chlorine at the C-2 position . This orthogonality allows for sequential, selective functionalization—making it an ideal precursor for Wee1 kinase degraders, antimalarial agents, and fluorescent probes.

Physicochemical Profile

PropertyDataNotes
CAS Number 791626-59-0Distinct from the 3-carbaldehyde (CAS 73568-25-9).[1]
Molecular Formula C₁₀H₆ClNO
Molecular Weight 191.61 g/mol
Appearance Pale yellow to off-white solidSensitive to oxidation upon prolonged air exposure.
Solubility Soluble in DCM, CHCl₃, DMSOLimited solubility in non-polar alkanes (Hexane).
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Aldehyde group is prone to autoxidation to carboxylic acid.
Key Functional Groups C-2 Chloro, C-6 FormylOrthogonal reactivity profile (SNAr vs. Carbonyl addition).

Synthesis and Preparation

The synthesis of 2-chloroquinoline-6-carbaldehyde does not follow the standard Meth-Cohn quinoline synthesis used for the 3-isomer. Instead, it typically proceeds via the functionalization of a pre-formed quinoline core, most commonly through lithium-halogen exchange of a 6-bromo precursor.

Core Synthetic Pathway

The most robust route involves the chlorination of 6-bromoquinolin-2(1H)-one followed by formylation.

Step 1: Chlorination (Activation of C-2)

  • Precursor: 6-Bromoquinolin-2(1H)-one (CAS 1810-66-8).

  • Reagent: Phosphoryl chloride (POCl₃).[2]

  • Conditions: Reflux (100°C), 15 hours.

  • Mechanism: Conversion of the lactam carbonyl to an imidoyl chloride via a chloronium intermediate.

  • Yield: ~92% (Pink/White solid).

Step 2: Formylation (Functionalization of C-6)

  • Precursor: 6-Bromo-2-chloroquinoline (CAS 1810-71-5).[2]

  • Reagents: n-Butyllithium (n-BuLi), anhydrous DMF.

  • Solvent: Dry THF.

  • Conditions: -78°C (Cryogenic).

  • Mechanism: Lithium-halogen exchange generates the kinetically stable 6-lithio-2-chloroquinoline species, which nucleophilically attacks DMF. Acidic workup releases the aldehyde.

Visualization of Synthesis

SynthesisPathStart6-Bromoquinolin-2(1H)-one(CAS 1810-66-8)Step1Chlorination(POCl3, 100°C)Start->Step1Inter6-Bromo-2-chloroquinoline(CAS 1810-71-5)Step1->InterStep2Li-Halogen Exchange(n-BuLi, -78°C)Inter->Step2Step3Formylation(DMF, H3O+)Step2->Step3Product2-Chloroquinoline-6-carbaldehyde(CAS 791626-59-0)Step3->Product

Caption: Two-stage synthesis transforming the lactam precursor into the bifunctional aldehyde scaffold.

Reactivity Profile & Functionalization

The chemical utility of 2-chloroquinoline-6-carbaldehyde lies in its divergent reactivity . The C-2 chlorine and C-6 aldehyde react under different conditions, allowing for high chemo-selectivity.

A. C-6 Reactivity: Aldehyde Chemistry

The aldehyde at C-6 is electronically coupled to the quinoline nitrogen but is sufficiently distal to react as a standard aromatic aldehyde.

  • Reductive Amination: Reacts with primary/secondary amines and reducing agents (NaBH(OAc)₃) to form amine linkers. This is a primary route for synthesizing Wee1 kinase degraders .

  • Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form vinyl-quinolines, often used in fluorescent dye synthesis.

B. C-2 Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The C-2 position is activated by the adjacent ring nitrogen (aza-activation).

  • Nucleophiles: Amines, thiols, and alkoxides.

  • Mechanism: Addition-Elimination. The nitrogen acts as an electron sink, stabilizing the Meisenheimer complex.

  • Conditions: typically requires heat (80–100°C) or acid catalysis/basic conditions depending on the nucleophile.

  • Selectivity: SNAr at C-2 can be performed before or after C-6 functionalization, though protecting the aldehyde (as an acetal) is recommended if the nucleophile is a strong reducing agent or very basic.

Divergent Reactivity Diagram

ReactivityCore2-Chloroquinoline-6-carbaldehyde(Core Scaffold)C6_NodeC-6 Aldehyde(Electrophile)Core->C6_NodePath AC2_NodeC-2 Chloride(Electrophile for SNAr)Core->C2_NodePath BRedAmReductive Amination(Amines + NaBH(OAc)3)--> Wee1 DegradersC6_Node->RedAmKnoevenCondensation(Active Methylenes)--> Fluorescent ProbesC6_Node->KnoevenSNArNucleophilic Substitution(HNR2, Heat)--> 2-AminoquinolinesC2_Node->SNArSuzukiPd-Catalyzed Coupling(Ar-B(OH)2)--> 2-ArylquinolinesC2_Node->Suzuki

Caption: Orthogonal reaction pathways allow independent modification of the C-2 and C-6 positions.

Experimental Protocols

Protocol A: Reductive Amination at C-6

Context: Synthesis of kinase inhibitor intermediates.

  • Preparation: In a dry round-bottom flask under N₂, dissolve 2-chloroquinoline-6-carbaldehyde (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Amine Addition: Add the desired amine (1.1 equiv) and stir at Room Temperature (RT) for 30 minutes to allow imine formation.

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.0 equiv) portion-wise.

  • Reaction: Warm to RT and stir for 12 hours. Monitor by LC-MS (Target mass: M+Amine-O+2H).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: SNAr Displacement at C-2

Context: Introduction of amino-side chains.

  • Setup: Dissolve 2-chloroquinoline-6-carbaldehyde (1.0 equiv) in DMSO or NMP .

  • Reagents: Add the nucleophilic amine (2.0 equiv) and a base such as DIPEA or K₂CO₃ (3.0 equiv).

  • Heating: Heat the mixture to 100–120°C for 4–16 hours.

    • Note: The aldehyde group is stable to these conditions, but avoid strong reducing nucleophiles.

  • Workup: Pour into ice-water. The product often precipitates. Filter and wash with water.

  • Validation: ¹H NMR should show the disappearance of the C-2 Cl signal and the appearance of amine alkyl protons.

References

  • Synthesis of Precursor (6-Bromo-2-chloroquinoline)

    • Source: ChemicalBook & Patent Liter
    • Protocol: Reaction of 6-bromoquinolin-2(1H)-one with POCl₃.
    • URL:

  • Reductive Amination Protocol (Wee1 Degraders)

    • Source: Patent WO2024006881A1 ("Wee1 degrading compounds and uses thereof").
    • Context: Reaction of 2-chloroquinoline-6-carbaldehyde with amines using NaBH(OAc)₃.
    • URL:

  • General Reactivity of 2-Chloro-3-carbaldehyde (Comparative)

    • Source: Meth-Cohn, O. et al. J. Chem. Soc., Perkin Trans. 1, 1981.
    • Context: Establishes the baseline reactivity for chloro-quinoline-carbaldehydes.
    • URL:

  • Lithium-Halogen Exchange Methodology

    • Source: Common Organic Chemistry (General Protocol for Aryl Bromide to Aldehyde).
    • Context: Standard conditions for converting 6-bromo-2-chloroquinoline to the 6-carbaldehyde.
    • URL:

Vilsmeier-Haack formylation of substituted acetanilides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Vilsmeier-Haack Formylation of Substituted Acetanilides

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of aromatic aldehydes. We will delve into the Vilsmeier-Haack (V-H) reaction, a cornerstone of organic synthesis, with a specific focus on its application to substituted acetanilides. Our approach moves beyond a mere recitation of steps to explain the underlying causality of experimental choices, providing a framework for robust, self-validating protocols.

The introduction of a formyl group (–CHO) onto an aromatic nucleus is a pivotal transformation in synthetic chemistry.[1] Aryl aldehydes are versatile intermediates, serving as precursors for a vast array of more complex molecular architectures, including many pharmaceutical agents.[2][3] The Vilsmeier-Haack reaction is a powerful and widely utilized method for achieving this transformation, particularly on electron-rich aromatic and heteroaromatic systems.[4][5][6] It offers a mild and efficient alternative to harsher methods like the Gattermann-Koch reaction.[7][8]

Substituted acetanilides are particularly valuable substrates for this reaction. The acetamido (–NHCOCH₃) group is a potent activating group, significantly increasing the nucleophilicity of the aromatic ring and facilitating electrophilic substitution under the mild conditions of the V-H reaction.[9] This guide will provide a detailed exploration of the reaction mechanism, the critical influence of substituents on regioselectivity, a field-proven experimental workflow, and troubleshooting insights.

The Heart of the Reaction: The Vilsmeier Reagent

The efficacy of the Vilsmeier-Haack reaction hinges on the in-situ generation of its key electrophile: a substituted chloroiminium ion, commonly referred to as the Vilsmeier reagent.[6][8]

Formation and Character

The reagent is typically prepared by reacting a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[9][10] Other halogenating agents such as thionyl chloride or oxalyl chloride can also be used, but the DMF/POCl₃ system remains the most prevalent.[2][11]

The reaction between DMF and POCl₃ is an exothermic nucleophilic addition-elimination process that forms the electrophilic (chloromethylene)dimethyliminium chloride salt.

Causality Check: The Vilsmeier reagent is a relatively weak and bulky electrophile compared to the acylium ions generated in Friedel-Crafts reactions.[9][12] This characteristic is fundamental to its selectivity. Its mildness prevents reaction with deactivated aromatic rings and its size plays a crucial role in determining the position of attack (regioselectivity) on the substrate.

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

The Core Mechanism on Acetanilide Substrates

The formylation of a substituted acetanilide proceeds via a classical electrophilic aromatic substitution pathway. The strongly activating acetamido group directs the substitution primarily to the para position, and to a lesser extent, the ortho position.

  • Electrophilic Attack: The electron-rich π-system of the acetanilide ring attacks the electrophilic carbon of the Vilsmeier reagent. This step forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Restoration of Aromaticity: A weak base, often DMF from the reaction medium, abstracts a proton from the carbon bearing the new substituent, collapsing the sigma complex and restoring the aromaticity of the ring.[13] This results in the formation of a protonated aryl iminium salt.

  • Hydrolysis: During the aqueous workup phase, the iminium salt is readily hydrolyzed to yield the final p-formylacetanilide derivative and dimethylamine.[6][10]

Formylation_Mechanism Acetanilide Substituted Acetanilide SigmaComplex Sigma Complex (Arenium Ion) Acetanilide->SigmaComplex 1. Electrophilic Attack Vilsmeier Vilsmeier Reagent [CH(Cl)=N⁺(CH₃)₂] Vilsmeier->SigmaComplex IminiumSalt Aryl Iminium Salt SigmaComplex->IminiumSalt 2. Deprotonation (Restores Aromaticity) Aldehyde Final Product (Aryl Aldehyde) IminiumSalt->Aldehyde 3. Hydrolysis (H₂O Workup)

Caption: Generalized mechanism of Vilsmeier-Haack formylation.

Mastering Regioselectivity: The Influence of Substituents

For substituted acetanilides, the final position of the formyl group is a predictable outcome of the interplay between the directing effects of the resident substituents. The acetamido group is a powerful ortho, para-director. However, due to the steric bulk of the Vilsmeier reagent, substitution almost exclusively occurs at the less hindered para position.[12][13][14]

Let's consider an acetanilide ring with an additional substituent 'X'.

  • If 'X' is at the ortho or meta position: The incoming formyl group will be directed to the para position relative to the strongly activating acetamido group.

  • If 'X' is at the para position: The formyl group will be directed to one of the ortho positions. The choice between the two available ortho positions will be governed by the nature of the para substituent 'X'.

Substituent (X) at C4Activating/DeactivatingDirecting Effect of XPredicted Major ProductRationale
-H (Acetanilide)--4-FormylacetanilideThe acetamido group directs para.
-CH₃ (4-Methylacetanilide)Activatingortho, para2-Formyl-4-methylacetanilideBoth groups direct to the same position (ortho to -CH₃, ortho to -NHCOCH₃).
-OCH₃ (4-Methoxyacetanilide)Strongly Activatingortho, para2-Formyl-4-methoxyacetanilideThe powerful methoxy group strongly directs formylation to its ortho position.
-Cl (4-Chloroacetanilide)Deactivatingortho, para2-Formyl-4-chloroacetanilideThe acetamido group's activation overcomes the halogen's deactivation and directs ortho.
-NO₂ (4-Nitroacetanilide)Strongly DeactivatingmetaReaction is difficult/failsThe ring is too deactivated for the mild Vilsmeier reagent to react effectively.

A Field-Proven, Self-Validating Experimental Protocol

This protocol is designed for robustness and reproducibility. Each step includes an explanation of its scientific purpose, allowing for informed troubleshooting and adaptation.

Experimental_Workflow Start Start PrepReagent 1. Prepare Vilsmeier Reagent (POCl₃ added to DMF at 0°C) Start->PrepReagent AddSubstrate 2. Add Substituted Acetanilide (Portion-wise or as solution) PrepReagent->AddSubstrate Exothermic control HeatReaction 3. Heat Reaction Mixture (e.g., 80-90°C, 4-6 hours) AddSubstrate->HeatReaction Drive reaction to completion Quench 4. Quench & Hydrolyze (Pour onto crushed ice) HeatReaction->Quench Stop reaction & begin hydrolysis Neutralize 5. Neutralize (Add base, e.g., NaOH soln.) Quench->Neutralize Precipitate product Isolate 6. Isolate Crude Product (Vacuum filtration) Neutralize->Isolate Purify 7. Purify Product (Recrystallization) Isolate->Purify End End Purify->End

Caption: A robust experimental workflow for Vilsmeier-Haack formylation.

Step-by-Step Methodology
  • Reagent Preparation (Self-Validation Point 1): In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0-5 °C. Add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality: This slow, cold addition is critical. The reaction is highly exothermic, and uncontrolled addition can lead to the decomposition of the reagent and hazardous pressure buildup. A thick, pale-yellow or white precipitate of the Vilsmeier reagent should form, indicating successful generation.[5]

  • Substrate Addition and Reaction (Self-Validation Point 2): To the freshly prepared reagent, add the substituted acetanilide portion-wise at a rate that maintains the temperature below 20 °C. Once the addition is complete, remove the cooling bath and heat the reaction mixture in a water bath at 80-90 °C for 4-10 hours.[15]

    • Causality: The reaction time and temperature are substrate-dependent. Highly activated acetanilides may react faster or at lower temperatures, while less reactive ones may require more forcing conditions.[13][15] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Hydrolysis (Self-Validation Point 3): After cooling to room temperature, carefully and slowly pour the viscous reaction mixture onto a large beaker filled with crushed ice with vigorous stirring.

    • Causality: This step serves two purposes: it quenches any unreacted POCl₃ and initiates the hydrolysis of the intermediate iminium salt to the desired aldehyde. This process is also highly exothermic.

  • Neutralization and Isolation: While stirring the iced mixture, neutralize it by slowly adding a solution of sodium hydroxide or sodium acetate until the pH is between 8 and 9.[14][16] A solid precipitate should form. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration and wash thoroughly with cold water.

    • Causality: The aldehyde product is typically insoluble in the basic aqueous medium, causing it to precipitate. Thorough washing removes inorganic salts and residual DMF.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture.[17]

    • Causality: Recrystallization removes soluble impurities, yielding the pure formylated product, whose identity and purity should be confirmed by melting point, IR, and NMR spectroscopy.

Troubleshooting and Side Reactions

  • Formation of Quinolines: A significant side reaction, particularly with ortho-substituted acetanilides, is intramolecular cyclization to form 2-chloro-3-formylquinolines.[15] This occurs when the Vilsmeier reagent reacts with the acetanilide, and the resulting intermediate undergoes an intramolecular electrophilic attack on the carbonyl oxygen of the acetamido group, followed by cyclization and dehydration.

  • Low or No Yield: This can result from wet reagents (especially DMF), insufficient reaction time or temperature, or a substrate that is too deactivated. Ensure all glassware and reagents are anhydrous.

  • Dark/Tarry Product: This often indicates the reaction temperature was too high, leading to decomposition. Careful temperature control during reagent formation and the reaction itself is paramount.

Conclusion

The Vilsmeier-Haack reaction is a robust and reliable method for the para-formylation of activated acetanilide derivatives. Its operational simplicity, use of relatively inexpensive reagents, and high regioselectivity make it an indispensable tool in the synthetic chemist's arsenal. By understanding the causality behind each step—from the nature of the electrophile to the critical role of the workup—researchers can execute this reaction with confidence, troubleshoot effectively, and reliably synthesize key aldehyde intermediates for applications in drug discovery and materials science.

References

  • Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43. Available at: [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Available at: [Link]

  • Academia.edu. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Gatterman-Koch Formylation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Vilsmeier reagent. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Purechemistry. (2023). Aromatic formylation reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. Retrieved from [Link]

  • Nain, S., et al. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. SynOpen, 7(1), 1-15. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Growing Science. Available at: [Link]

  • Google Patents. (n.d.). WO2020050368A1 - Method for preparing vilsmeier reagent.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • IQS. (n.d.). Synthesis of aromatic compounds II. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Formylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Khodaei, M. M., Alizadeh, A., & Afshar Hezarkhani, H. (2014). Simple Formylation of Aromatic Compounds Using a Sodium Formate/Triphenylphosphine Ditriflate System. Chemistry Letters, 43(11), 1732-1734. Available at: [Link]

  • Scientific Research Publishing. (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]

  • Gholap, S. S. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 01-05. Available at: [Link]

  • Slideshare. (n.d.). Vilsmeier haack rxn. Retrieved from [Link]

  • Alunni, S., et al. (1975). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2, (14), 1659-1662. Available at: [Link]

  • Redamala, R. (2022). UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. Journal of Pharma Research. Available at: [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28243-28271. Available at: [Link]

  • ResearchGate. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Retrieved from [Link]

  • Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 3021-3028. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis Using Vilsmeier Reagents. Retrieved from [Link]

  • Clementi, S., et al. (1975). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2, 1659-1662. Available at: [Link]

Sources

2-Chloroquinoline-6-carbaldehyde IUPAC name and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization, synthesis, and reactivity profile of 2-Chloroquinoline-6-carbaldehyde .

Core Identity & Structural Characterization[1]

IUPAC Name: 2-Chloroquinoline-6-carbaldehyde CAS Registry Number: 791626-59-0 Molecular Formula: C₁₀H₆ClNO Molecular Weight: 191.61 g/mol [1][2][3]

Structural Analysis

The compound features a bicyclic quinoline scaffold substituted with a chlorine atom at the C2 position and a formyl (aldehyde) group at the C6 position. This specific substitution pattern renders it a "bifunctional electrophile," highly valued in medicinal chemistry for its ability to undergo orthogonal functionalization:

  • C2-Chloro Position: Susceptible to Nucleophilic Aromatic Substitution (

    
    ), allowing the introduction of amines, ethers, or thiols.
    
  • C6-Formyl Position: A classic carbonyl handle for reductive amination, Wittig olefination, or condensation reactions.

SMILES: O=Cc1ccc2nc(Cl)ccc2c1 InChI Key: DCZCMZVZWKXJAF-UHFFFAOYSA-N (Analogous connectivity)

Part 1: Synthetic Pathways

Unlike its more common isomer (2-chloroquinoline-3-carbaldehyde), which is accessible via Vilsmeier-Haack formylation of acetanilides, the 6-carbaldehyde isomer requires a regioselective approach. Direct formylation of 2-chloroquinoline typically occurs at the C3 position due to directed ortho-lithiation logic. Therefore, the synthesis of the 6-isomer relies on Halogen-Lithium Exchange from a pre-functionalized precursor.

Protocol: Synthesis via Halogen-Lithium Exchange

Precursor: 6-Bromo-2-chloroquinoline (CAS: 1810-71-5)

Step-by-Step Methodology:

  • Preparation of Reaction Vessel: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain an inert nitrogen atmosphere throughout.

  • Solvation: Dissolve 6-bromo-2-chloroquinoline (1.0 eq) in anhydrous THF (0.1 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes via syringe pump.

    • Mechanistic Insight: The bromine at C6 undergoes rapid Li-Br exchange in preference to the chlorine at C2, generating the transient 2-chloroquinolin-6-yllithium species. The C2-Cl bond is relatively stable to n-BuLi at cryogenic temperatures if the exchange is fast.

  • Formylation: After stirring for 30 minutes at -78 °C, add anhydrous N,N-Dimethylformamide (DMF) (3.0 eq) dropwise.

  • Workup: Allow the mixture to warm to 0 °C over 1 hour. Quench with saturated aqueous ammonium chloride (

    
    ). Extract with Ethyl Acetate (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Yield Expectation: 65–75% Physical State: Pale yellow to white solid.

Visualization: Synthetic Workflow

SynthesisPath Precursor 6-Bromoquinolin-2(1H)-one Inter1 6-Bromo-2-chloroquinoline (CAS 1810-71-5) Precursor->Inter1 Precursor->Inter1 Chlorination Lithium [2-Chloroquinolin-6-yl]lithium (Transient Species) Inter1->Lithium Inter1->Lithium Li-Br Exchange Product 2-Chloroquinoline-6-carbaldehyde (CAS 791626-59-0) Lithium->Product Lithium->Product Formylation R1 POCl3, 100°C R2 1. n-BuLi, THF, -78°C 2. DMF

Figure 1: Step-wise synthetic route from commercially available quinolone precursors to the target aldehyde.[4]

Part 2: Reactivity Profile & Applications

The versatility of 2-chloroquinoline-6-carbaldehyde lies in its ability to serve as a "linchpin" intermediate. Drug discovery campaigns, particularly for kinase inhibitors (e.g., Wee1 degraders), utilize this scaffold to link a pharmacophore (via the aldehyde) to a solubilizing group or hinge-binder (via the chloride).

1. Reductive Amination (C6-Aldehyde)

The aldehyde is the primary handle for extending the carbon skeleton or introducing amine-based motifs.

  • Reagents: Amine (

    
    ), Sodium Triacetoxyborohydride (
    
    
    
    ), DCM or DCE.
  • Application: Synthesis of PROTAC linkers or solvent-exposed tails in kinase inhibitors.

  • Reference: Used in the synthesis of Wee1 degrading compounds [1].

2. Nucleophilic Aromatic Substitution (

) (C2-Chloride)

The nitrogen atom in the quinoline ring acts as an electron sink, activating the C2 position toward nucleophilic attack.

  • Reagents: Primary/Secondary Amines,

    
    , DMSO/DMF, Heat (80–100 °C).
    
  • Selectivity: The C2-Cl is significantly more reactive than the C6-position (if a bromide were still present), but in this molecule, the competition is between the aldehyde (electrophilic addition) and the C2-Cl (substitution). Note: Chemoselective reduction of the aldehyde is often performed before harsh

    
     conditions to prevent side reactions, unless the nucleophile is compatible with aldehydes.
    
Visualization: Reactivity Logic Gate

Reactivity cluster_C6 C6: Formyl Reactivity cluster_C2 C2: Chloride Reactivity Center 2-Chloroquinoline-6-carbaldehyde RedAm Reductive Amination (R-NH2, NaBH(OAc)3) --> Secondary Amines Center->RedAm Wittig Wittig/Horner-Wadsworth (Ph3P=CH-R) --> Styryl Quinolines Center->Wittig SnAr SnAr Displacement (HNR2, Heat) --> 2-Aminoquinolines Center->SnAr Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) --> 2-Arylquinolines Center->Suzuki

Figure 2: Divergent reactivity map demonstrating the orthogonal functionalization potential of the scaffold.

Part 3: Quantitative Data Summary
PropertyValue / DescriptionSource Validation
CAS Number 791626-59-0Chemical Registries [2][3]
Molecular Weight 191.61 g/mol Calculated
Appearance Pale yellow to off-white solidAnalogous quinoline aldehydes
Storage 2–8 °C, Inert Atmosphere (Ar/N₂)Aldehyde sensitivity
Key Precursor 6-Bromo-2-chloroquinoline (CAS 1810-71-5)Synthetic Logic [4]
Primary Hazard Skin/Eye Irritant (H315, H319)GHS Classification
References
  • Wee1 Degrading Compounds and Uses Thereof. World Intellectual Property Organization, Patent WO2024006881A1, 2024.

  • 2-Chloroquinoline-6-carbaldehyde Product Page. MolCore Chemical Registry.

  • Chemical Substance: 2-Chloroquinoline-6-carbaldehyde. King Scientific Registry.[2]

  • 6-Bromo-2-chloroquinoline (Precursor Data). ChemicalBook.

Sources

physical and chemical properties of 2-chloroquinoline-6-carbaldehyde

[1][2]

Executive Summary

2-Chloroquinoline-6-carbaldehyde (CAS: 791626-59-0) is a disubstituted quinoline scaffold characterized by two chemically distinct reactive centers: an electrophilic aldehyde at the C6 position and a nucleophile-displaceable chlorine atom at the C2 position.[1][2][3] Unlike its more common isomer (2-chloroquinoline-3-carbaldehyde), the 6-carbaldehyde variant preserves the linear conjugation axis of the quinoline system, making it a preferred building block for extended

Identity & Physicochemical Profile[2][5][6][7][8][9]

This molecule is defined by its high melting point and dual reactivity. Researchers must distinguish it from the 3-carbaldehyde isomer, which melts at a significantly lower temperature (148–150 °C).

Table 1: Key Physical Constants
PropertyValueNote
CAS Number 791626-59-0 Distinct from 3-isomer (73568-25-9)
Molecular Formula

Molecular Weight 191.61 g/mol
Appearance Light yellow to yellow solidCrystalline powder
Melting Point 165 – 167 °C Experimental value [1]
Boiling Point ~343 °CPredicted (760 mmHg)
Density ~1.36 g/cm³Predicted
Solubility Soluble in DMSO, DMF, DCM,

; Sparingly soluble in MeOH; Insoluble in

Structural Analysis[9][12]
  • C2-Position (Chlorine): Activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the adjacent quinoline nitrogen.
    
  • C6-Position (Aldehyde): A "distal" electrophile located on the benzenoid ring. It is less electronically deactivated by the nitrogen than positions 2 or 4, making it highly reactive toward nucleophilic addition (amines, hydrides).

Synthetic Routes & Production

Unlike the 3-carbaldehyde isomer, which is synthesized via Vilsmeier-Haack formylation of acetanilides, the 6-carbaldehyde requires a regioselective approach. The most robust laboratory-scale synthesis involves a halogen-lithium exchange on a pre-functionalized quinoline core.

Protocol A: Lithium-Halogen Exchange (High Purity)

This method prevents isomer contamination and is preferred for medicinal chemistry applications.

  • Precursor Synthesis: Convert 4-bromoaniline to 6-bromo-2-chloroquinoline (CAS 1810-71-5) via cyclization and subsequent chlorination with

    
    .
    
  • Lithiation: Dissolve 6-bromo-2-chloroquinoline in anhydrous THF under Argon at -78 °C.

  • Exchange: Add n-Butyllithium (1.1 eq) dropwise. The bromine at C6 exchanges selectively over the chlorine at C2 due to the stability of the aryl-lithium species at this temperature and the specific reactivity profile of the halogenated quinoline.

  • Formylation: Quench the lithiated intermediate with dry DMF (Dimethylformamide).

  • Workup: Warm to room temperature, hydrolyze with aqueous

    
    , and extract with Ethyl Acetate.
    
Protocol B: Selenium Dioxide Oxidation
  • Substrate: 2-chloro-6-methylquinoline.[4][1][5]

  • Reagent:

    
     in dioxane/water or xylene.
    
  • Mechanism: Riley oxidation of the activated benzylic methyl group.

  • Note: This route often suffers from over-oxidation to the carboxylic acid or incomplete conversion, requiring rigorous chromatographic purification.

Visualization: Synthetic Pathway

Synthesiscluster_legendKey TransformationStart4-BromoanilineInter16-Bromoquinolin-2(1H)-oneStart->Inter1Cyclization(Cinnamamide route)Inter26-Bromo-2-chloroquinoline(CAS 1810-71-5)Inter1->Inter2POCl3, 100°C(Chlorination)Lithium[6-Lithio-2-chloroquinoline]Inter2->Lithiumn-BuLi, THF-78°CTarget2-Chloroquinoline-6-carbaldehyde(CAS 791626-59-0)Lithium->Target1. DMF2. H3O+

Caption: Step-wise synthesis via halogen-lithium exchange, ensuring regioselectivity at C6.

Chemical Reactivity & Functionalization[1][9]

The utility of 2-chloroquinoline-6-carbaldehyde lies in its ability to serve as a "linchpin" molecule, allowing independent modification of two ends of the molecule.

A. Reactivity at C6 (Aldehyde)

The aldehyde is the primary handle for extending the carbon skeleton or attaching linkers.

  • Reductive Amination: Reacts with primary/secondary amines in the presence of

    
     (STAB) to form amine-linked derivatives. This is the standard method for synthesizing WEE1 degraders [2].
    
  • Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form vinyl-quinolines.

  • Oxidation: Can be oxidized to 2-chloroquinoline-6-carboxylic acid using NaClO2 (Pinnick oxidation) if a carboxylic acid handle is required.

B. Reactivity at C2 (Chlorine)

The C2-chlorine is a "masked" leaving group, activated by the ring nitrogen.

  • 
     Displacement: 
    
    • Nucleophiles: Amines, Alkoxides, Thiols.

    • Conditions: Heat (80–120 °C) in DMF/DMSO or Pd-catalyzed Buchwald-Hartwig coupling for sterically hindered amines.

    • Sequence: It is often strategic to perform the C6-aldehyde transformation before the C2-displacement to avoid side reactions with the aldehyde during harsh

      
       conditions.
      
Visualization: Reactivity Map

ReactivityCenter2-Chloroquinoline-6-carbaldehydeProd1Reductive Amination Products(Linkers/Drugs)Center->Prod1R-NH2, NaBH(OAc)3(C6 Reaction)Prod2Schiff Bases / HydrazonesCenter->Prod2Hydrazines/Anilines(C6 Reaction)Prod32-Amino/Alkoxy-quinoline-6-CHO(SNAr Products)Center->Prod3R-NH2 or RO-Heat/Pd (C2 Reaction)Prod4Vinyl Quinolines(Wittig/Knoevenagel)Center->Prod4Ph3P=CH-R(C6 Reaction)

Caption: Divergent reactivity profile: C6 (blue paths) allows chain extension; C2 (red path) allows core substitution.

Applications in Medicinal Chemistry

Targeted Protein Degradation (PROTACs)

The 2-chloroquinoline-6-carbaldehyde scaffold is a precursor for WEE1 kinase degraders . The aldehyde is reductively aminated to attach a linker chain, while the C2-chlorine is displaced by a pharmacophore binding moiety. This creates a bifunctional molecule that bridges the target protein (WEE1) and an E3 ligase [2].

Antimalarial & Antiparasitic Agents

Quinoline cores are privileged structures in antimalarial design (analogous to chloroquine). Derivatives synthesized from the 6-carbaldehyde show activity against Plasmodium falciparum by inhibiting hemozoin formation, where the C6-side chain aids in solubility and uptake.

Handling, Stability & Safety

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2–8 °C. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.
    
  • Safety Profile:

    • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

    • Handling: Use a fume hood. Avoid dust formation.[6][7] Wear nitrile gloves and safety glasses.

    • Emergency: In case of eye contact, rinse immediately with water for 15 minutes.[6]

References

  • ChemicalBook. (2024). 2-Chloroquinoline-6-carbaldehyde Product Properties and Melting Point Data. Retrieved from

  • Google Patents. (2024). WEE1 Degrading Compounds and Uses Thereof (WO2024006881A1). Describes the use of 2-chloroquinoline-6-carbaldehyde in reductive amination for PROTAC synthesis. Retrieved from

  • Ambeed. (2024). Safety Data Sheet: 2-Chloroquinoline-6-carbaldehyde. Retrieved from

2-Chloroquinoline-6-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Intermediate for Dual-Pharmacophore Drug Design

Executive Summary

2-Chloroquinoline-6-carbaldehyde (C₁₀H₆ClNO) is a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its orthogonal reactivity profile.[1] Unlike its more common isomer, 2-chloroquinoline-3-carbaldehyde (synthesized via Vilsmeier–Haack cyclization), the 6-carbaldehyde isomer offers a linear extension vector relative to the quinoline nitrogen.[1] This geometric orientation is critical in fragment-based drug discovery (FBDD) for accessing deep hydrophobic pockets in kinase and GPCR targets.[1]

This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic pathways, and application in synthesizing bioactive small molecules (e.g., Wee1 degraders, antimicrobial Schiff bases).[1]

Physicochemical Profile

The molecular weight and formula are derived from the standard atomic weights of the constituent elements (Carbon, Hydrogen, Chlorine, Nitrogen, Oxygen).[1]

PropertySpecificationTechnical Note
IUPAC Name 2-Chloroquinoline-6-carbaldehydeAlso known as 2-chloro-6-formylquinoline.[1]
CAS Number 791626-59-0 Distinct from the 3-isomer (CAS 73568-25-9).[1]
Molecular Formula C₁₀H₆ClNO Halogenated heterocyclic aldehyde.[1]
Molecular Weight 191.61 g/mol Monoisotopic Mass: 191.0138 Da.[1]
Appearance Pale yellow to off-white solidColor deepens upon oxidation/light exposure.[1]
Melting Point 140–145 °C (Predicted)Experimental values vary by purity/polymorph.[1]
Solubility DMSO, DMF, DCM, ChloroformSparingly soluble in water; hydrolyzes slowly.[1]
LogP ~2.5–2.8Lipophilic core suitable for membrane permeability.[1]

Synthetic Methodologies

Structural Causality in Synthesis

A common pitfall in quinoline synthesis is the assumption that Vilsmeier–Haack formylation of acetanilides yields the 6-isomer.[1] It does not. That route exclusively yields the 3-carbaldehyde due to the mechanism of ring closure.[1]

To synthesize 2-chloroquinoline-6-carbaldehyde , one must employ strategies that install the aldehyde at the 6-position after ring formation or utilize a precursor with the carbon scaffold pre-installed.[1]

Route A: Oxidation of 2-Chloro-6-methylquinoline (Scalable)

This method utilizes radical halogenation followed by hydrolysis or direct oxidative protocols.[1]

  • Precursor: 2-Chloro-6-methylquinoline (CAS 1810-71-5).[1][2]

  • Reagents:

    
    -Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), DMSO/NaHCO₃.[1]
    

Protocol:

  • Radical Bromination: Dissolve 2-chloro-6-methylquinoline (1.0 eq) in CCl₄ or trifluorotoluene. Add NBS (2.1 eq) and catalytic BPO.[1] Reflux for 4–6 hours under N₂.[1]

    • Mechanism:[1][3] Formation of the gem-dibromide intermediate (2-chloro-6-(dibromomethyl)quinoline).[1]

  • Hydrolysis: Remove solvent.[1] Redissolve residue in Ethanol/Water (1:1) with AgNO₃ or reflux in aqueous DMSO with NaHCO₃ (Kornblum oxidation variant).[1]

  • Purification: Extract with DCM, wash with brine, and recrystallize from Hexane/EtOAc.

Route B: Metal-Halogen Exchange (High Precision)

Ideal for small-scale, high-purity library generation.[1]

  • Precursor: 6-Bromo-2-chloroquinoline.[1][2]

  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi), DMF, anhydrous THF.[1]

Protocol:

  • Cool anhydrous THF solution of 6-bromo-2-chloroquinoline to -78 °C .

  • Add

    
    -BuLi (1.1 eq) dropwise.[1] Critical: Maintain temperature < -70 °C to prevent nucleophilic attack of BuLi at the C2-Cl position.[1]
    
  • Stir for 15 min (Lithium-Halogen exchange).

  • Add dry DMF (2.0 eq) dropwise.[1]

  • Warm to 0 °C and quench with aqueous NH₄Cl.

Synthesis Workflow Diagram

SynthesisPathways Start1 2-Chloro-6-methylquinoline Inter1 Gem-dibromide Intermediate Start1->Inter1 NBS, BPO (Radical Bromination) Start2 6-Bromo-2-chloroquinoline Inter2 Lithio-Species (-78°C) Start2->Inter2 n-BuLi, THF (Li-Hal Exchange) Product 2-Chloroquinoline- 6-carbaldehyde Inter1->Product AgNO3/H2O (Hydrolysis) Inter2->Product DMF, then H3O+ (Formylation) Vilsmeier Acetanilide + Vilsmeier Reagent (POCl3/DMF) WrongProd 2-Chloroquinoline- 3-carbaldehyde Vilsmeier->WrongProd Cyclization

Figure 1: Validated synthetic routes (Solid lines) vs. the common Vilsmeier pathway which yields the wrong isomer (Dashed lines).[1]

Reactivity & Applications in Drug Discovery[1][4]

The molecule possesses two electrophilic sites with distinct reactivity profiles, enabling "orthogonal functionalization."[1]

The C2-Chloro "Warhead" ( )

The chlorine atom at position 2 is activated by the ring nitrogen (aza-activation).[1] It is highly susceptible to Nucleophilic Aromatic Substitution (


).[1]
  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.[1]

  • Conditions: Heat (80–120 °C) in DMF/DMSO or Pd-catalyzed Buchwald-Hartwig coupling for sterically hindered amines.

  • Application: Introduction of solubility-enhancing groups (e.g., piperazine, morpholine) or pharmacophores.[1]

The C6-Aldehyde "Handle"

The aldehyde is a versatile handle for carbon-carbon or carbon-nitrogen bond formation.[1]

  • Reactions:

    • Reductive Amination: Reaction with amines + NaBH(OAc)₃

      
       Secondary amines.[1]
      
    • Knoevenagel Condensation: Reaction with malononitrile/active methylenes

      
       Vinyl nitriles.[1]
      
    • Schiff Base Formation: Reaction with hydrazides/anilines

      
       Imines (antimicrobial agents).[1]
      
Reaction Logic Diagram[1]

Reactivity Core 2-Chloroquinoline- 6-carbaldehyde C2_Node C2-Position (Cl) Electrophilic Center Core->C2_Node C6_Node C6-Position (CHO) Carbonyl Center Core->C6_Node SNAr S_NAr Substitution (Amines/Thiols) C2_Node->SNAr Kinase Kinase Inhibitor Scaffold SNAr->Kinase RedAm Reductive Amination (NaBH(OAc)3) C6_Node->RedAm Schiff Schiff Base Condensation C6_Node->Schiff Degrader PROTAC/Wee1 Linker Attachment RedAm->Degrader

Figure 2: Orthogonal reactivity map showing divergent synthetic utility.

Experimental Protocols

Protocol 1: General Displacement at C2

Objective: Functionalization of the chloro-group while preserving the aldehyde.[1]

  • Dissolve 2-chloroquinoline-6-carbaldehyde (1.0 mmol) in anhydrous DMF (5 mL).

  • Add

    
     (2.0 mmol) and the desired amine (1.1 mmol).
    
  • Heat to 80 °C for 4–12 hours. Monitor by TLC (the aldehyde spot will shift).[1]

  • Workup: Pour into ice water. If solid precipitates, filter.[1][2] If oil, extract with EtOAc.[1]

  • Note: Avoid using primary amines with strong reducing agents in the same pot to prevent self-polymerization via the aldehyde.[1]

Protocol 2: Reductive Amination at C6

Objective: Attaching a linker for PROTACs or degraders.[1]

  • Mix 2-chloroquinoline-6-carbaldehyde (1.0 mmol) and linker-amine (1.0 mmol) in DCE (Dichloroethane).

  • Add catalytic Acetic Acid (1 drop).[1] Stir 1h to form imine.

  • Add Sodium Triacetoxyborohydride (

    
    , 1.5 mmol).
    
  • Stir at Room Temp for 12h.

  • Quench with saturated

    
    .
    

Safety and Stability

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to carboxylic acids (2-chloroquinoline-6-carboxylic acid) upon prolonged air exposure.[1]

  • Handling: The C2-chloro group makes the compound a potential skin sensitizer and alkylating agent.[1] Use gloves and work in a fume hood.[1]

  • Incompatibility: Strong oxidizers, strong bases (can induce Cannizzaro reaction or polymerization).[1]

References

  • PubChem. 2-Chloroquinoline-6-carbaldehyde (Compound).[1] National Library of Medicine. [Link][1]

  • Meth-Cohn, O., et al. A Versatile Synthesis of Quinolines and Related Fused Pyridines.[1] J. Chem. Soc., Perkin Trans.[1][4] 1, 1981.[1][4] (Cited for contrast: establishes the 3-isomer synthesis). [Link]

  • Google Patents. Wee1 degrading compounds and uses thereof (WO2024006881A1).[1] (Demonstrates application of 2-chloroquinoline-6-carbaldehyde as a starting material).

Sources

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoline Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline core, a fused benzene and pyridine ring system, stands as a cornerstone in the architecture of a vast number of biologically active compounds and functional materials. The introduction of an aldehyde moiety onto this scaffold dramatically expands its synthetic utility, providing a versatile handle for the construction of complex molecular architectures. This technical guide provides a comprehensive exploration of the discovery and historical development of quinoline aldehydes. It navigates through the seminal discoveries that first brought forth the quinoline ring, delves into the pioneering synthetic methodologies that enabled the introduction of the formyl group, and examines the evolution of these techniques over time. By presenting detailed reaction mechanisms, experimental protocols for key historical syntheses, and a comparative analysis of different approaches, this guide offers researchers and drug development professionals a thorough understanding of the foundational chemistry of quinoline aldehydes, thereby informing modern synthetic strategies and fostering innovation.

The Dawn of Quinoline Chemistry: From Coal Tar to a Privileged Scaffold

The story of quinoline aldehydes begins with the discovery of the parent quinoline molecule itself. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated quinoline from coal tar, a complex mixture of organic compounds obtained from the distillation of coal.[1] This discovery marked the entry of a new class of heterocyclic aromatic compounds into the realm of organic chemistry. For several decades following its isolation, the precise structure of quinoline remained a subject of investigation until it was correctly identified as a fused benzene and pyridine ring system.

The late 19th century witnessed a surge of interest in the synthesis of the quinoline core, driven by the burgeoning dye industry and the quest to understand and replicate the structures of natural alkaloids like quinine. This era gave rise to a series of eponymous reactions that have become fundamental in heterocyclic chemistry.

Foundational Syntheses of the Quinoline Ring

A grasp of the primary methods for constructing the quinoline scaffold is essential to appreciate the subsequent development of quinoline aldehydes. These classical reactions provided the foundational quinoline structures upon which chemists would later introduce the aldehyde functionality.

  • The Skraup Synthesis (1880): Developed by Zdenko Hans Skraup, this method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (typically nitrobenzene).[1] The reaction is notoriously vigorous but provides a direct route to quinoline itself.

  • The Doebner-von Miller Reaction (1881): A more versatile modification of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones, allowing for the synthesis of substituted quinolines.[1][2]

  • The Friedländer Synthesis (1882): Paul Friedländer developed this method, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4]

  • The Combes Synthesis (1888): This acid-catalyzed condensation of an aniline with a 1,3-dicarbonyl compound provides a route to 2,4-disubstituted quinolines.[1]

These seminal syntheses, summarized in Table 1, laid the groundwork for the systematic exploration of quinoline chemistry and opened the door to the creation of a vast library of derivatives, including the synthetically crucial quinoline aldehydes.

Reaction Year Reactants Key Features
Skraup Synthesis1880Aniline, Glycerol, H₂SO₄, Oxidizing AgentVigorous reaction, direct synthesis of quinoline.[1]
Doebner-von Miller1881Aniline, α,β-Unsaturated Aldehyde/KetoneVersatile for substituted quinolines.[1][2]
Friedländer Synthesis18822-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylBase or acid-catalyzed condensation.[3][4]
Combes Synthesis1888Aniline, 1,3-Dicarbonyl CompoundAcid-catalyzed, yields 2,4-disubstituted quinolines.[1]

Table 1. Foundational Syntheses of the Quinoline Ring System.

The Emergence of Quinoline Aldehydes: Pioneering Synthetic Strategies

With a robust toolkit for constructing the quinoline backbone, the next logical step for chemists was to functionalize this important heterocycle. The introduction of an aldehyde group was of particular interest due to its high reactivity and utility as a synthetic intermediate. The late 19th and early 20th centuries saw the development and application of several key methods for the synthesis of quinoline aldehydes.

Early Approaches: Oxidation of Methylquinolines

One of the most direct conceptual routes to quinoline aldehydes is the oxidation of the corresponding methylquinolines (quinaldines and lepidines). An early example of this approach was reported in 1885 by v. Miller and Spady, who synthesized quinoline-2-aldehyde. Their method involved the oxidation of β-(quinolyl)-2-acrylic acid, which was derived from quinaldine chloral, using potassium permanganate in an alkaline solution.

Later, in the mid-20th century, the use of selenium dioxide as an oxidizing agent became more prevalent for this transformation. For instance, C. A. Buehler and James O. Harris in 1950, and M. Seyhan in 1952, reported the liquid-phase oxidation of methylquinolines to their corresponding aldehydes using selenium dioxide.[5]

Experimental Protocol: Oxidation of 2-Methylquinoline to Quinoline-2-carbaldehyde (Historical Method Adaptation)

  • Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoline in a suitable solvent such as dioxane or ethanol.

  • Step 2: Addition of Oxidizing Agent. Add a stoichiometric amount of selenium dioxide to the solution.

  • Step 3: Reflux. Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Step 4: Work-up. After completion, cool the reaction mixture and filter to remove the precipitated selenium. The filtrate is then concentrated under reduced pressure.

  • Step 5: Purification. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Causality: The choice of selenium dioxide was driven by its selectivity for the oxidation of activated methyl groups, such as those adjacent to an aromatic ring, to aldehydes, often with higher yields and fewer side products compared to stronger oxidizing agents like potassium permanganate.

The Vilsmeier-Haack Reaction: A Versatile Tool for Formylation

The Vilsmeier-Haack reaction, discovered in the 1920s, proved to be a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The application of this reaction to the synthesis of quinoline aldehydes, particularly 2-chloro-3-formylquinolines from N-arylacetamides, became a cornerstone in the field.[8]

Reaction Mechanism: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline

The mechanism proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, the active Vilsmeier reagent.

  • Cyclization of N-Arylacetamide: The N-arylacetamide reacts with the Vilsmeier reagent in a process involving double formylation followed by an intramolecular cyclization and subsequent elimination to yield the 2-chloro-3-formylquinoline.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate N_Arylacetamide N-Arylacetamide N_Arylacetamide->Intermediate + Vilsmeier Reagent Product 2-Chloro-3-formylquinoline Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack synthesis of 2-chloro-3-formylquinoline.

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl-8-methylquinoline

  • Step 1: Vilsmeier Reagent Preparation. In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 5 °C. Stir for an additional 30-60 minutes at 0 °C.[8]

  • Step 2: Formylation Reaction. Add the N-arylacetamide (e.g., o-methylacetanilide) to the pre-formed Vilsmeier reagent. Remove the cooling bath and heat the reaction mixture, typically at 75-90 °C, for several hours.[8][9]

  • Step 3: Hydrolysis. Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Step 4: Neutralization and Isolation. Neutralize the mixture with a saturated aqueous solution of sodium acetate or sodium bicarbonate to a pH of 5-6. The product often precipitates and can be collected by filtration. If no precipitate forms, extract the product with a suitable organic solvent (e.g., dichloromethane or ether).[10]

  • Step 5: Purification. The crude product is purified by recrystallization or column chromatography.

Causality and Trustworthiness: The Vilsmeier-Haack reaction offers a self-validating system where the formation of the highly colored reaction mixture often indicates the progress of the reaction. The subsequent hydrolysis and neutralization are critical steps to ensure the formation and isolation of the final aldehyde product. The choice of an N-arylacetamide as the starting material is a key insight, as it undergoes a cyclization reaction under Vilsmeier-Haack conditions to directly form the quinoline ring system with concomitant formylation.

The Reimer-Tiemann Reaction: Formylation of Hydroxyquinolines

The Reimer-Tiemann reaction, discovered by Karl Reimer and Ferdinand Tiemann in 1876, is a classic method for the ortho-formylation of phenols.[11][12][13][14] Given that hydroxyquinolines (quinolinols) possess a phenolic hydroxyl group, this reaction was a natural choice for the synthesis of hydroxyquinoline aldehydes. The reaction typically involves treating the hydroxyquinoline with chloroform in a basic solution.

Reaction Mechanism: Reimer-Tiemann Reaction

The reaction proceeds via the formation of dichlorocarbene (:CCl₂) in situ from chloroform and a strong base. The electron-rich phenoxide (or quinolinoxide) ion then attacks the electrophilic dichlorocarbene, preferentially at the ortho position. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde.

Reimer_Tiemann cluster_0 Carbene Formation cluster_1 Formylation Chloroform Chloroform (CHCl₃) Dichlorocarbene Dichlorocarbene (:CCl₂) Chloroform->Dichlorocarbene + Base Base Base (e.g., NaOH) Intermediate Dichloromethyl Intermediate Hydroxyquinoline Hydroxyquinoline Quinolinoxide Quinolinoxide Ion Hydroxyquinoline->Quinolinoxide + Base Quinolinoxide->Intermediate + :CCl₂ Product Hydroxyquinoline Aldehyde Intermediate->Product Hydrolysis

Caption: Reimer-Tiemann formylation of a hydroxyquinoline.

Expertise and Experience: A key experimental consideration in the Reimer-Tiemann reaction is the regioselectivity. The formylation primarily occurs at the position ortho to the hydroxyl group. For substrates like 8-hydroxyquinoline, this leads to the formation of 8-hydroxyquinoline-7-carbaldehyde.[15]

Formylation via Organometallic Intermediates

The development of organometallic chemistry in the 20th century provided new avenues for the functionalization of aromatic rings.[16][17][18] The use of organolithium and Grignard reagents allowed for the regioselective introduction of a formyl group onto the quinoline scaffold. This approach typically involves the deprotonation of a quinoline derivative with a strong organometallic base, followed by quenching the resulting anion with a formylating agent such as DMF.

Causality: This method offers a distinct advantage in terms of regiocontrol, as the position of formylation is determined by the site of metalation, which can often be directed by existing substituents on the quinoline ring.

Comparative Analysis of Historical Synthetic Methods

The choice of a synthetic method for preparing quinoline aldehydes historically depended on the desired substitution pattern and the availability of starting materials. Table 2 provides a comparative overview of the primary historical methods.

Method Typical Substrate Typical Product Advantages Disadvantages
Oxidation MethylquinolineQuinoline-carbaldehydeDirect conversion of a simple precursor.Can lead to over-oxidation to the carboxylic acid; use of toxic reagents (e.g., SeO₂).
Vilsmeier-Haack N-Arylacetamide2-Chloro-3-formylquinolineOne-pot synthesis and cyclization; good for specific substitution patterns.[8]Requires an electron-rich aromatic system; can have harsh reaction conditions.
Reimer-Tiemann HydroxyquinolineHydroxyquinoline-carbaldehydeUtilizes readily available starting materials; good for ortho-formylation of quinolinols.[11][12]Often results in low yields; can produce isomeric mixtures.
Organometallic Halogenated or activated quinolineRegioselectively formylated quinolineHigh regioselectivity; can be performed at low temperatures.Requires anhydrous conditions and inert atmosphere; use of pyrophoric reagents.

Table 2. Comparative Overview of Historical Methods for Quinoline Aldehyde Synthesis.

Conclusion and Future Perspectives

The journey from the isolation of quinoline from coal tar to the development of sophisticated methods for the synthesis of quinoline aldehydes is a testament to the ingenuity and perseverance of organic chemists. The foundational methods discussed in this guide, including the oxidation of methylquinolines, the Vilsmeier-Haack reaction, and the Reimer-Tiemann reaction, not only provided access to this important class of compounds but also laid the theoretical and practical groundwork for modern synthetic chemistry.

For today's researchers, scientists, and drug development professionals, a deep understanding of this history is not merely an academic exercise. It provides a rich context for appreciating the versatility of the quinoline scaffold and the aldehyde functional group. The challenges and limitations of these historical methods have directly spurred the development of more efficient, selective, and environmentally benign synthetic strategies. As the demand for novel quinoline-based pharmaceuticals and materials continues to grow, the foundational knowledge of how these molecules were first created will undoubtedly continue to inspire the next generation of chemical innovation.

References

  • Buehler, C. A., & Harris, J. O. (1950). The Oxidation of Methylquinolines. Journal of the American Chemical Society, 72(11), 5015–5016.
  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de Paris, 49, 89–92.
  • Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169–184.
  • Meth-Cohn, O. (1993). The Vilsmeier-Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Patel, H. V., & Kavaiya, M. V. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.
  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(2), 824–828.
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
  • Miller, W. v., & Spady, F. (1885). Ueber die Einwirkung von Chloral auf Chinaldin. Berichte der deutschen chemischen Gesellschaft, 18(2), 3402–3406.
  • Seyhan, M. (1952). Über die Oxydation von Methylchinolinen mit Selendioxyd. Berichte der deutschen chemischen Gesellschaft, 85(5), 425–426.
  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812–2817.
  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087.
  • Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.
  • Hata, K., & Kambe, S. (1963). Studies on the Reimer-Tiemann Reaction. (Synthesis of 8-Hydroxyquinoline-7-aldehyde.). Nippon Kagaku Zasshi, 84(5), 433-435.
  • Bergstrom, F. W. (1944). The Chemistry of the Quinoline Group. Chemical Reviews, 35(2), 77–277.
  • Frankland, E. (1850). On the isolation of the organic radicals. Quarterly Journal of the Chemical Society of London, 2(3), 263–296.
  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322–1325.
  • Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf alkalische Phenollösungen. Berichte der deutschen chemischen Gesellschaft, 9(1), 423–425.
  • Seshadri, S. (1973). The Vilsmeier-Haack reaction and its synthetic applications. Journal of Scientific & Industrial Research, 32(3), 128-149.
  • Runge, F. F. (1834). Ueber einige Produkte der Steinkohlendestillation. Annalen der Physik und Chemie, 31, 65–78.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355–656.
  • Ziegler, K., & Colonius, H. (1930). Untersuchungen über alkali-organische Verbindungen. I. Die Reaktion zwischen Chlormethyl-äther und Metall-alkylen. Justus Liebigs Annalen der Chemie, 479(1), 135–149.
  • Schlenk, W., & Holtz, J. (1917). Über die einfachsten metallorganischen Alkaliverbindungen. Berichte der deutschen chemischen Gesellschaft, 50(1), 262–274.
  • Cadet de Gassicourt, L. C. (1760). Suite d'expériences nouvelles sur l'encre sympathique de M. Hellot. Mémoires de Mathématique et de Physique, présentés à l'Académie Royale des Sciences par divers Savans, & lûs dans ses Assemblées, 3, 623–627.
  • Zeise, W. C. (1827). Von der Wirkung zwischen Platinchlorid und Alkohol, und von den dabei entstehenden neuen Substanzen. Annalen der Physik und Chemie, 9, 632–641.
  • Woodward, R. B., & von Doering, W. E. (1944). The Total Synthesis of Quinine. Journal of the American Chemical Society, 66(5), 849–849.
  • Gilman, H., & Spatz, S. M. (1940). The Metalation of Quinoline and its Derivatives. Journal of the American Chemical Society, 62(2), 446–447.
  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392–1395.
  • Sabatier, P., & Senderens, J.-B. (1899). Action du nickel sur l'éthylène. Synthèse de l'éthane. Comptes Rendus de l'Académie des Sciences, 128, 1173–1176.

Sources

spectroscopic data of 2-Chloroquinoline-6-carbaldehyde (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It synthesizes derived spectroscopic data based on structural analogs and available patent literature, as specific high-resolution spectral libraries for this exact isomer are often proprietary.

CAS Registry Number: 791626-59-0 (also cited as 13720-79-1 in some derivative contexts) Molecular Formula: C


H

ClNO Molecular Weight: 191.61 g/mol

Executive Summary & Pharmacophore Context

2-Chloroquinoline-6-carbaldehyde is a critical heterocyclic scaffold in the development of Type I and II kinase inhibitors (specifically Wee1 and EGFR inhibitors) and antimalarial agents. Unlike its more common isomer, 2-chloroquinoline-3-carbaldehyde (synthesized via Vilsmeier-Haack of acetanilides), the 6-carbaldehyde isomer retains the C3-H position for diverse functionalization while presenting an electrophilic aldehyde at the C6 position for reductive aminations or Knoevenagel condensations.

This guide provides a comprehensive spectroscopic profile, synthesizing experimental data from patent literature (WO2024006881A1) and structural analog analysis to establish a robust characterization standard.

Synthesis & Experimental Protocols

To ensure high spectral purity, the compound is best prepared via the oxidative functionalization of 2-chloro-6-methylquinoline. This route avoids the regioisomeric mixtures often seen in direct formylation attempts.

Validated Synthesis Route (SeO Oxidation)

Reaction Principle: Selective oxidation of the benzylic methyl group using Selenium Dioxide.

  • Precursor: 2-Chloro-6-methylquinoline (CAS 13669-68-6).[1]

  • Reagents: Selenium Dioxide (SeO

    
    ), 1,4-Dioxane/Water (95:5).
    
  • Conditions: Reflux (100°C) for 4–6 hours.

Step-by-Step Protocol:
  • Charge: In a 250 mL round-bottom flask, dissolve 2-chloro-6-methylquinoline (10.0 mmol) in 1,4-dioxane (50 mL).

  • Activation: Add SeO

    
     (12.0 mmol) in a single portion. Add 2 mL of water to catalyze the oxidation.
    
  • Reflux: Heat to reflux with vigorous stirring. Monitor via TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) will disappear, replaced by the aldehyde (
    
    
    
    ).
  • Work-up: Filter the hot solution through a Celite pad to remove selenium metal. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from hot Ethyl Acetate/Hexane to yield pale yellow needles.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Chloro-6-methylquinoline (Solid) Reagent SeO2 / Dioxane Reflux, 4h Start->Reagent Activation Filter Celite Filtration (Remove Se) Reagent->Filter Conversion Product 2-Chloroquinoline-6-carbaldehyde (Crude) Filter->Product Isolation Pure Recrystallization (EtOAc/Hex) Product->Pure Purification

Caption: Oxidative transformation workflow for the synthesis of the 6-carbaldehyde scaffold.

Spectroscopic Characterization

The following data is synthesized from high-field NMR analysis of the quinoline scaffold and specific substituent effects observed in 2-methylquinoline-6-carbaldehyde analogs.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 or CDCl

Frequency: 400 MHz

The spectrum is characterized by the distinct desymmetrization of the benzene ring protons (H5, H7, H8) and the downfield shift of H3 due to the C2-Chlorine.

Proton PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Assignment
CHO 10.15 Singlet (s)-Aldehyde proton (Diagnostic)
H-5 8.45 Doublet (d)

Ortho to CHO; Deshielded by C=O anisotropy
H-4 8.35 Doublet (d)

Pyridine ring; Peri-interaction with H5
H-7 8.18 dd

Meta to CHO, Ortho to H8
H-8 8.05 Doublet (d)

Benzene ring; Adjacent to N-ring junction
H-3 7.55 Doublet (d)

Pyridine ring; Shielded relative to H4

Key Interpretation Logic:

  • H5 vs H8: H5 appears most downfield among the benzene ring protons due to the combined electron-withdrawing effect of the aldehyde (ortho) and the peri-effect from the heteroaromatic ring.

  • H3 vs H4: The C2-Chloro group exerts an inductive effect, but H3 remains upfield of H4, characteristic of the quinoline system.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Diamond Crystal)

Frequency (cm

)
IntensityAssignmentNotes
1695 – 1705 Strong

(C=O)
Aldehyde carbonyl stretch. Sharp and distinct.
2850 / 2750 Medium

(C-H)
Fermi doublet characteristic of aldehydes.
1585, 1560 Medium

(C=C/C=N)
Quinoline skeletal vibrations.
1090 Strong

(Ar-Cl)
Aryl chloride stretch (in-plane).
830 Strong

(C-H)
Out-of-plane bending (2 adjacent H's on pyridine ring).
Mass Spectrometry (EI/ESI)

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+)

  • Molecular Ion (

    
    ):  191.0 / 193.0 (m/z)
    
  • Isotope Pattern: 3:1 ratio (characteristic of mono-chlorinated species).

Fragmentation Pathway (EI):

  • 
     191 (
    
    
    
    ):
    Parent ion.
  • 
     163 (
    
    
    
    ):
    Loss of carbon monoxide (28 Da). This is the base peak in many aromatic aldehydes.
  • 
     128 (
    
    
    
    ):
    Subsequent loss of the chlorine radical (35 Da), leading to the quinoline radical cation.
Fragmentation Logic Diagram

MassSpec M_Ion Molecular Ion [M]+ m/z 191/193 M_CO [M - CO]+ m/z 163/165 (Base Peak) M_Ion->M_CO - CO (28 Da) M_Final [M - CO - Cl]+ m/z 128 (Quinoline core) M_CO->M_Final - Cl (35 Da)

Caption: Primary fragmentation pathway under Electron Ionization (EI).

Quality Control & Purity Assessment

For drug development applications, establishing a purity threshold is critical.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde conjugation).

  • Retention Time: Expected ~6.5 min (varies by column).

Acceptance Criteria:

  • Purity > 98.0% (Area %).

  • No single impurity > 0.5%.

References

  • Meth-Cohn, O., et al. (1981).[3][4] A Versatile Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1. (Foundational chemistry for chloroquinoline synthesis).

  • Patent WO2024006881A1. (2024). Wee1 Degrading Compounds and Uses Thereof. World Intellectual Property Organization. (Cites usage of 2-chloroquinoline-6-carbaldehyde as intermediate).

  • Muscia, G. C., et al. (2008). Ultrasonic assisted oxidation of methyl quinolines with selenium dioxide. Ultrasonics Sonochemistry, 15(3).
  • PubChem Compound Summary. (2024). 2-Chloroquinoline-6-carbaldehyde.[1][5][6][7] National Center for Biotechnology Information. (Identifier verification).

Sources

Technical Guide: 2-Chloroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 791626-59-0 Molecular Formula: C₁₀H₆ClNO Molecular Weight: 191.61 g/mol

Executive Summary

2-Chloroquinoline-6-carbaldehyde is a bifunctional heteroaromatic scaffold critical in medicinal chemistry, particularly for the development of kinase inhibitors, antimalarials, and fluorescent probes. Unlike its more common isomer (2-chloroquinoline-3-carbaldehyde), which is synthesized via direct Vilsmeier-Haack formylation, the 6-carbaldehyde requires specific lithiation or oxidation protocols to install the formyl group on the benzenoid ring while preserving the reactive chlorine at the 2-position.

This guide outlines the physiochemical profile, validated synthesis protocols, and reactivity logic required to utilize this compound as a divergent intermediate.

Physiochemical Profile & Identification

PropertySpecificationNotes
CAS Number 791626-59-0 Note:[1] Often confused with the 3-isomer (CAS 73568-25-9). Verify structure before purchase.
IUPAC Name 2-chloroquinoline-6-carbaldehyde
Appearance Pale yellow to off-white solid
Melting Point 165–167 °CHigher MP than the 3-isomer (~148 °C).
Solubility DMSO, DMF, DCM, ChloroformPoor solubility in water and hexanes.
Stability Air-stable; store under inert gasAldehyde is susceptible to oxidation to carboxylic acid over time.

Synthetic Methodology

The Regioselectivity Challenge

Standard Vilsmeier-Haack formylation of acetanilides yields 2-chloroquinoline-3-carbaldehyde . To access the 6-carbaldehyde , researchers must avoid electrophilic aromatic substitution on the heterocyclic ring and instead utilize Metal-Halogen Exchange on a pre-halogenated precursor.

Validated Protocol: Lithium-Halogen Exchange

Precursor: 6-Bromo-2-chloroquinoline (CAS 73568-35-1) Mechanism: Lithiation at C-6 followed by electrophilic quenching with DMF.

Reagents & Equipment:
  • Starting Material: 6-Bromo-2-chloroquinoline (1.0 eq)

  • Reagent: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)[2]

  • Quench: Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)

  • Solvent: Anhydrous THF (stabilized free)

  • Atmosphere: Dry Nitrogen or Argon

Step-by-Step Workflow:
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and low-temperature thermometer. Flush with Argon.

  • Dissolution: Dissolve 6-Bromo-2-chloroquinoline in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70 °C to prevent nucleophilic attack of BuLi on the C-2 chlorine (which would yield 2-butylquinoline).

  • Exchange: Stir at -78 °C for 45 minutes. The solution typically turns a deep red/orange color, indicating the formation of the aryllithium species.

  • Formylation: Add anhydrous DMF dropwise. The color may shift to pale yellow.

  • Warming: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to reach 0 °C.

  • Quench: Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes).

Reactivity & Functionalization Logic

The utility of 2-chloroquinoline-6-carbaldehyde lies in its orthogonal reactivity . The molecule possesses two distinct "handles" that can be manipulated independently.

Orthogonal Reactivity Diagram

G Core 2-Chloroquinoline- 6-carbaldehyde (Scaffold) SNAr C-2: SNAr Displacement (Nucleophilic Aromatic Substitution) Core->SNAr  Amines/Heat   Suzuki C-2: Suzuki-Miyaura Coupling Core->Suzuki  Boronic Acids/Pd   RedAm C-6: Reductive Amination Core->RedAm  R-NH2 / NaBH(OAc)3   Knoevenagel C-6: Knoevenagel Condensation Core->Knoevenagel  Malononitrile / Base   Kinase Kinase Inhibitors (Amino-quinolines) SNAr->Kinase Probe Fluorescent Probes (Styryl-quinolines) Knoevenagel->Probe

Caption: Divergent synthesis pathways utilizing the C-2 Chlorine (Electrophilic site) and C-6 Aldehyde (Carbonyl reactivity).

Strategic Application Notes
  • Sequence Matters:

    • Route A (Aldehyde First): If you perform

      
       at C-2 first using a primary amine, the resulting amine may react with the C-6 aldehyde (inter- or intramolecularly). It is often safer to protect the aldehyde (as an acetal) or transform it (e.g., reductive amination) before displacing the chlorine.
      
    • Route B (Chlorine First): If the C-2 displacement requires harsh conditions (high heat), protect the aldehyde to prevent polymerization.

Applications in Drug Discovery

Kinase Inhibitors (Src/Tec Family)

The 2-aminoquinoline pharmacophore is a privileged structure in kinase inhibition.

  • Mechanism: The Nitrogen at position 1 and the Amino group at position 2 form a bidentate hydrogen-bonding motif with the kinase hinge region (ATP binding site).

  • Role of C-6: The aldehyde at C-6 allows for the attachment of "tail" groups that extend into the hydrophobic back-pocket of the enzyme, improving selectivity.

Fluorescent Probes

Condensation of the C-6 aldehyde with active methylene compounds (e.g., malononitrile) or hydrazine derivatives creates extended


-conjugated systems. These styrylquinoline  derivatives often exhibit intramolecular charge transfer (ICT), making them useful as environment-sensitive fluorescent probes for amyloid fibril detection.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a chemical fume hood. Avoid dust formation.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C (Refrigerate) to prevent oxidation of the aldehyde.

References

  • ChemicalBook. (2024). 2-Chloroquinoline-6-carbaldehyde Product Profile (CAS 791626-59-0).

  • Smith, J. et al. (2008).[3] "Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline." Journal of Organic Chemistry, 73(22).

  • Meth-Cohn, O., & Narine, B. (1978). "A Versatile new synthesis of quinolines and related fused pyridines." Tetrahedron Letters, 19(23), 2045-2048. (Foundational reference for Vilsmeier-Haack limitations on quinolines).

  • PubChem. (2024).[4] Compound Summary: 2-Chloroquinoline-3-carbaldehyde (Isomer Comparison).[5]

Sources

An In-Depth Technical Guide to the Vilsmeier-Haack Reaction: Mechanism, Scope, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vilsmeier-Haack (V-H) reaction is a cornerstone of synthetic organic chemistry, providing a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction utilizes a "Vilsmeier reagent," typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a versatile formyl group (-CHO) onto a substrate.[3] The resulting aryl or heteroaryl aldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[4] This guide offers a comprehensive exploration of the V-H reaction, detailing the mechanistic intricacies of reagent formation and electrophilic substitution, the scope and limitations of its application, and a field-proven experimental protocol. By explaining the causality behind experimental choices, this document serves as a practical resource for scientists aiming to leverage this powerful transformation in their research and development endeavors.

Introduction: The Enduring Utility of Formylation

First reported by Anton Vilsmeier and Albrecht Haack in 1927, the reaction that bears their names has become an indispensable tool for C-C bond formation.[5][6] Its primary utility lies in overcoming the challenge of direct formylation. Unlike other acyl halides, the requisite formyl chloride is highly unstable. The V-H reaction elegantly circumvents this by generating a moderately reactive electrophile, the Vilsmeier reagent, which is potent enough to react with activated systems but selective enough to avoid unwanted side reactions.[7]

In the context of drug development, the formyl group is a synthetic linchpin. It serves as a handle for subsequent modifications, enabling the construction of complex molecular architectures and the synthesis of diverse heterocyclic scaffolds that are prevalent in medicinal chemistry.[3][6] The reaction's reliability, scalability, and use of economical reagents further cement its status as a go-to method in both academic and industrial laboratories.[1]

The Heart of the Reaction: The Vilsmeier Reagent

The efficacy of the V-H reaction is entirely dependent on the formation of its key electrophile: a substituted chloroiminium ion, commonly called the Vilsmeier reagent.[8]

Mechanism of Formation

The reagent is generated in situ through the reaction of a tertiary amide, most commonly DMF, with an acid halide like phosphorus oxychloride (POCl₃).[9] The process unfolds as follows:

  • Nucleophilic Attack: The carbonyl oxygen of DMF, acting as a nucleophile, attacks the electrophilic phosphorus atom of POCl₃.

  • Elimination: This initial adduct is unstable and rapidly eliminates a stable dichlorophosphate anion (PO₂Cl₂⁻) to form the resonance-stabilized and highly electrophilic chloroiminium cation, [(CH₃)₂N=CHCl]⁺.[4]

This cation is the active formylating agent in the reaction. The choice of activating agent is critical; while POCl₃ is most common, other reagents like oxalyl chloride or thionyl chloride can also be used, potentially altering the reaction's reactivity profile.[4]

Causality Insight: The reaction is typically initiated at 0 °C. This is not merely to control the initial exotherm from the reaction of DMF and POCl₃, but to ensure the controlled formation and stability of the Vilsmeier reagent itself. At higher temperatures, the reagent can be prone to decomposition, reducing the overall efficiency of the formylation.[4]

Figure 1: Formation of the Vilsmeier Reagent from DMF and POCl₃.

The Vilsmeier-Haack Reaction Mechanism

With the electrophile formed, the reaction proceeds via a classical electrophilic aromatic substitution pathway.

  • Electrophilic Attack: The π-system of the electron-rich aromatic or heteroaromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate (an arenium ion).[10]

  • Aromatization: A base (often the dichlorophosphate anion or remaining DMF) abstracts a proton from the arenium ion, restoring aromaticity and yielding a substituted iminium salt.

  • Hydrolysis: The reaction is quenched with water in a crucial work-up step. The iminium salt is readily hydrolyzed to liberate the final aryl aldehyde product and a dialkylammonium salt.[8][11]

Causality Insight: The aqueous work-up is not merely for purification; it is a required chemical step to convert the iminium intermediate into the desired carbonyl. The hydrolysis is often performed with a mild base like sodium acetate or sodium bicarbonate to neutralize the acidic byproducts (e.g., HCl, H₃PO₄) generated during the reaction, which facilitates product isolation and prevents potential acid-catalyzed degradation of sensitive substrates.[10]

Vilsmeier_Haack_Mechanism Substrate Electron-Rich Arene / Heterocycle Attack 1. Electrophilic Attack Substrate->Attack V_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ V_Reagent->Attack Arenium Arenium Ion Intermediate Attack->Arenium Aromatize 2. Deprotonation & Aromatization Arenium->Aromatize Iminium Iminium Salt Intermediate Aromatize->Iminium Hydrolysis 3. Aqueous Work-up (H₂O) Iminium->Hydrolysis Product Aryl Aldehyde Product Hydrolysis->Product Byproduct Dialkylammonium Salt Hydrolysis->Byproduct

Figure 2: General Mechanism of the Vilsmeier-Haack Reaction.

Substrate Scope and Limitations

The Vilsmeier reagent is a relatively weak electrophile, which defines its substrate scope. The reaction is most successful with aromatic and heteroaromatic systems that are significantly activated by electron-donating groups.[7]

Substrate ClassReactivity & RegioselectivityExamples
Anilines & Phenols High. Strong ortho- and para-directors. Formylation occurs predominantly at the para-position unless it is sterically blocked.[7][8]N,N-Dimethylaniline, Anisole
Polycyclic Aromatics Moderate to High. Reacts at the most electron-rich position.Anthracene (reacts at C9), Naphthalene
Five-Membered Heterocycles Very High. Reactivity order: Pyrrole > Furan > Thiophene.[12] Formylation typically occurs at the C2 position.Pyrrole, Furan, Indole (reacts at C3)
Electron-Rich Alkenes Moderate. Can undergo formylation, particularly enamines and enol ethers.[13]Cyclohexene derivatives
Electron-Deficient Arenes Very Low / Unreactive. Substrates like nitrobenzene or benzaldehyde do not react.Nitrobenzene, Benzonitrile

Limitations and Side Reactions:

  • Deactivated Rings: Strongly electron-withdrawing groups will render the aromatic ring insufficiently nucleophilic to react.

  • Steric Hindrance: Bulky groups near the reactive site can impede the approach of the Vilsmeier reagent, leading to low or no yield.

  • Alternative Reactivity: The Vilsmeier reagent can act as a chlorinating or dehydrating agent with certain functional groups.[3] For example, reaction with uracil derivatives can lead to both formylation at C5 and chlorination at C2 and C4.[3]

Experimental Protocol: Formylation of Indole

This protocol provides a representative procedure for the C3-formylation of indole, a common transformation in medicinal chemistry.

Safety Precautions: This reaction must be performed in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Appropriate personal protective equipment (lab coat, safety glasses, and chemical-resistant gloves) is mandatory.

Materials:

  • Indole (1.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) (3.0 equiv)

  • Phosphorus oxychloride (POCl₃) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice-water bath

Procedure:

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equiv).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add POCl₃ (1.2 equiv) dropwise via the dropping funnel to the stirred DMF over 20-30 minutes. Causality: Slow, cold addition is critical to control the exothermic reaction and prevent the formation of byproducts.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a thick, white precipitate indicates the successful generation of the Vilsmeier reagent.

  • Reaction with Substrate:

    • Dissolve indole (1.0 equiv) in a minimal amount of anhydrous DCM.

    • Add the indole solution dropwise to the cold Vilsmeier reagent suspension.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

    • Causality: The quench is highly exothermic. Pre-cooling prevents a dangerous temperature spike.

    • Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic (~pH 8).

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography to yield pure indole-3-carboxaldehyde.

Workflow Start Start Prep 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0 °C) Start->Prep Add_Sub 2. Add Substrate Solution (Indole in DCM) Prep->Add_Sub React 3. React at Room Temp (Monitor by TLC) Add_Sub->React Quench 4. Quench Reaction (Ice, then aq. NaHCO₃) React->Quench Extract 5. Extraction (DCM / H₂O) Quench->Extract Purify 6. Dry, Concentrate & Purify (Recrystallization/Column) Extract->Purify End End Product: Indole-3-carboxaldehyde Purify->End

Sources

Technical Guide: Stability and Storage of 2-Chloroquinoline-6-carbaldehyde

[1][2][3]

Executive Summary

2-Chloroquinoline-6-carbaldehyde (CAS: 791626-59-0 ) is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, including WEE1 kinase inhibitors.[1][2] Its dual-functional nature—featuring an electrophilic aldehyde at the C6 position and a nucleophilic substitution-susceptible chlorine at the C2 position—renders it chemically versatile but inherently unstable if mishandled.[1][2][3]

Core Storage Directive: To prevent oxidative degradation to the carboxylic acid and hydrolytic dechlorination to the quinolone, this compound must be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen) in amber glass containers.

Physicochemical Profile

PropertySpecification
Chemical Name 2-Chloroquinoline-6-carbaldehyde
CAS Number 791626-59-0
Molecular Formula C₁₀H₆ClNO
Molecular Weight 191.61 g/mol
Physical State Solid (typically pale yellow to off-white powder)
Solubility Soluble in DMSO, DMF, Chloroform; sparingly soluble in water.[1][2]
Key Functional Groups Aldehyde (C6): Prone to autoxidation.[1][2][3]• Chloro-N-heterocycle (C2): Susceptible to SNAr displacement.[1][2][3]

Degradation Mechanisms & Stability Analysis[3]

Understanding the specific degradation pathways is essential for designing a robust storage protocol.[3] The compound faces two primary threats: Aerobic Oxidation and Hydrolytic Dechlorination .[3]

Mechanism 1: Autoxidation of the Aldehyde

Like most aromatic aldehydes, the C6-formyl group is sensitive to atmospheric oxygen.[1][2][3] Radical-initiated autoxidation converts the aldehyde into 2-chloroquinoline-6-carboxylic acid .[1][2][3] This reaction is accelerated by light and trace metal impurities.[3]

Mechanism 2: Hydrolysis of the C2-Chloride

The chlorine atom at the C2 position is activated by the adjacent ring nitrogen (an electron-withdrawing imine-like moiety).[1][2][3] In the presence of moisture and acidic/basic catalysis, water can act as a nucleophile, displacing the chloride to form 6-formylquinolin-2(1H)-one (also known as the carbostyril derivative).[1][2][3] This irreversibly alters the compound's pharmacophore.[3]

Visualization of Degradation Pathways[1][2]

DegradationPathwayscluster_conditionsCritical Stress FactorsCompound2-Chloroquinoline-6-carbaldehyde(Active API Intermediate)AcidDegradant A:2-Chloroquinoline-6-carboxylic acidCompound->Acid [O2] / Light(Autoxidation)QuinoloneDegradant B:6-Formylquinolin-2(1H)-oneCompound->Quinolone H2O / H+(Hydrolysis at C2)OxygenOxygenMoistureMoistureUV LightUV Light

Figure 1: Primary degradation pathways.[1][2][3][4] The C6-aldehyde oxidizes to a carboxylic acid, while the C2-chloride is susceptible to hydrolysis.[1][2]

Storage & Handling Protocol

This protocol is designed to mitigate the risks identified above. It follows a "Zero-Trust" approach to environmental exposure.[1][2][3]

Environmental Control[3]
  • Temperature: Store at 2°C to 8°C (Refrigerated). While short-term stability at Room Temperature (RT) is possible, refrigeration significantly retards the kinetics of both oxidation and hydrolysis.[1][2][3]

  • Atmosphere: Strictly Inert. Headspace must be purged with dry Argon or Nitrogen.[3] Argon is preferred due to its higher density, which creates a better "blanket" over the solid.[2][3]

  • Light: Amber vials or aluminum foil-wrapped containers are mandatory to prevent photo-initiated radical formation.[1][2][3]

Handling Workflow (Decision Tree)

HandlingProtocolStartReceive CompoundCheckVisual Inspection:Color Change?Start->CheckTestQC Analysis:1H-NMR / HPLCCheck->TestIf Yellowing/DarkeningStoreStorage:Argon Flush + Amber Vial+ Desiccant @ 4°CCheck->StoreIf Appearance NormalDecisionPurity > 97%?Test->DecisionDecision->StoreYesPurifyAction:Recrystallize orDiscardDecision->PurifyNo

Figure 2: Decision matrix for receipt, inspection, and storage of 2-Chloroquinoline-6-carbaldehyde.

Container Specifications
  • Primary Container: Borosilicate glass vial (Amber, Type I).

  • Closure: Teflon (PTFE)-lined screw cap.[1][2][3] Avoid rubber septa for long-term storage as they are permeable to oxygen and moisture over time.[1][2][3]

  • Secondary Containment: Sealed desiccator or Mylar bag with active desiccant (Silica gel or Molecular Sieves 4Å).

Quality Control & Re-Test Parameters

Trustworthiness in experimental data relies on verifying the integrity of starting materials.[3]

ParameterMethodAcceptance CriteriaRationale
Appearance VisualPale yellow/Off-white solidDarkening indicates oxidation/polymerization.[1][2][3]
Purity HPLC (UV 254nm)≥ 97.0%Detects non-volatile degradants (acids).[1][2][3]
Identity ¹H-NMR (DMSO-d₆)Distinct CHO peak (~10.1 ppm)Confirm aldehyde proton; absence of COOH broad peak.[1][2][3]
Re-Test Date -Every 6 MonthsAldehydes are labile; frequent monitoring is required.

Experimental Note: When using this compound in synthesis (e.g., reductive amination or Knoevenagel condensation), always prepare solutions fresh. Do not store stock solutions in non-inert solvents (like DMSO or alcohols) for >24 hours, as acetal formation or oxidation may occur.[1][2][3]

References

  • King Scientific. (n.d.).[2][3] 2-Chloroquinoline-6-carbaldehyde Product Specifications (CAS 791626-59-0).[1][2][3][5][6][7][8][9][10] Retrieved January 30, 2026, from [Link][1][2]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 689081, 2-Chloro-6-methylquinoline-3-carboxaldehyde (Analogous Structure). Retrieved January 30, 2026, from [Link][1][2]

  • Google Patents. (2024).[2][3] US20240067632A1 - WEE1 Degrading Compounds and Uses Thereof.[1][2][3] (Demonstrates usage as intermediate). Retrieved January 30, 2026, from [1][2]

A Comprehensive Technical Guide to 2-Chloroquinoline-6-carbaldehyde for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide is designed for researchers, medicinal chemists, and professionals in drug development. It provides a technical overview of 2-Chloroquinoline-6-carbaldehyde (CAS No. 791626-59-0), covering its commercial availability, synthesis, chemical properties, and applications as a pivotal intermediate in the synthesis of complex heterocyclic systems. This document moves beyond a simple datasheet to offer insights into its synthetic utility and safe handling, grounded in established chemical principles and supported by authoritative references.

Introduction: The Quinoline Scaffold in Modern Chemistry

Quinolines, composed of a benzene ring fused to a pyridine ring, represent a privileged scaffold in medicinal chemistry and materials science.[1] This heterocyclic core is present in a wide array of natural products, pharmaceuticals, and functional materials, exhibiting diverse biological activities including anti-malarial, anti-cancer, anti-inflammatory, and anti-bacterial properties.[1] The reactivity of the quinoline ring system can be finely tuned by the introduction of various functional groups.

2-Chloroquinoline-6-carbaldehyde is a bifunctional reagent of significant interest. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the aldehyde group at the 6-position provides a handle for a vast range of chemical transformations, such as condensations, reductions, and oxidations. This dual reactivity makes it a valuable building block for constructing more complex, polyfunctionalized quinoline derivatives and fused heterocyclic systems.

Commercial Availability and Sourcing

2-Chloroquinoline-6-carbaldehyde is available from a number of commercial suppliers, positioning it as an accessible starting material for various research and development projects. Researchers can procure this compound from the following vendors, among others. It is advisable to request a certificate of analysis (CoA) from the supplier to confirm purity and specifications.

SupplierWebsiteNotes
BLD PharmOften provides detailed product information and safety data for related compounds.
Combi-BlocksSpecializes in providing a wide range of building blocks for chemical synthesis.
AmbeedOffers a comprehensive catalog of chemicals with analytical data often available.[2]
Abcr GmbH[Link]A European supplier with a broad portfolio of specialty chemicals.
ChemicalBookA platform that lists multiple suppliers for various chemicals.

Physicochemical Properties and Specifications

While a comprehensive, supplier-provided technical data sheet for 2-Chloroquinoline-6-carbaldehyde is not consistently available, its key properties can be derived from chemical databases and comparison with its isomers.

PropertyValueSource
CAS Number 791626-59-0Ambeed[3]
Molecular Formula C₁₀H₆ClNOPubChem[4]
Molecular Weight 191.61 g/mol PubChem[4]
Appearance Expected to be a solid (e.g., white to yellow powder or crystals)Analogy to 2-Chloroquinoline-3-carboxaldehyde[5]
Purity Typically >95% (Varies by supplier)General supplier information
Solubility Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. Insoluble in water.General chemical knowledge

Synthesis of 2-Chloroquinoline-6-carbaldehyde

The most prevalent and industrially scalable method for the synthesis of 2-chloroquinoline carbaldehydes is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect a one-pot formylation and cyclization of an appropriate acetanilide precursor.

The causality behind this powerful reaction lies in the electrophilic nature of the Vilsmeier reagent (the chloroiminium ion), which attacks the electron-rich aromatic ring of the acetanilide. This is followed by an intramolecular cyclization and subsequent dehydration and chlorination to yield the final 2-chloroquinoline-3-carbaldehyde. While the literature extensively covers the synthesis of the 3-carbaldehyde isomer via this route, the same principle applies to the synthesis of the 6-carbaldehyde isomer, starting from a para-substituted acetanilide.

Logical Workflow for Vilsmeier-Haack Synthesis

Vilsmeier_Haack_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Quinoline Ring Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent Activation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Electrophilic_Attack Electrophilic Attack Vilsmeier_Reagent->Electrophilic_Attack Reacts with Acetanilide p-Aminoacetophenone (or related precursor) Acetanilide->Electrophilic_Attack Cyclization Intramolecular Cyclization Electrophilic_Attack->Cyclization Intermediate Formation Final_Product 2-Chloroquinoline-6-carbaldehyde Cyclization->Final_Product Chlorination & Dehydration

Caption: Vilsmeier-Haack synthesis of 2-Chloroquinoline-6-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Reaction (Representative)

The following is a representative protocol adapted from the synthesis of related 6-substituted-2-chloroquinoline-3-carbaldehydes. Researchers should optimize conditions for their specific starting materials.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Substrate Addition: Add the corresponding para-substituted acetanilide (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-80°C and maintain for several hours (typically 4-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until the product precipitates.

  • Purification: Filter the crude product, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol or ethyl acetate) to obtain the purified 2-Chloroquinoline-6-carbaldehyde.

Applications in Organic Synthesis and Drug Discovery

The synthetic utility of 2-Chloroquinoline-6-carbaldehyde stems from its two reactive sites, making it a versatile scaffold for building molecular complexity.

Nucleophilic Substitution at the C2 Position

The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of substituents by reacting with:

  • O-Nucleophiles: Alcohols and phenols to form ethers.

  • N-Nucleophiles: Amines (primary and secondary) and hydrazines to introduce amino and hydrazinyl functionalities.[6]

  • S-Nucleophiles: Thiols to generate thioethers.

Reactions of the Aldehyde Group

The carbaldehyde at the 6-position is a classic functional group that can undergo numerous transformations, including:

  • Condensation Reactions: With amines to form Schiff bases (imines), which can be further reduced to secondary amines. This is a common strategy in the synthesis of bioactive molecules.[7]

  • Wittig Reaction: To form alkenes.

  • Reduction: To the corresponding alcohol (6-hydroxymethyl-2-chloroquinoline).

  • Oxidation: To the carboxylic acid (2-chloroquinoline-6-carboxylic acid).

  • Henry Reaction: With nitroalkanes to form nitroalcohols.

Role as a Synthetic Intermediate

The combination of these reactive sites makes 2-Chloroquinoline-6-carbaldehyde a powerful intermediate for the synthesis of fused heterocyclic systems and complex drug-like molecules. For instance, it can be used as a starting material for the synthesis of pyrazolo[3,4-b]quinolines, which have shown potential as kinase inhibitors.[1]

Applications cluster_C2 C2 Position Reactions (SₙAr) cluster_C6 C6 Aldehyde Reactions Start 2-Chloroquinoline-6-carbaldehyde Amines Amines (R₂NH) Start->Amines Alcohols Alcohols (ROH) Start->Alcohols Thiols Thiols (RSH) Start->Thiols Condensation Condensation Start->Condensation Reduction Reduction Start->Reduction Oxidation Oxidation Start->Oxidation Final Diverse Heterocyclic Scaffolds (e.g., for Drug Discovery) Amines->Final Alcohols->Final Thiols->Final Condensation->Final Reduction->Final Oxidation->Final

Caption: Synthetic utility of 2-Chloroquinoline-6-carbaldehyde.

Safety and Handling

GHS Hazard Classification (Anticipated):

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[4][8]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[4][8]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[4][8]

Precautionary Measures:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Inhalation: Move person into fresh air. If not breathing, give artificial respiration.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention.

Conclusion

2-Chloroquinoline-6-carbaldehyde is a readily accessible and highly versatile building block for synthetic and medicinal chemistry. Its dual functionality allows for a programmed and logical approach to the synthesis of complex molecular architectures. A thorough understanding of its synthesis via the Vilsmeier-Haack reaction and its reactivity at both the C2 chloro and C6 aldehyde positions empowers researchers to leverage this compound in the development of novel therapeutics and functional materials. As with all chemical reagents, adherence to strict safety protocols is paramount for its handling and use in the laboratory.

References

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-carboxaldehyde. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • BLD Pharmatech. (n.d.). Safety Data Sheet for 2-Chloro-7-methylquinoline-3-carbaldehyde. Retrieved February 12, 2026, from a representative SDS from the supplier. (Note: A direct URL is not available, but such documents are provided by the supplier upon request or on their product pages.)
  • PubChem. (n.d.). 2-Chloro-3-quinolinecarboxaldehyde. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Kattula, B., Reddi, B., Jangam, A., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • PubChem. (n.d.). 6-Bromo-2-chloroquinoline-3-carboxaldehyde. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 2,5-Dichloroquinoline-6-carbaldehyde. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methoxyquinoline-3-carbaldehyde. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Kattula, B., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. bioRxiv. [Link]

  • Abdel-Wahab, B. F., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(3), 209-267. [Link]

  • Beck, A. (n.d.). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. UNCW Institutional Repository. [Link]

  • Khan, F. N., et al. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721. [Link]

  • PubChem. (n.d.). 2-Chloroquinoline. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloroquinoline-6-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis of 2-chloroquinoline-6-carbaldehyde and its derivatives. This document delves into the strategic considerations behind synthetic route selection, detailed experimental protocols, purification techniques, and methods for structural characterization. The information presented herein is intended to empower researchers in medicinal chemistry and materials science to confidently synthesize these valuable compounds for their specific applications.

Introduction: The Significance of the 2-Chloroquinoline-6-carbaldehyde Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a chlorine atom at the 2-position and a carbaldehyde group at the 6-position of the quinoline ring system creates a versatile platform for further molecular elaboration. The 2-chloro substituent serves as a reactive handle for nucleophilic substitution, while the 6-carbaldehyde group is amenable to a variety of transformations, including reductive amination, oxidation, and condensation reactions. This dual functionality makes 2-chloroquinoline-6-carbaldehyde a highly valuable intermediate for the synthesis of diverse libraries of compounds for drug discovery and development.[2]

Strategic Approaches to the Synthesis of 2-Chloroquinoline-6-carbaldehyde

The synthesis of 2-chloroquinoline-6-carbaldehyde requires a strategic approach, as direct formylation of the 2-chloroquinoline ring at the 6-position can be challenging. The well-known Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds, typically yields 2-chloro-3-formylquinolines when starting from acetanilides.[3][4] This is due to the directing effects of the substituents and the mechanism of the cyclization reaction.

Therefore, a more reliable and controllable strategy involves a two-step process:

  • Synthesis of a 6-substituted precursor: This typically involves the synthesis of 2-chloro-6-methylquinoline.

  • Functional group transformation: The methyl group at the 6-position is then oxidized to the desired carbaldehyde.

This approach offers better control over the regioselectivity and generally provides higher yields of the target compound.

Synthetic Pathway and Experimental Protocols

The following diagram illustrates the recommended synthetic workflow for the preparation of 2-chloroquinoline-6-carbaldehyde.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-Chloro-6-methylquinoline cluster_step2 Step 2: Oxidation to 2-Chloroquinoline-6-carbaldehyde p_toluidine p-Toluidine p_methylacetanilide N-(p-tolyl)acetamide p_toluidine->p_methylacetanilide Acetylation aceticanhydride Acetic Anhydride aceticanhydride->p_methylacetanilide chloro_methyl_quinoline 2-Chloro-6-methylquinoline p_methylacetanilide->chloro_methyl_quinoline Vilsmeier-Haack Reaction vilsmeier_reagent Vilsmeier Reagent (POCl3/DMF) vilsmeier_reagent->chloro_methyl_quinoline target_compound 2-Chloroquinoline-6-carbaldehyde chloro_methyl_quinoline->target_compound Oxidation oxidant Oxidizing Agent (e.g., SeO2 or photocatalytic oxidation) oxidant->target_compound

Caption: Synthetic workflow for 2-Chloroquinoline-6-carbaldehyde.

Protocol 1: Synthesis of 2-Chloro-6-methylquinoline

This protocol is adapted from established procedures for the synthesis of substituted 2-chloroquinolines via the Vilsmeier-Haack reaction.[5]

Step 1a: Acetylation of p-Toluidine

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-toluidine (10.7 g, 0.1 mol).

  • Slowly add acetic anhydride (12.2 g, 0.12 mol) to the flask with gentle stirring.

  • Heat the reaction mixture to reflux for 1 hour.

  • Allow the mixture to cool to room temperature, then pour it into 200 mL of cold water with vigorous stirring.

  • Collect the precipitated N-(p-tolyl)acetamide by filtration, wash with cold water, and dry in a vacuum oven.

Step 1b: Vilsmeier-Haack Cyclization

  • In a three-necked 250 mL round-bottom flask equipped with a dropping funnel, a condenser with a calcium chloride guard tube, and a magnetic stirrer, place N,N-dimethylformamide (DMF, 2.3 mL, 30 mmol) and cool the flask to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 6.5 mL, 70 mmol) dropwise to the DMF with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • To this mixture, add N-(p-tolyl)acetamide (1.49 g, 10 mmol) portion-wise.

  • Heat the reaction mixture at 80-90 °C for 7-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to afford pure 2-chloro-6-methylquinoline.

Protocol 2: Oxidation of 2-Chloro-6-methylquinoline to 2-Chloroquinoline-6-carbaldehyde

This protocol is based on the known oxidation of methylquinolines to their corresponding carbaldehydes.[6] Photocatalytic oxidation offers a green and selective method.

  • In a 100 mL quartz reaction vessel, suspend 2-chloro-6-methylquinoline (1.77 g, 10 mmol) and titanium dioxide (TiO₂, P25, 100 mg) in 50 mL of acetonitrile.

  • Bubble oxygen through the suspension for 30 minutes to ensure an oxygen-saturated atmosphere.

  • While maintaining a slow stream of oxygen, irradiate the mixture with a high-pressure mercury lamp (≥300 nm) for 24 hours with vigorous stirring.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, filter off the TiO₂ catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-chloroquinoline-6-carbaldehyde.

  • Purify the crude product by column chromatography on silica gel.

Purification and Characterization

Purification Protocol: Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent such as hexane.

  • Sample Loading: Dissolve the crude 2-chloroquinoline-6-carbaldehyde in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dry powder onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified 2-chloroquinoline-6-carbaldehyde as a solid.

Characterization Data

The following table summarizes the expected characterization data for 2-chloroquinoline-6-carbaldehyde.

Property Expected Value/Observation
Appearance White to pale yellow solid
Melting Point Not widely reported, expected to be in the range of 130-150 °C
¹H NMR (CDCl₃, 400 MHz) δ 10.1 (s, 1H, -CHO), 8.3-7.8 (m, 5H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz) δ 192.0 (CHO), 152.0, 148.0, 137.0, 136.0, 131.0, 130.0, 128.0, 125.0, 122.0, 121.0
IR (KBr, cm⁻¹) ~1700 (C=O, aldehyde), ~1600, 1580 (C=C, aromatic), ~830 (C-Cl)
Mass Spectrometry (EI) m/z (%) = 191 (M⁺), 163, 128

Note: The NMR and melting point data are predictive and based on analogous structures. Actual values should be determined experimentally.

Alternative Synthetic Strategies and Future Directions

While the oxidation of 2-chloro-6-methylquinoline is a robust method, other synthetic avenues could be explored for the synthesis of 2-chloroquinoline-6-carbaldehyde derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, offer powerful alternatives. For instance, a 6-bromo-2-chloroquinoline precursor could be subjected to a Suzuki or Stille coupling with a suitable formyl-equivalent boronic acid or organotin reagent. This approach would provide a direct route to the target molecule and could be amenable to a wider range of derivatives.

PalladiumCoupling bromo_quinoline 6-Bromo-2-chloroquinoline target_compound 2-Chloroquinoline-6-carbaldehyde bromo_quinoline->target_compound Suzuki Coupling boronic_acid Formyl-equivalent Boronic Acid boronic_acid->target_compound pd_catalyst Pd Catalyst pd_catalyst->target_compound

Caption: Palladium-catalyzed Suzuki coupling approach.

Direct C-H Functionalization

The direct C-H functionalization of the quinoline ring is an emerging and highly atom-economical strategy. While challenging, the development of new catalytic systems could enable the direct formylation of 2-chloroquinoline at the 6-position, bypassing the need for pre-functionalized starting materials.

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

  • Organic Solvents: Handle all organic solvents in a well-ventilated area and away from ignition sources.

  • UV Radiation: When performing photochemical reactions, use appropriate shielding to protect from UV radiation.

Conclusion

The synthesis of 2-chloroquinoline-6-carbaldehyde derivatives is a key step in the development of new therapeutic agents and functional materials. The presented protocols, focusing on the oxidation of a 2-chloro-6-methylquinoline precursor, offer a reliable and efficient route to these valuable compounds. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can successfully synthesize and purify these versatile building blocks for their scientific endeavors. The exploration of modern synthetic methodologies, such as palladium-catalyzed cross-coupling and direct C-H functionalization, will undoubtedly open new avenues for the synthesis of an even broader range of 2-chloroquinoline-6-carbaldehyde derivatives with novel properties and applications.

References

  • International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Photochemical & Photobiological Sciences. (2005). Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-6-methylquinoline-3-carbaldehyde. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

  • Google Patents. (n.d.). CN101906068A - Preparation method of 2-pyridine carboxaldehyde.
  • ResearchGate. (n.d.). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave assisted synthesis of 2-chloro-quinoline-3-carboxaldehydes | Request PDF. Retrieved from [Link]

  • International Journal of Chemical Studies. (n.d.). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(16), 8685–8717. [Link]

  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(16), 8685–8717. [Link]

  • ResearchGate. (n.d.). The 1 H and 13 C NMR spectroscopic data of compounds 1 and 2. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Retrieved from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(16), 8685–8717. [Link]

  • PubMed. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. Retrieved from [Link]

Sources

The Versatile Scaffold: 2-Chloroquinoline-6-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Core and the Strategic Importance of 2-Chloroquinoline-6-carbaldehyde

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. Its presence in a multitude of natural products and synthetic drugs underscores its remarkable ability to interact with a wide array of biological targets.[1] From the historical significance of quinine in combating malaria to the development of modern anticancer agents, quinoline derivatives have consistently proven their therapeutic value.[2][3]

2-Chloroquinoline-6-carbaldehyde emerges as a particularly valuable building block for drug discovery. This trifunctional molecule offers three distinct points for chemical modification: the reactive chlorine atom at the 2-position, the versatile aldehyde group at the 6-position, and the quinoline ring itself, which can be further functionalized. This strategic arrangement allows for the divergent synthesis of complex molecular architectures, making it a cornerstone for generating libraries of potential drug candidates. The chlorine atom is an excellent leaving group for nucleophilic substitution and a handle for cross-coupling reactions, while the aldehyde group is a gateway to a vast number of chemical transformations, including reductive amination and condensation reactions.[4]

This guide provides an in-depth exploration of the applications of 2-Chloroquinoline-6-carbaldehyde in medicinal chemistry, complete with detailed protocols and the scientific rationale behind the experimental choices.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2-Chloroquinoline-6-carbaldehyde is paramount for its effective use in synthesis.

PropertyValueReference
Molecular FormulaC₁₀H₆ClNON/A
Molecular Weight191.62 g/mol N/A
AppearancePale yellow to yellow solid[5]
Melting PointVaries depending on purity[5]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline core and a distinct singlet for the aldehyde proton, typically in the range of δ 9-11 ppm.[5]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine aromatic carbons and a downfield signal for the carbonyl carbon of the aldehyde group.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde, usually around 1690-1715 cm⁻¹.[5]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of 2-Chloroquinoline-6-carbaldehyde

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, and it serves as the primary route for the synthesis of 2-chloroquinoline-carbaldehydes.[5] The reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, from a formamide (like N,N-dimethylformamide, DMF) and a chlorinating agent (like phosphorus oxychloride, POCl₃).[4] This reagent then attacks the activated aromatic ring, leading to formylation.

Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is adapted from the established synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes.[5]

Workflow for Vilsmeier-Haack Synthesis

cluster_reagents Reagent Preparation cluster_reaction Reaction & Workup DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_Reagent 0°C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Acetanilide Substituted Acetanilide Acetanilide->Reaction_Mixture Heat (e.g., 60-90°C) Hydrolysis Ice Water Quench Reaction_Mixture->Hydrolysis Product 2-Chloroquinoline-6-carbaldehyde (Crude Product) Hydrolysis->Product Precipitation Purification Recrystallization Product->Purification Final_Product Pure Product Purification->Final_Product Suzuki_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R-Pd(II)-X L_n oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal r_pd_r R-Pd(II)-R' L_n transmetal->r_pd_r reductive_elim Reductive Elimination r_pd_r->reductive_elim reductive_elim->pd0 product R-R' reductive_elim->product reactants R-X + R'-B(OR)₂ reactants->oxidative_add R-X = 2-Chloroquinoline reactants->transmetal R'-B(OR)₂ = Boronic Acid/Ester base Base base->transmetal Reductive_Amination Aldehyde 2-Chloroquinoline-6-carbaldehyde Imine_Formation Imine/Iminium Ion Formation Aldehyde->Imine_Formation Amine Primary or Secondary Amine (RNH₂ or R₂NH) Amine->Imine_Formation Imine Imine or Iminium Ion Imine_Formation->Imine - H₂O Reduction Reduction Imine->Reduction Product Substituted Amine Product Reduction->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reduction

Sources

2-Chloroquinoline-6-carbaldehyde in the synthesis of anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloroquinoline-6-carbaldehyde in the Synthesis of Anticancer Agents

Part 1: Introduction & Strategic Value

The "Linear" Quinoline Scaffold While the 2-chloroquinoline-3-carbaldehyde isomer (derived via Vilsmeier-Haack) dominates general literature, 2-chloroquinoline-6-carbaldehyde represents a specialized, high-value pharmacophore for targeted oncology.[1][2] Its structural geometry allows for "linear" extension of the quinoline scaffold, a critical feature for:

  • DNA Intercalation: The 6-position substitution aligns vectors along the long axis of the planar system, maximizing ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -stacking interactions with base pairs.[3]
    
  • Kinase Inhibitor Design: Extending the 6-position often accesses solvent-exposed regions or hydrophobic back-pockets in kinase domains (e.g., Wee1, PI3K) without disrupting the hinge-binding capacity of the quinoline nitrogen.[1][2]

  • PROTAC Linker Attachment: The 6-position serves as an ideal exit vector for linkers in proteolysis-targeting chimeras (PROTACs), keeping the warhead (C2/N1 region) buried in the target protein.[1][2][3]

The Dual-Electrophile Advantage This building block offers two distinct electrophilic centers with orthogonal reactivity profiles:

  • C6-Formyl Group (Hard Electrophile): Reactive towards nucleophiles (amines, active methylenes) under mild conditions.[1][2][3] Ideal for rapid scaffold diversification.[1][2][3]

  • C2-Chloro Group (Soft Electrophile): A "masked" amino group.[1][2][3] It undergoes Nucleophilic Aromatic Substitution (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) or Buchwald-Hartwig coupling, typically requiring activation (heat, acid catalysis, or Pd-catalysis).[1][3]
    

Part 2: Chemical Properties & Reactivity Profile

PropertySpecificationApplication Note
CAS Number 10349-57-2Verify isomer specificity (6-CHO vs 3-CHO).
Molecular Weight 191.61 g/mol --
Appearance Pale yellow solidOxidizes slowly in air; store under inert gas.[2][3]
Solubility DCM, DMSO, THFPoor solubility in hexanes/water.[1][2][3]
C2 Reactivity ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Requires activation (e.g., protonation of N1 or Pd-catalysis).[1][3]
C6 Reactivity Condensation/Reductionhighly reactive; susceptible to air oxidation to carboxylic acid.[1][2][3]

Part 3: Synthetic Protocols

Protocol A: Synthesis of the Core Scaffold

Note: Unlike the 3-isomer, the 6-carbaldehyde is not accessible via standard Vilsmeier-Haack on acetanilide.[2] It is best synthesized via lithiation of 6-bromo-2-chloroquinoline.[2]

Reagents: 6-Bromo-2-chloroquinoline, n-Butyllithium (2.5 M in hexanes), Anhydrous THF, DMF.[1][2]

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Solvation: Dissolve 6-bromo-2-chloroquinoline (1.0 eq, 10 mmol) in anhydrous THF (50 mL). Cool the solution to -78 °C (dry ice/acetone bath).

    • Critical Insight: The C2-Cl bond is robust at -78 °C, but the C6-Br bond undergoes rapid Lithium-Halogen exchange.[2]

  • Lithiation: Add n-BuLi (1.1 eq) dropwise over 15 minutes. Stir at -78 °C for 30 minutes. The solution typically turns a deep red/orange color.[1][2][3]

  • Formylation: Add anhydrous DMF (3.0 eq) dropwise. Stir at -78 °C for 1 hour, then allow the mixture to warm to 0 °C over 30 minutes.

  • Quench: Quench with saturated aqueous

    
     (20 mL). Extract with EtOAc (3 x 50 mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).
    
    • Yield Expectation: 75-85%.[2]

Protocol B: C6-Functionalization (Reductive Amination)

Target: Synthesis of amine-linked kinase inhibitors or degrader handles.[1][2]

Rationale: Perform C6 modifications before C2 substitution to avoid side reactions between the aldehyde and the nucleophiles used for C2 (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


).[1][3]
  • Reaction: In a vial, combine 2-chloroquinoline-6-carbaldehyde (1.0 eq) and the target amine (1.1 eq) in DCE (Dichloroethane).

  • Catalysis: Add catalytic Acetic Acid (1-2 drops). Stir for 30 mins to form the imine (often visible as a color change).[1][2][3]

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion. Stir at room temperature for 12 hours.

    • Why STAB? It is milder than ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       and will not reduce the C2-Cl or the quinoline ring itself.[3]
      
  • Workup: Quench with saturated ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    . Extract with DCM.[1][3]
    
Protocol C: C2-Functionalization ( )

Target: Introduction of solubility groups (e.g., morpholine, piperazine) or pharmacophores.[1][2][3]

Condition: Acid-Mediated Nucleophilic Aromatic Substitution.[2]

  • Mixture: Dissolve the C6-functionalized intermediate in n-Butanol or Ethoxyethanol.

  • Nucleophile: Add the amine nucleophile (2-3 eq).

  • Activation: Add catalytic HCl (4M in dioxane, 0.1 eq) or p-TsOH.

    • Mechanism:[2][3][4][5][6] Protonation of the Quinoline N1 lowers the LUMO of the ring, activating the C2 position for nucleophilic attack.[1][2][3]

  • Heat: Reflux (100-110 °C) for 4-12 hours. Monitor by LCMS.[1][2][3][7]

  • Isolation: Cool to RT. If the product precipitates as the HCl salt, filter and wash with ether.[1][2][3] If not, neutralize and extract.[1][2][3]

Part 4: Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways for utilizing this scaffold, highlighting the "Order of Operations" critical for yield optimization.

G cluster_legend Reaction Logic Start 6-Bromo-2-chloroquinoline Lithiation 1. n-BuLi, -78°C 2. DMF Start->Lithiation Aldehyde 2-Chloroquinoline- 6-carbaldehyde Lithiation->Aldehyde PathA Path A: Reductive Amination (Preserves C2-Cl) Aldehyde->PathA Amine, STAB PathB Path B: Knoevenagel Condensation (Extends Conjugation) Aldehyde->PathB Active Methylene, Base IntermedA C6-Amine Intermediate (C2-Cl Intact) PathA->IntermedA IntermedB C6-Vinyl Intermediate (C2-Cl Intact) PathB->IntermedB FinalStep C2-Substitution (SNAr) (Heat/Acid or Pd-Cat) IntermedA->FinalStep IntermedB->FinalStep FinalDrug Final Anticancer Agent (Dual Functionalized) FinalStep->FinalDrug C2-Cl is robust to mild reduction C2-Cl is robust to mild reduction C2-Cl requires activation for substitution C2-Cl requires activation for substitution C2-Cl is robust to mild reduction->C2-Cl requires activation for substitution

Caption: Synthetic workflow for 2-chloroquinoline-6-carbaldehyde. Note the preservation of the C2-Cl handle during C6 functionalization.

Part 5: Case Study & Applications

Target: Wee1 Kinase Degraders (G2-M Checkpoint Abrogation). Context: Wee1 overexpression in tumors prevents mitotic catastrophe.[1][2][3] Degrading Wee1 sensitizes cancer cells to DNA-damaging agents (e.g., Cisplatin).[1][2][3][8]

Experimental Workflow (Based on Patent US20240067632A1):

  • Scaffold Synthesis: 2-Chloroquinoline-6-carbaldehyde is synthesized via Protocol A.

  • Linker Attachment (C6): Reductive amination with a piperazine-linker moiety is performed (Protocol B). The 6-position projects the linker towards the solvent front, minimizing steric clash within the ATP-binding pocket.[1][2]

  • Warhead Installation (C2): The C2-Cl is displaced by a solubilizing aniline or heteroaryl amine (Protocol C) to establish the primary H-bonding network with the kinase hinge region.[1][2][3]

  • E3 Ligase Recruitment: The linker is coupled to a Cereblon or VHL ligand, completing the PROTAC.[1][2][3]

Result: The resulting molecule induces ubiquitination and proteasomal degradation of Wee1, showing superior ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 values (< 10 nM) compared to standard inhibitors.[1][3]

References

  • Synthesis of 2-chloroquinoline-6-carbaldehyde via Lithiation: Meth-Cohn, O., et al.[1][2] "A Versatile New Synthesis of Quinolines and Related Fused Pyridines."[2][3] Journal of the Chemical Society, Perkin Transactions 1. (Contextual validation of quinoline lithiation strategies).

  • Wee1 Degrading Compounds (Patent): US Patent Application 20240067632A1.[1][2][3] "Wee1 Degrading Compounds and Uses Thereof."

  • General Reactivity of 2-Chloro-3-formylquinolines (Comparative): Massoud, M., et al.[1][2][3] "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs."[2][5][9][10] Arkivoc, 2018.[1][2][3][9]

  • Vilsmeier-Haack Mechanism & Utility: Raj, T., et al.[1][2][3] "Vilsmeier-Haack Reaction: A Versatile Tool for the Synthesis of Heterocycles."[2][3] Chemical Reviews.

Sources

preparation of Schiff bases from 2-Chloroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Schiff Bases from 2-Chloroquinoline-6-carbaldehyde

Executive Summary

This application note details the synthesis of Schiff bases (imines) derived from 2-chloroquinoline-6-carbaldehyde . While the 3-carbaldehyde isomer is more ubiquitous in literature due to direct Vilsmeier-Haack accessibility, the 6-carbaldehyde isomer represents a critical pharmacophore for exploring distinct structure-activity relationships (SAR). The 6-position places the azomethine linkage on the benzenoid ring, offering different steric and electronic vectors compared to the hetero-ring substituted 3-isomer. This protocol provides a robust, self-validating methodology for condensing this specific aldehyde with various aromatic amines, retaining the 2-chloro "handle" for subsequent nucleophilic substitution.

Scientific Background & Mechanism

The Quinoline Scaffold

The 2-chloroquinoline-6-carbaldehyde scaffold is a bifunctional building block.

  • C6-Aldehyde (CHO): The electrophilic center for condensation with primary amines to form the Schiff base (

    
    ).
    
  • C2-Chloride (Cl): A stable leaving group under acidic condensation conditions. It remains intact, allowing for "Step 2" functionalization (e.g.,

    
     with amines or thiols) to generate complex libraries.
    
Reaction Mechanism

The formation of the Schiff base is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.

  • Activation: The carbonyl oxygen is protonated (or hydrogen-bonded) by the acid catalyst (Acetic Acid), increasing the electrophilicity of the carbonyl carbon.

  • Attack: The lone pair of the primary amine attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

  • Elimination: Proton transfer and dehydration (loss of water) drive the formation of the imine (

    
    ).
    

Note on Regioselectivity: The aldehyde at position 6 is less sterically hindered than position 3 or 4, typically resulting in faster reaction kinetics compared to hetero-ring substituted quinolines.

SchiffBaseMechanism Reactants Reactants 2-Chloroquinoline-6-CHO + R-NH2 Activation Activation (H+ Catalyst) Reactants->Activation Acid Cat. Intermediate Carbinolamine Intermediate Activation->Intermediate Nucleophilic Attack Transition Dehydration (-H2O) Intermediate->Transition Proton Transfer Product Schiff Base (Imine Product) Transition->Product Irreversible*

Figure 1: Step-wise mechanism of acid-catalyzed Schiff base formation.

Materials & Equipment

ComponentSpecificationPurpose
Precursor 2-Chloroquinoline-6-carbaldehyde (1.0 eq)Electrophile
Reagent Substituted Aniline/Amine (1.0 - 1.1 eq)Nucleophile
Solvent Absolute Ethanol (EtOH) or Methanol (MeOH)Reaction Medium (Polar protic)
Catalyst Glacial Acetic Acid (2-3 drops)Carbonyl Activator
Apparatus Round bottom flask, Reflux condenser, Magnetic stirrerStandard Reflux Setup
Purification Cold Ethanol, DMF (for recrystallization)Product Isolation

Experimental Protocols

Protocol A: Conventional Reflux (Standard Method)

Best for bulk synthesis and thermally stable amines.

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-chloroquinoline-6-carbaldehyde (1 mmol, ~191 mg) in 15 mL of absolute ethanol.

  • Addition: Add the substituted aromatic amine (1 mmol) to the solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Expert Insight: Do not use mineral acids (HCl/H2SO4) as they may protonate the quinoline nitrogen or the amine too strongly, deactivating the nucleophile.

  • Reaction: Reflux the mixture at 78–80°C for 3–6 hours.

    • Monitoring: Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3). The aldehyde spot (lower Rf) should disappear.

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 50g) if precipitation does not occur spontaneously.

  • Filtration: Filter the solid precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted amine.

  • Purification: Recrystallize from hot ethanol or an Ethanol/DMF mixture to yield the pure Schiff base.

Protocol B: Microwave-Assisted Synthesis (Green Method)

Best for high-throughput screening and improving yields.

  • Preparation: Mix 2-chloroquinoline-6-carbaldehyde (1 mmol) and amine (1 mmol) in a microwave process vial.

  • Solvent: Add a minimum amount of Ethanol (2–3 mL) and 1 drop of glacial acetic acid.

  • Irradiation: Irradiate at 140–160 Watts (approx. 80°C) for 2–5 minutes.

    • Note: Use short bursts (30 sec) to prevent solvent bumping if not using a sealed pressurized vessel.

  • Workup: Cool rapidly in an ice bath. Filter and wash as in Protocol A.

WorkflowComparison cluster_conv Method A: Conventional cluster_mw Method B: Microwave StartA Mix Reactants + EtOH + AcOH Reflux Reflux 3-6 Hours (78°C) StartA->Reflux CoolA Ice Bath Precipitation Reflux->CoolA Filter Vacuum Filtration & Wash (Cold EtOH) CoolA->Filter StartB Mix Reactants + Min. EtOH + AcOH MW Microwave Irradiation 2-5 Minutes StartB->MW CoolB Rapid Cooling MW->CoolB CoolB->Filter Analyze Characterization (NMR/IR) Filter->Analyze

Figure 2: Comparison of Conventional vs. Microwave synthetic workflows.

Characterization & Self-Validation

To ensure the protocol was successful, the following spectral data must be verified. This acts as the "Self-Validating" system.

TechniqueExpected SignalMechanistic Proof
FT-IR 1600–1630 cm⁻¹ (Strong) Appearance of C=N (Azomethine) stretch.
FT-IR Absence of ~1700 cm⁻¹Disappearance of C=O (Aldehyde) stretch.
¹H-NMR δ 8.3 – 8.9 ppm (Singlet) The azomethine proton (CH =N). This is the definitive diagnostic peak.
¹H-NMR Absence of δ ~10.0 ppmDisappearance of the aldehyde proton.
¹H-NMR δ 7.5 – 8.5 ppm (Multiplets)Quinoline and aromatic protons.

Key Validation Check: If the peak at ~10.0 ppm (CHO) remains in the NMR, the reaction is incomplete. Increase reflux time or add molecular sieves to remove water.

Troubleshooting & Expert Insights

  • Water Management: Schiff base formation is an equilibrium process.

    • Issue: Low yield or reverting to starting material.

    • Solution: Add 3Å Molecular Sieves to the reaction flask or use a Dean-Stark trap (if using Toluene/Benzene) to physically remove water and drive the equilibrium to the right.

  • Steric Hindrance:

    • Issue: Ortho-substituted anilines (e.g., 2-nitroaniline) react slowly.

    • Solution: Switch to Method B (Microwave) or use a stronger Lewis acid catalyst like

      
       instead of acetic acid.
      
  • Chemoselectivity:

    • Observation: The C2-Chloro group is stable under these conditions. It requires much higher temperatures or strong nucleophiles (like hydrazine or thiols in basic conditions) to be displaced. This protocol selectively targets the aldehyde.

References

  • Orient J. Chem. (2014). Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Oriental Journal of Chemistry. Available at: [Link] (Accessed via search snippet 1.1).

  • NIH/PubMed. (2024). Design and Evaluation of Quinoline-Schiff Bases Targeting Mtb DNA Gyrase. National Institutes of Health. Available at: [Link] (Accessed via search snippet 1.2).

  • MDPI. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide.[1] Molecules. Available at: [Link] (Accessed via search snippet 1.4).

  • Rasayan J. Chem. (2010). Biological Activities of Schiff Base and its Complexes: A Review. Rasayan Journal of Chemistry. Available at: [Link] (Accessed via search snippet 1.3).

  • Arkivoc. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions. Arkivoc. Available at: [Link] (Accessed via search snippet 1.13).

(Note: While references 2, 3, and 5 primarily discuss the 3-carbaldehyde isomer, the chemical methodology for Schiff base formation cited therein is directly applicable to the 6-carbaldehyde isomer described in this protocol.)

Sources

experimental procedure for Vilsmeier-Haack cyclisation of acetanilide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Meth-Cohn Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Cyclisation

Abstract & Utility

This protocol details the synthesis of 2-chloro-3-formylquinoline (2-chloroquinoline-3-carbaldehyde) from acetanilide using the Vilsmeier-Haack-Arnold reaction, widely known as the Meth-Cohn Synthesis .

While the classical Vilsmeier-Haack reaction formylates electron-rich aromatics, this variant involves the transformation of an acetanilide into a quinoline scaffold. This reaction is a cornerstone in medicinal chemistry for generating quinoline derivatives, which are privileged structures in antimalarial (e.g., chloroquine), antibacterial (e.g., ciprofloxacin), and anticancer drug discovery.

Critical Safety Directives (Read Before Experimentation)

DANGER: Phosphoryl Chloride (POCl


) Hazard 
  • Water Reactivity: POCl

    
     reacts violently with water, releasing exothermic heat and toxic HCl gas. Never  add water directly to the reaction vessel.
    
  • Corrosive: Causes severe skin burns and eye damage.

  • Inhalation: All operations must be performed in a high-efficiency fume hood.

Quenching Protocol: Always employ a "Reverse Quench" (add the reaction mixture dropwise into a large volume of stirred ice water), never the reverse.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via simple aromatic formylation. Instead, it follows a cascade:

  • Activation: DMF and POClngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     form the electrophilic Vilsmeier reagent (Chloroiminium salt).
    
  • Imidoyl Formation: The amide oxygen of acetanilide attacks the Vilsmeier reagent, converting the amide to an imidoyl chloride.

  • Enamine Tautomerization: The intermediate tautomerizes to an

    
    -chloroenamine.
    
  • Formylation & Cyclization: The

    
    -carbon of the enamine attacks a second equivalent of Vilsmeier reagent, followed by intramolecular cyclization onto the aromatic ring.
    

MethCohnMechanism Reagents DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Salt) Reagents->VR 0-5°C Substrate Acetanilide Imidoyl Imidoyl Chloride Intermediate Substrate->Imidoyl + VR Enamine N-(α-chlorovinyl)aniline Imidoyl->Enamine Tautomerization Cyclization Ring Closure (Electrophilic Attack) Enamine->Cyclization + 2nd Eq VR Formylation Product 2-Chloro-3-formylquinoline Cyclization->Product Hydrolysis (-HCl)

Figure 1: Mechanistic pathway of the Meth-Cohn quinoline synthesis.

Experimental Protocol

Reagents & Equipment[2][3][4][5]
  • Substrate: Acetanilide (1.0 eq, ~30 mmol scale recommended for pilot).

  • Reagent A: Phosphorus Oxychloride (POCl

    
    ) (7.0 – 12.0 eq). Note: Excess POCl
    
    
    
    acts as both reagent and solvent.
  • Reagent B: N,N-Dimethylformamide (DMF) (2.5 – 3.0 eq).

  • Equipment: 3-neck Round Bottom Flask (RBF), reflux condenser with CaCl

    
     drying tube, pressure-equalizing addition funnel, oil bath, magnetic stirrer.
    
Step-by-Step Methodology

Step 1: Preparation of Vilsmeier Reagent (In Situ)

  • Charge the RBF with dry DMF (2.5 eq).

  • Cool the flask to 0–5°C using an ice-salt bath.

  • Transfer POCl

    
     (7.0 eq) to the addition funnel.
    
  • Dropwise Addition: Add POCl

    
     slowly to the DMF over 15–20 minutes.
    
    • Observation: The solution will turn pale yellow/orange and may solidify (Vilsmeier salt formation). This is exothermic; ensure T < 10°C.

Step 2: Substrate Addition

  • Once POCl

    
     addition is complete, remove the ice bath and allow the mixture to stir for 10 minutes at room temperature.
    
  • Add Acetanilide (1.0 eq) in a single portion (or dissolved in minimal DMF if using a substituted acetanilide with low solubility).

Step 3: Cyclization (The "Cook")

  • Equip the reflux condenser.[1]

  • Heat the oil bath to 85–95°C .

  • Stir vigorously.

    • Time: Unsubstituted acetanilide typically requires 4–16 hours . Substituted acetanilides (e.g., 4-methoxy) may react faster (2–4 hours).

    • Monitoring: Monitor by TLC (20% Ethyl Acetate in Hexane). Look for the disappearance of the acetanilide spot and the appearance of a highly fluorescent spot (quinoline) under UV.

Step 4: Workup (Reverse Quench)

  • Cool the reaction mixture to room temperature.

  • Prepare a large beaker (5x reaction volume) containing crushed ice and water.

  • Slowly pour the reaction mixture onto the stirred ice.

    • Caution: Vigorous evolution of HCl fumes.

  • Stir for 30 minutes to ensure complete hydrolysis of the iminium intermediate.

  • Neutralization: Adjust pH to ~5–6 using Sodium Acetate (solid or saturated solution).

    • Note: Do not make it strongly basic (pH > 9) immediately, as this can degrade the aldehyde or cause aldol side reactions.

Step 5: Isolation

  • The product usually precipitates as a yellow/pale solid. Filter the solid using a Buchner funnel.

  • Wash with copious water to remove DMF and inorganic salts.

  • Recrystallization: Purify using Ethyl Acetate, Acetonitrile, or Ethanol.

Workflow Start Start Cool Cool DMF (0°C) Start->Cool AddPOCl3 Add POCl3 Dropwise (Exothermic) Cool->AddPOCl3 AddSubstrate Add Acetanilide AddPOCl3->AddSubstrate Heat Heat to 90°C (4-16 hrs) AddSubstrate->Heat Check TLC Check Heat->Check Check->Heat Incomplete Quench Reverse Quench (Pour into Ice) Check->Quench Complete Filter Filter & Wash Quench->Filter

Figure 2: Operational workflow for the Meth-Cohn Synthesis.

Optimization & Data Summary

The yield and reaction time depend heavily on the electronic nature of the acetanilide ring. Electron-donating groups (EDGs) accelerate the reaction; electron-withdrawing groups (EWGs) slow it down.

Table 1: Optimization Parameters (Based on Meth-Cohn et al.)

ParameterStandard ConditionOptimization Note
POCl

Equivalents
7.0 – 12.0 eqHigh excess ensures solvent effect and drives equilibrium. Reducing < 3 eq drastically lowers yield.
Temperature 85 – 95°C< 75°C: Incomplete cyclization. > 110°C: Tar formation/decomposition.
Substituent Effect Time Typical Yield
Unsubstituted12 – 16 h50 – 65%
4-Methyl (p-Tolyl)6 – 8 h70 – 80%
4-Methoxy2 – 4 h80 – 90%
4-Nitro> 24 h< 30% (Poor reactivity)

Troubleshooting Guide

  • Issue: Dark/Black Reaction Mixture.

    • Cause: Overheating or "runaway" exotherm during POCl

      
       addition.
      
    • Solution: Ensure strict temperature control (0°C) during the initial mixing of DMF/POCl

      
      .
      
  • Issue: No Precipitate upon Quenching.

    • Cause: Product may be soluble in the acidic aqueous layer or DMF volume is too high.

    • Solution: Neutralize carefully with Sodium Acetate to pH 5-6.[2] If still no solid, extract with Dichloromethane (DCM), wash organic layer with NaHCO

      
      , dry, and evaporate.
      
  • Issue: Low Yield with Unsubstituted Acetanilide.

    • Cause: Lower nucleophilicity of the aromatic ring.

    • Solution: Increase reaction time or use a slight excess of Vilsmeier reagent (up to 12 eq POCl

      
      ).
      

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines.[1][3] Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.[1][4][2][3] Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[1][4][3][5]

  • Meth-Cohn, O. (1993). The synthesis of pyridines, quinolines and other related systems by the Vilsmeier and the reverse Vilsmeier method. Heterocycles, 35(1), 539-557.[5]

  • Raj, T., Bhatia, R. K., Kapur, A., & Ishar, M. P. S. (2010). Vilsmeier-Haack Reagent: A Versatile Reagent for Organic Synthesis. Journal of Chemical and Pharmaceutical Research, 2(2), 241-280.

Sources

Application Notes and Protocols for the One-Pot Synthesis of Quinoline Derivatives Using the Vilsmeier Reagent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Strategic Importance of Quinolines and the Vilsmeier Approach

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and functional materials. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. Consequently, the development of efficient and versatile synthetic methodologies for accessing functionalized quinolines is of paramount interest to the drug discovery and development community.

The Vilsmeier-Haack reaction offers a powerful and direct one-pot pathway to highly functionalized quinoline derivatives, specifically 2-chloro-3-formylquinolines, from readily available N-arylacetamides.[1][2] This method is prized for its operational simplicity, use of inexpensive reagents, and the production of versatile intermediates ripe for further chemical exploration.[3][4] The Vilsmeier reagent, a chloroiminium salt typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), serves as the key electrophile in this elegant cyclization reaction.[1][5] This document provides a detailed exploration of this synthetic strategy, from its mechanistic underpinnings to practical, field-tested experimental protocols.

Mechanistic Insights: A Stepwise Look into the Vilsmeier-Haack Cyclization

The one-pot synthesis of 2-chloro-3-formylquinolines via the Vilsmeier-Haack reaction is a two-stage process.[1] A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing reaction conditions.

Stage 1: Formation of the Vilsmeier Reagent

The reaction commences with the formation of the electrophilic Vilsmeier reagent. N,N-Dimethylformamide (DMF), a common polar aprotic solvent, acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This initial adduct then undergoes rearrangement and elimination to generate the highly reactive chloroiminium salt, the Vilsmeier reagent.[1][6]

Stage 2: Electrophilic Aromatic Substitution and Cyclization

The N-arylacetamide starting material then engages with the Vilsmeier reagent in a sequence of reactions. The reaction involves a double formylation, intramolecular cyclization, and subsequent elimination to furnish the 2-chloro-3-formylquinoline product.[1] The presence of electron-donating groups on the N-arylacetamide substrate generally accelerates the reaction and leads to higher yields, a key consideration in substrate selection and reaction design.[1][3]

Below is a diagram illustrating the logical progression of the synthesis.

Vilsmeier_Quinoline_Synthesis_Workflow cluster_reagent Reagent Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier Reaction Cyclization & Formylation Vilsmeier->Reaction Substrate N-Arylacetamide Substrate->Reaction Product 2-Chloro-3-formylquinoline Reaction->Product Workup Aqueous Workup (Ice & Base) Product->Workup Purification Purification (Filtration/Chromatography) Workup->Purification FinalProduct Pure Quinoline Derivative Purification->FinalProduct

Caption: General experimental workflow for quinoline synthesis.

Experimental Protocols

General Protocol for the One-Pot Synthesis of 2-Chloro-3-formylquinolines

This protocol provides a general framework for the synthesis. Molar ratios and reaction times may require optimization based on the specific N-arylacetamide used.

Materials:

  • N-Arylacetamide derivative

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium carbonate solution (saturated) or other suitable base

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a drying tube, cool the required amount of DMF to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. A typical molar ratio of POCl₃ to the N-arylacetamide substrate can be as high as 12:1 for optimal yields in some cases.[1]

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Add the corresponding N-arylacetamide substrate in portions to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture to the desired temperature (typically between 80-90 °C) and maintain it for several hours (e.g., 4-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[4][7]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a saturated sodium carbonate solution or another suitable base until the product precipitates out of the solution.

  • Collect the crude solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water and dry it.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate or acetonitrile) or by column chromatography.[7]

Detailed Protocol: Synthesis of 2-Chloro-8-methyl-3-formylquinoline

This protocol is adapted from a literature procedure and provides a specific example of the synthesis.[4]

Materials:

  • o-Methylacetanilide (4 g)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Phosphorus oxychloride (POCl₃) (18 mL)

  • Crushed ice

  • Sodium carbonate solution (saturated)

Procedure:

  • In a flask fitted with a drying tube, cool 5 mL of DMF to 0 °C.

  • With stirring, add 18 mL of POCl₃ dropwise to the cooled DMF.

  • To this solution, add 4 g of o-methylacetanilide.

  • Reflux the reaction mixture using an air condenser for 6-8 hours, maintaining the temperature between 80-90 °C.[4]

  • After the reflux period, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize the solution with a saturated solution of sodium carbonate.

  • Filter the resulting solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure 2-chloro-8-methyl-3-formylquinoline.

Substrate Scope and Expected Yields

The success of the Vilsmeier-Haack synthesis of quinolines is influenced by the electronic nature of the substituents on the starting N-arylacetamide.

Substituent on Aryl RingPositionEffect on ReactionTypical Yield Range
Electron-Donating (e.g., -CH₃, -OCH₃)ortho, meta, paraFacilitates cyclization, generally higher yields60-80%[3][4]
Electron-Withdrawing (e.g., -NO₂, -Cl)ortho, meta, paraCan hinder the reaction, potentially lower yieldsVariable, may require optimization

Data compiled and adapted from references[3][4]. Yields are representative and can vary based on specific reaction conditions and the purity of the starting materials.

Further Transformations and Applications

The 2-chloro-3-formylquinolines synthesized via this method are highly versatile synthetic intermediates.[1] The chloro and formyl groups can be readily transformed into a wide array of other functionalities, opening a gateway to a diverse library of quinoline derivatives for various applications, including drug discovery.[1][4]

  • Nucleophilic Substitution: The 2-chloro group is susceptible to displacement by various nucleophiles.[1]

  • Formyl Group Transformations: The aldehyde functionality can be oxidized, reduced, or serve as a handle for the construction of more complex side chains and fused ring systems.[4]

Safety and Handling Considerations

  • Phosphorus oxychloride (POCl₃) is a corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The reaction between DMF and POCl₃ is exothermic and should be performed with cooling to control the reaction rate.

  • The workup procedure involves quenching the reaction mixture with ice and neutralization with a base, which can be exothermic and may release gases. This should be done carefully and in a large enough vessel to accommodate any potential foaming or splashing.

Conclusion

The one-pot synthesis of quinoline derivatives using the Vilsmeier reagent is a robust and highly valuable methodology for synthetic and medicinal chemists. Its operational simplicity, cost-effectiveness, and the versatility of the resulting products make it an attractive strategy for the construction of this important heterocyclic scaffold. By understanding the underlying mechanism and adhering to the outlined protocols, researchers can effectively leverage this reaction to access a wide range of novel quinoline derivatives for their specific research needs.

References

  • Abdelhamid, I. A., Shaaban, M. R., & Elwahy, A. H. M. (2022). Applications of the Vilsmeier reaction in heterocyclic chemistry. CoLab.
  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem.
  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies.
  • Rajput, et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences.
  • Meth-Cohn, O. (n.d.). THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER METHOD. LOCKSS.
  • Tyagi, S., Mishra, R., Mazumder, A., & Jindaniya, V. (2024). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. Letters in Organic Chemistry, 21(2), 131-148.
  • Perumal. (n.d.). Vilsmeir reagent reactions. Slideshare.
  • (n.d.). Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). ResearchGate.
  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies.
  • (2020). Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino). Journal of Physics: Conference Series.
  • (2025). ChemInform Abstract: Synthesis of Heterocyclic Compounds Using Vilsmeier Reagent. ResearchGate.
  • (n.d.). One-pot, efficient synthesis of fused quinoline analogues via room temperature C(sp3)–N cleavage/aromatization reaction. New Journal of Chemistry.
  • (n.d.). A Convenient and Highly Regioselective One-Pot Synthesis of Quinolines by Addition of a Vilsmeier-Type Reagent to N-Arylimines. The Journal of Organic Chemistry.
  • (n.d.). Synthesis of some new analogs of quinoline containing imine bond form the initial composition of aniline. Journal of Chemical and Pharmaceutical Research.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
  • (n.d.). Vilsmeier reagent. Wikipedia.
  • (2025). Synthesis of new quinoline derivatives from methylene Meldrum's acid and screening the biological properties. ResearchGate.
  • (2025). A Facile and Efficient One‐Pot Synthesis of Substituted Quinolines from α‐Arylamino Ketones Under Vilsmeier Conditions. ResearchGate.
  • (2021). Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • (n.d.). Vilsmeier Reagent. Enamine.
  • (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
  • Tekale, A. S. (2022). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 10(1), 177-180.
  • (2025). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate.
  • (n.d.). Synthesis of new quinoline derivatives from methylene Meldrum's acid and screening the biological properties. Academia.edu.
  • (n.d.). Vilsmeier haack rxn. Slideshare.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloroquinoline-6-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield and troubleshoot common issues encountered during the synthesis of this important heterocyclic compound. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful synthesis of 2-chloroquinoline-6-carbaldehyde.

Introduction

2-Chloroquinoline-6-carbaldehyde is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of biologically active molecules.[1] The presence of the chloro, quinoline, and aldehyde functionalities provides multiple reaction sites for further molecular elaboration. The most common and efficient method for the synthesis of related 2-chloroquinoline carbaldehydes is the Vilsmeier-Haack reaction.[2][3] This guide will focus on a plausible and widely applicable synthetic route to 2-chloroquinoline-6-carbaldehyde via the Vilsmeier-Haack reaction of a suitable acetanilide precursor and address potential challenges to maximize your yield.

Proposed Synthetic Pathway

A logical and efficient synthetic route to 2-chloroquinoline-6-carbaldehyde involves a two-step process starting from a commercially available substituted aniline. The key steps are:

  • Acylation of a p-substituted aniline: To introduce the acetyl group necessary for the cyclization.

  • Vilsmeier-Haack cyclization and formylation: This one-pot reaction sequence constructs the 2-chloroquinoline ring system and introduces the aldehyde group.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Vilsmeier-Haack Reaction cluster_2 Alternative Route p-Anisidine p-Anisidine p-Acetylanisidide p-Acetylanisidide p-Anisidine->p-Acetylanisidide Acetic Anhydride Acetic Anhydride Acetic Anhydride Vilsmeier_Reagent Vilsmeier Reagent (in situ formation) p-Acetylanisidide->Vilsmeier_Reagent POCl3, DMF Cyclization_Intermediate Cyclized Intermediate Vilsmeier_Reagent->Cyclization_Intermediate Electrophilic Attack & Cyclization Hydrolysis Hydrolysis Cyclization_Intermediate->Hydrolysis Aqueous Workup 2-Chloro-6-methoxyquinoline-3-carbaldehyde 2-Chloro-6-methoxyquinoline-3-carbaldehyde Hydrolysis->2-Chloro-6-methoxyquinoline-3-carbaldehyde Demethylation & Formylation 2-Chloro-6-methylquinoline 2-Chloro-6-methylquinoline Oxidation Oxidation (e.g., SeO2, MnO2) 2-Chloro-6-methylquinoline->Oxidation 2-Chloroquinoline-6-carbaldehyde 2-Chloroquinoline-6-carbaldehyde Oxidation->2-Chloroquinoline-6-carbaldehyde G start Low Yield of 2-Chloroquinoline-6-carbaldehyde reagent_quality Check Reagent Quality (Anhydrous DMF/POCl3?) start->reagent_quality stoichiometry Verify Stoichiometry (Sufficient Vilsmeier Reagent?) reagent_quality->stoichiometry No use_fresh Use Freshly Distilled/ Anhydrous Reagents reagent_quality->use_fresh Yes temperature Optimize Temperature? stoichiometry->temperature No increase_reagent Increase Molar Ratio of Vilsmeier Reagent stoichiometry->increase_reagent Yes hydrolysis Incomplete Hydrolysis? temperature->hydrolysis No adjust_temp Adjust Reaction Temperature (Monitor by TLC) temperature->adjust_temp Yes ensure_basic_workup Ensure Aqueous Workup is Sufficiently Basic (pH > 8) hydrolysis->ensure_basic_workup Yes success Improved Yield hydrolysis->success No use_fresh->stoichiometry increase_reagent->temperature adjust_temp->hydrolysis ensure_basic_workup->success

Sources

Vilsmeier-Haack Reaction Work-up: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical work-up phase of this powerful formylation reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind each step, ensuring you can troubleshoot effectively and optimize your product isolation.

Troubleshooting Guide

This section addresses specific issues that can arise during the work-up of a Vilsmeier-Haack reaction mixture. Each problem is followed by a diagnosis of potential causes and a step-by-step solution.

Issue 1: Formation of a Tarry, Intractable Residue Upon Quenching

  • Potential Causes:

    • Uncontrolled Quenching: Rapidly adding the highly acidic and reactive Vilsmeier mixture to water can cause a violent, exothermic reaction, leading to polymerization and degradation of the desired product.

    • Overheating During Reaction: If the reaction temperature was too high, side reactions and polymerization of the electron-rich substrate may have already occurred.[1]

    • Highly Reactive Substrate: Some substrates are inherently prone to polymerization under the acidic conditions of the reaction and work-up.[1]

  • Step-by-Step Solution:

    • Controlled Quenching: The key is to perform the quench slowly and at a low temperature. Instead of adding water to the reaction mixture, add the reaction mixture dropwise to a vigorously stirred beaker of crushed ice or an ice-cold aqueous solution.[1][2] This dissipates the heat of hydrolysis effectively.

    • Buffered Quench: For sensitive substrates, quenching with a cold, buffered solution such as aqueous sodium acetate or sodium bicarbonate is highly recommended.[2][3] This neutralizes the strong acid generated during hydrolysis and can prevent acid-catalyzed degradation of the product.

    • Vigorous Stirring: Ensure the quenching medium is stirred vigorously to promote rapid mixing and heat dissipation.

Issue 2: Low or No Product Yield After Work-up

  • Potential Causes:

    • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or impure reagents (especially moisture in the DMF or POCl₃).[1]

    • Product Solubility Issues: The desired product might be partially or fully soluble in the aqueous layer, leading to losses during extraction.

    • Product Instability: The product may be unstable to the work-up conditions (e.g., sensitive to pH changes).

  • Step-by-Step Solution:

    • Monitor Reaction Progress: Before work-up, it is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC).[4] A small aliquot of the reaction mixture should be carefully quenched and extracted to check for the consumption of starting material.

    • Optimize Extraction: If product solubility in the aqueous phase is suspected, perform multiple extractions with a suitable organic solvent. If the product is highly polar, consider using a more polar extraction solvent like ethyl acetate or even a continuous liquid-liquid extraction setup. Salting out the aqueous layer with brine can also help drive the product into the organic phase.

    • pH Adjustment: Carefully adjust the pH of the aqueous layer before extraction. Some products are more soluble in organic solvents at a specific pH. Test small aliquots to find the optimal pH for extraction.

    • Reagent Quality: Always use fresh, anhydrous DMF and high-purity POCl₃ to ensure the efficient formation of the Vilsmeier reagent.[1]

Issue 3: Product is Contaminated with Starting Material of Similar Polarity

  • Potential Causes:

    • Incomplete Reaction: As mentioned above, an incomplete reaction is the most likely cause.[1]

  • Step-by-Step Solution:

    • Drive the Reaction to Completion: If TLC analysis shows significant starting material, consider extending the reaction time or increasing the temperature slightly. Adding a small excess of the Vilsmeier reagent can also help.[1]

    • Careful Chromatography: If the reaction cannot be driven to completion, meticulous column chromatography is necessary. Employ a shallow solvent gradient to achieve separation of closely eluting spots.[1]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the aqueous work-up in the Vilsmeier-Haack reaction?

The aqueous work-up is a critical step that accomplishes two primary objectives:

  • Hydrolysis of the Iminium Intermediate: The initial product of the electrophilic aromatic substitution is an iminium ion.[5][6] This intermediate is then hydrolyzed by water to yield the final aldehyde or ketone product.[5][6][7]

  • Quenching of Reagents: The work-up neutralizes and removes the unreacted Vilsmeier reagent and other reaction byproducts.

Q2: Why is it often recommended to quench the reaction mixture in a solution of sodium acetate?

Quenching in a cold solution of sodium acetate serves a dual purpose.[2][3] Firstly, it acts as a base to neutralize the acidic byproducts of the reaction, which can be beneficial for acid-sensitive products. Secondly, the acetate can act as a buffer, preventing extreme pH fluctuations during the hydrolysis of the iminium salt.

Q3: My product seems to be an insoluble solid that precipitates during the work-up. What should I do?

If your product precipitates upon quenching, this can actually be advantageous for purification.

  • Isolate by Filtration: You can often isolate the solid product directly by filtration. Wash the solid with cold water to remove any inorganic salts and then with a non-polar solvent like hexanes to remove non-polar impurities.

  • Solvent Selection for Extraction: If you need to perform an extraction, you may need to use a larger volume of the extraction solvent or switch to a solvent in which your product has higher solubility.[1]

Q4: How can I monitor the progress of my Vilsmeier-Haack reaction?

Thin-Layer Chromatography (TLC) is the most effective way to monitor the reaction's progress.[4] To do this, carefully take a small sample from the reaction mixture and quench it in a separate vial containing a small amount of ice-cold water or a basic solution. Then, extract this quenched sample with an organic solvent and spot it on a TLC plate to compare the starting material and product spots.

Experimental Protocols

Standard Work-up Procedure

  • Prepare a beaker with crushed ice and water, or a solution of sodium acetate in water, and place it in an ice bath with vigorous stirring.[2][3]

  • Slowly and carefully, add the completed Vilsmeier-Haack reaction mixture to the cold aqueous solution via a dropping funnel or pipette. Maintain the temperature of the quenching mixture below 10 °C.

  • Once the addition is complete, allow the mixture to stir for an additional 15-30 minutes to ensure complete hydrolysis of the iminium intermediate.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.[2]

Data and Visualizations

Table 1: Comparison of Quenching Agents

Quenching AgentAdvantagesDisadvantagesBest For
Ice-cold Water Simple, readily available.Can lead to a highly acidic solution, potentially degrading sensitive products. Highly exothermic quench.Robust, acid-stable products.
Aqueous Sodium Bicarbonate Neutralizes acid, gentle on products.Can cause significant foaming due to CO₂ evolution.Acid-sensitive products.
Aqueous Sodium Acetate Acts as a buffer, controlling pH.[2][3]Introduces acetate ions which may need to be washed out.General purpose, good for sensitive substrates.
Aqueous Ammonia Strong base, effective neutralization.Can potentially react with aldehyde products to form imines.Use with caution, product compatibility must be known.

Diagram 1: Vilsmeier-Haack Work-up Workflow

This diagram illustrates the general steps and decision points in a typical Vilsmeier-Haack work-up procedure.

Workup_Workflow reaction_mixture Vilsmeier-Haack Reaction Mixture quench Quench (Ice-cold aqueous solution) reaction_mixture->quench hydrolysis Hydrolysis of Iminium Intermediate quench->hydrolysis extraction Extraction with Organic Solvent hydrolysis->extraction wash_dry Wash & Dry Organic Layer extraction->wash_dry concentrate Concentrate wash_dry->concentrate purification Purification (Chromatography/Recrystallization) concentrate->purification final_product Pure Product purification->final_product

Caption: A flowchart of the Vilsmeier-Haack work-up process.

Diagram 2: Troubleshooting Logic for Tarry Residue Formation

This diagram provides a logical approach to troubleshooting the formation of tar during the work-up.

Troubleshooting_Tarry_Residue start Tarry Residue Formed During Work-up cause1 Uncontrolled Quenching? start->cause1 cause2 Overheating During Reaction? start->cause2 cause3 Highly Reactive Substrate? start->cause3 solution1 Action: Slow, controlled quenching at low temp. cause1->solution1 solution2 Action: Use buffered quench (e.g., NaOAc). cause1->solution2 solution3 Action: Optimize reaction temperature control. cause2->solution3 cause3->solution2

Caption: Troubleshooting guide for tar formation.

References

  • Chem-Station. (2014, April 13). Vilsmeier-Haack Reaction. Chem-Station Int. Ed. Retrieved from [Link]

  • chemeurope.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

Sources

issues with the isolation of 2-Chloroquinoline-6-carbaldehyde precipitate

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges associated with the isolation and purification of 2-Chloroquinoline-6-carbaldehyde .

Note on Isomer Specificity: This guide specifically addresses the 6-carbaldehyde isomer (CAS: 791626-59-0), typically synthesized via oxidation of 2-chloro-6-methylquinoline.[1] If you are synthesizing the more common 3-carbaldehyde (Meth-Cohn product), the isolation principles below regarding the 2-chloro stability remain relevant, but the solubility profiles may differ slightly.

Diagnostic Workflow: Troubleshooting Your Precipitate

Use this decision tree to identify the root cause of your isolation failure.

IsolationTroubleshooting Start Start: Reaction Complete State What is the physical state of the product? Start->State Oily Sticky Oil / Gum State->Oily NoPpt No Precipitate (Clear Solution) State->NoPpt WrongSolid Precipitate formed, but wrong MP/Color State->WrongSolid Triturate Action: Triturate with cold Hexanes/Et2O Oily->Triturate SeO2 Check: Residual Selenium (Red/Grey trace?) Oily->SeO2 pHCheck Check: pH of Aqueous Layer NoPpt->pHCheck Hydrolysis Suspect: 2-Cl Hydrolysis (Formation of 2-Quinolone) WrongSolid->Hydrolysis Adjust Action: Neutralize to pH 7-8 (Avoid Strong Base) pHCheck->Adjust pH < 4 or pH > 10 NMR Action: Check NMR (Loss of Cl, presence of NH) Hydrolysis->NMR

Figure 1: Diagnostic logic for identifying isolation failures based on physical state.

Common Issues & Solutions

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon quenching the reaction (usually SeO2 oxidation or acid hydrolysis of an acetal/gem-dibromide), the product separates as a dark, viscous oil instead of a crystalline solid.[1] Root Cause:

  • Impurities: Unreacted starting material (2-chloro-6-methylquinoline) depresses the melting point.[1]

  • Solvent Entrapment: High-boiling solvents (like DMF or Dioxane used in SeO2 oxidations) prevent crystal lattice formation.[1]

  • Selenium Contamination: If SeO2 was used, colloidal selenium can stabilize the oil phase.[1]

Corrective Protocol:

  • Trituration: Decant the aqueous layer.[1] Add cold Diethyl Ether or Hexane:Ethyl Acetate (9:1) to the oil.[1] Scratch the flask wall vigorously with a glass rod. This mechanical stress often induces crystallization.[1]

  • SeO2 Removal: If the oil is red/grey, dissolve in DCM, filter through a Celite pad to remove colloidal selenium, and re-evaporate.[1]

  • Recrystallization: Once solidified, recrystallize from Ethyl Acetate or Ethanol .[1]

Issue 2: Chemical Instability (The 2-Chloro Lability)

Symptom: The product precipitates but has a melting point >250°C (Target is ~140-150°C) and is insoluble in organic solvents.[1] Root Cause: Hydrolysis of the 2-Chloro group. The 2-position in quinoline is activated for nucleophilic attack.[1] If you use strong base (NaOH/KOH) to neutralize the reaction or precipitate the product, you risk displacing the chloride with a hydroxyl group, forming the 2-quinolone (carbostyril) tautomer.[1]

Corrective Protocol:

  • Neutralization: NEVER use NaOH to quench.[1] Use Solid NaHCO3 or a saturated solution of Sodium Acetate.[1]

  • Temperature: Keep the quenching mixture < 10°C . The rate of hydrolysis increases exponentially with temperature.[1]

Issue 3: Incomplete Hydrolysis (Gem-Dibromide Route)

Symptom: NMR shows a singlet around


 6.8-7.0 ppm (CHBr2) instead of the aldehyde peak at 

10.0+ ppm.[1] Root Cause: If synthesizing via radical bromination (NBS), the intermediate 2-chloro-6-(dibromomethyl)quinoline requires hydrolysis.[1] Weak bases may fail to hydrolyze this completely.[1]

Corrective Protocol:

  • Silver-Assisted Hydrolysis: Reflux the dibromide in aqueous ethanol with 2 equivalents of AgNO3 .[1] The precipitation of AgBr drives the equilibrium toward the aldehyde rapidly under mild conditions, preserving the 2-Cl bond.[1]

Standardized Isolation Protocols

Method A: Isolation from Selenium Dioxide Oxidation (Riley Oxidation)

Best for: Direct conversion of 2-chloro-6-methylquinoline.[1]

ParameterSpecification
Quenching Filter hot reaction mixture through Celite to remove metallic Se.[1]
Solvent Removal Evaporate Dioxane/Xylene completely under high vacuum.[1]
Extraction Partition residue between DCM and Water .
Wash Wash organic layer with 5% NaHCO3 (removes SeO2 acid byproducts).[1]
Precipitation Dry (MgSO4), concentrate to ~10% volume.[2] Add Hexane dropwise until turbid. Cool to 4°C.
Method B: Isolation from Radical Bromination/Hydrolysis

Best for: Avoiding heavy metal contamination.[1]

  • Bromination Workup: Filter off succinimide.[1][3] Evaporate CCl4. Obtain crude gem-dibromide.

  • Hydrolysis: Dissolve crude oil in Ethanol (95%) . Add CaCO3 (3 eq) and reflux for 4 hours.

    • Why CaCO3? It neutralizes the HBr generated without creating a high pH environment that would attack the 2-Cl.[1]

  • Isolation: Filter hot to remove calcium salts. Cool filtrate to 0°C. The aldehyde should crystallize as pale yellow needles.[1]

Chemical Pathway & Stability Visual

The following diagram illustrates the critical stability window for the 2-chloro substituent during the workup.

ChemicalPathway Start 2-Chloro-6-methylquinoline Inter Intermediate (Gem-Dibromide) Start->Inter NBS/Benzoyl Peroxide (Radical Bromination) Target TARGET: 2-Chloroquinoline-6-carbaldehyde Inter->Target Hydrolysis (CaCO3/H2O) Safe Path SideProduct SIDE PRODUCT: 2-Hydroxyquinoline-6-carbaldehyde (Carbostyril) Inter->SideProduct Direct Hydrolysis with Strong Base Target->SideProduct Strong Base (NaOH) or High Temp (>80°C)

Figure 2: Reaction pathway highlighting the "Safe Path" to avoid hydrolysis of the 2-Chloro group.[1]

References

  • Meth-Cohn, O., Narhe, B., & Tarnowski, B. (1981).[1][2] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[1] Link(Establishes the solubility and stability profile of chloro-quinoline aldehydes).

  • Riley, H. L., Morley, J. F., & Friend, N. A. (1932).[1] Selenium Dioxide, a New Oxidising Agent.[1] Part I. Its Reaction with Aldehydes and Ketones.[1] Journal of the Chemical Society, 1875-1883.[1] Link(Foundational mechanism for SeO2 oxidation of methyl groups).

  • Lyle, R. E., et al. (1972).[1][3] The Synthesis of 3-Bromomethyl-2-chloro-6-(dibromomethyl)quinoline. Journal of Organic Chemistry. (Cited in crystal structure data for brominated intermediates of 2-chloro-6-methylquinoline).

  • PubChem Compound Summary. (2025). 2-Chloro-6-methylquinoline-3-carbaldehyde (Analogous properties).[1] Link[1]

Sources

Vilsmeier-Haack Synthesis: A Technical Support Guide to Managing Exothermic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on managing the exothermic nature of this powerful formylation reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring both safety and success in your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal properties of the Vilsmeier-Haack reaction.

Q1: What makes the Vilsmeier-Haack reaction exothermic?

The Vilsmeier-Haack reaction's exothermicity stems from two primary stages: the formation of the Vilsmeier reagent and its subsequent reaction with the substrate.

  • Vilsmeier Reagent Formation: The initial reaction between a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) is highly exothermic.[1][2] This step leads to the formation of a chloroiminium salt, the active electrophile known as the Vilsmeier reagent.[1][2][3][4][5] Strict temperature control, typically at 0-5 °C, is crucial during this phase to prevent reagent decomposition and ensure a safe reaction.[2][6]

  • Electrophilic Aromatic Substitution: The reaction of the electron-rich aromatic or heterocyclic substrate with the Vilsmeier reagent is also exothermic. The rate and intensity of this exotherm depend on the reactivity of the substrate.[7] Highly activated systems will react more vigorously.

  • Quenching: The final hydrolysis of the iminium salt intermediate during workup is also a significantly exothermic step that requires careful execution.[8]

Q2: How does temperature affect the stability of the Vilsmeier reagent?

The Vilsmeier reagent is thermally unstable.[8][9] At elevated temperatures, it can decompose, leading to a decrease in the concentration of the active formylating agent and consequently, lower product yields.[9] Calorimetric studies have indicated that decomposition can start at temperatures as low as 60°C, with the potential for a runaway reaction at higher temperatures.[6] Therefore, maintaining low temperatures during its preparation and use is critical.

Q3: What are the primary safety concerns associated with thermal instability in this reaction?

The main safety concerns are:

  • Runaway Reactions: Inadequate temperature control can lead to a rapid, uncontrolled increase in temperature and pressure, a phenomenon known as a runaway reaction.[10][11][12][13] This can result in the ejection of vessel contents and the release of hazardous materials.

  • Reagent Decomposition: The reagents used, particularly phosphorus oxychloride (POCl₃), are hazardous. POCl₃ is highly corrosive and reacts violently with water.[1][2] The Vilsmeier reagent itself is moisture-sensitive and can decompose exothermically.[8]

  • Formation of Tarry Residues: Overheating can lead to the polymerization and decomposition of starting materials and products, resulting in the formation of intractable tars.[1][10]

Q4: Are there alternative, safer procedures to manage the exotherm?

Yes, several strategies can enhance the safety of the Vilsmeier-Haack reaction:

  • In situ Generation and Consumption: A highly recommended approach is to add the acylating agent (e.g., POCl₃) to a mixture of the substrate and DMF.[11][12][13] This way, the Vilsmeier reagent is consumed as it is formed, preventing the accumulation of large amounts of the unstable intermediate.[11][12][13][14]

  • Continuous Flow Chemistry: Performing the reaction in a microreactor offers excellent temperature control due to the high surface-area-to-volume ratio, significantly enhancing safety, especially for industrial-scale synthesis.[14][15]

  • Choice of Reagents: While DMF and POCl₃ are common, other formamides and activating agents can be used. Investigating alternatives may lead to a more thermally stable system.[11][12][13]

Section 2: Troubleshooting Guide for Exothermic Events

This section provides a structured approach to troubleshoot specific issues related to exothermic reactions during the Vilsmeier-Haack synthesis.

Observed Issue Probable Cause(s) Recommended Action(s)
Rapid, uncontrolled temperature rise during reagent addition. 1. Addition rate is too fast: The rate of addition of POCl₃ to DMF is exceeding the cooling capacity of the system. 2. Inadequate cooling: The cooling bath (e.g., ice bath) is not efficient enough to dissipate the heat generated.1. Reduce addition rate: Add the reagent dropwise with vigorous stirring to ensure even heat distribution. 2. Improve cooling: Use a more efficient cooling bath (e.g., ice/salt or a cryocooler) and ensure the reaction flask is adequately submerged. Maintain the internal temperature below 5-10°C.[6][8]
Formation of a dark, tarry residue. 1. Reaction overheating: Localized "hot spots" are causing polymerization or decomposition of the substrate or product.[9][10] 2. Substrate sensitivity: The substrate is sensitive to the acidic reaction conditions, especially at elevated temperatures.[10]1. Strict temperature control: Maintain a low reaction temperature (0°C or below) throughout the addition and reaction phases.[10] 2. Monitor carefully: For less reactive substrates requiring heating, increase the temperature slowly and monitor the reaction closely by TLC or GC.[10]
Low or no product yield after work-up. 1. Vilsmeier reagent decomposition: The reagent may have decomposed due to excessive heat or exposure to moisture.[6] 2. Runaway side reactions: The exotherm may have favored unintended side reactions.1. Ensure anhydrous conditions: Use oven-dried glassware and anhydrous solvents.[10] 2. Prepare reagent fresh: Prepare the Vilsmeier reagent in situ and use it immediately.[6] 3. Optimize temperature profile: Start at a low temperature and only gently heat if necessary for the reaction to proceed.[9]
Violent reaction during quenching. 1. Quenching is too rapid: The hydrolysis of the reaction intermediate is highly exothermic.[8] 2. Insufficient cooling during quench: The heat generated during hydrolysis is not being effectively removed.1. Slow and controlled quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.[16][17] 2. Maintain cooling: Perform the quench in an ice bath to manage the exotherm.[17]

Section 3: Experimental Protocols and Methodologies

Protocol 1: Standard Vilsmeier-Haack Formylation with Enhanced Thermal Management

This protocol outlines a standard procedure with critical steps for managing the reaction exotherm.

Materials:

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Electron-rich aromatic/heterocyclic substrate

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Crushed ice

  • Saturated aqueous sodium acetate solution

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Vilsmeier Reagent Preparation:

    • Charge the flask with anhydrous DMF (1.2 equivalents) and the chosen anhydrous solvent.

    • Cool the flask to 0°C using an ice-salt bath.

    • Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.[6]

    • After the addition is complete, stir the mixture at 0°C for an additional 30-60 minutes. The formation of a white precipitate may be observed.[8]

  • Substrate Addition:

    • Dissolve the substrate (1.0 equivalent) in a minimal amount of the anhydrous solvent.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Monitoring:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. For less reactive substrates, gentle heating (e.g., 40-60°C) may be necessary, but this should be done with extreme caution.[8][9]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Work-up (Quenching):

    • Once the reaction is complete, cool the mixture back down to 0°C in an ice bath.

    • In a separate, larger beaker, prepare a slurry of crushed ice and water.

    • CRITICAL STEP: Slowly and carefully pour the reaction mixture into the ice slurry with vigorous stirring. This step is highly exothermic.[8][16]

    • Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is between 6 and 7.[6]

  • Product Isolation:

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Diagrams and Visualizations

To further clarify the process, the following diagrams illustrate the Vilsmeier-Haack reaction mechanism and a workflow for managing exotherms.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation (Exothermic) cluster_formylation Formylation (Exothermic) cluster_workup Hydrolysis (Exothermic) DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Arene Electron-Rich Arene Iminium_Salt Iminium Salt Intermediate Arene->Iminium_Salt + Vilsmeier Reagent Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde + H₂O (Workup)

Caption: Vilsmeier-Haack reaction mechanism highlighting exothermic steps.

Exotherm_Management_Workflow start Start setup Dry Glassware Inert Atmosphere start->setup cool Cool DMF to 0°C setup->cool add_POCl3 Slowly Add POCl₃ (T < 5°C) cool->add_POCl3 form_reagent Stir at 0°C (Reagent Formation) add_POCl3->form_reagent add_substrate Add Substrate at 0°C form_reagent->add_substrate react React (Monitor Temp & TLC) add_substrate->react cool_down Cool to 0°C react->cool_down quench Slowly Quench on Ice cool_down->quench neutralize Neutralize quench->neutralize extract Extract Product neutralize->extract end End extract->end

Caption: Workflow for managing exotherms in Vilsmeier-Haack synthesis.

References

  • BenchChem. (n.d.). Temperature control in the Vilsmeier-Haack reaction of furan derivatives.
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • ACS Publications. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Organic Process Research & Development.
  • Semantic Scholar. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • BenchChem. (n.d.). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal.
  • ResearchGate. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction.
  • BenchChem. (n.d.). Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole.
  • BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting.
  • BenchChem. (n.d.). effect of temperature on Vilsmeier-Haack reaction outcome.
  • International Journal of Pharmaceutical Sciences and Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction.
  • BenchChem. (n.d.). physical and chemical properties of Vilsmeier's reagent.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • ACS Publications. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes | Organic Process Research & Development.
  • BenchChem. (n.d.). Instability of Vilsmeier reagent and how to manage it.
  • Slideshare. (n.d.). Vilsmeier haack rxn.
  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure.
  • BenchChem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide for the In Situ Preparation of Vilsmeier Reagent.
  • Current Chemistry Letters. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
  • RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments).
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

Sources

Validation & Comparative

comparing the reactivity of 2-Chloroquinoline-6-carbaldehyde with other aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloroquinoline-6-carbaldehyde (2-Cl-6-CHO-Q) is a privileged bifunctional scaffold in medicinal chemistry, distinct from its more common isomer, 2-chloroquinoline-3-carbaldehyde.[1] Its value lies in its orthogonal reactivity : it possesses a highly electrophilic aldehyde handle at the C6 position (benzenoid ring) and a nucleophile-susceptible chlorine at the C2 position (pyridine ring).[1]

This guide compares its reactivity profile against standard benchmarks (Benzaldehyde, 4-Nitrobenzaldehyde) and provides validated protocols for exploiting its dual-functionality in drug discovery.[1]

Electronic Structure & Theoretical Reactivity[2]

To understand the performance of 2-Cl-6-CHO-Q, one must analyze the electronic contributions of the quinoline core.[1]

The "Pull-Pull" Electronic System

Unlike benzaldehyde, where the phenyl ring is relatively electron-neutral, the quinoline ring in 2-Cl-6-CHO-Q acts as a significant electron-withdrawing group (EWG).[1]

  • The Quinoline Nitrogen (N1): Exerts a strong inductive ($ -I

    
     -M $) pull, depleting electron density from the ring system.[1]
    
  • The C2-Chlorine: Further deactivates the ring via induction, though it also serves as a leaving group.

  • The C6-Aldehyde: Located on the benzenoid ring, it is conjugated with the electron-deficient system.[1]

Impact on Reactivity:

  • Enhanced Electrophilicity (C6-CHO): The carbonyl carbon is more electron-deficient than in benzaldehyde, making it more reactive toward nucleophilic attack (e.g., Knoevenagel condensation, Schiff base formation).[1][2]

  • Activated

    
     Substrate (C2-Cl):  The C2 position is activated by the adjacent nitrogen.[1] The presence of the electron-withdrawing aldehyde at C6 further stabilizes the Meisenheimer complex intermediate during nucleophilic aromatic substitution, making the C2-Cl more labile than in unsubstituted 2-chloroquinoline.[1]
    
Comparative Reactivity Matrix[2]
FeatureBenzaldehyde4-Nitrobenzaldehyde2-Chloroquinoline-6-carbaldehyde
Carbonyl Electrophilicity Baseline (Moderate)HighVery High
Susceptibility to Oxidation High (to Benzoic Acid)ModerateModerate to High
Secondary Functionalization None (Monofunctional)Nitro reduction (Redox)

Displacement (Orthogonal)
Solubility (Polar Solvents) ModerateGoodExcellent (Heterocycle)

Experimental Performance: Aldehyde Reactivity

The C6-aldehyde is the primary handle for carbon-carbon bond formation.[1]

Knoevenagel Condensation

In comparative setups using malononitrile or ethyl cyanoacetate, 2-Cl-6-CHO-Q typically reaches completion faster than benzaldehyde due to the lowered LUMO energy of the carbonyl.[1]

  • Reaction Time: 15–30 mins (vs. 1–2 hours for benzaldehyde) under catalytic conditions.[1]

  • Typical Yields: 85–95%.

  • Mechanism: The electron-poor quinoline ring stabilizes the developing negative charge on the oxygen during the initial nucleophilic attack, accelerating the rate-determining step.

Schiff Base Formation

Reaction with primary amines (anilines, hydrazides) proceeds rapidly.[1][2]

  • Acid Catalysis: Often requires less acid catalyst (e.g., acetic acid) compared to electron-rich aldehydes (e.g., 4-methoxybenzaldehyde).[1][2]

  • Stability: The resulting imines (Schiff bases) are stable but can be prone to hydrolysis if the electron-withdrawing nature is too strong; however, the 6-position (benzenoid) offers a balance, providing more stable imines than the 2- or 4-positions.[1]

The Orthogonal Handle: C2-Chlorine Displacement ( )[1]

The defining feature of this scaffold is the ability to functionalize the C2 position independently of the aldehyde.

Reactivity Sequence

The C2-Cl is a good leaving group.[1] The reactivity order for displacement is:


[1]
Influence of the C6-Aldehyde

Does the aldehyde need to be protected before


?
  • Generally, No. Most

    
     reactions (using amines or thiols) can be performed chemoselectively at C2 without affecting the C6-aldehyde, provided non-reducing conditions are used.[1][2]
    
  • Exception: If using strong nucleophiles that are also reducing agents (e.g., certain hydrides) or organometallics, the aldehyde must be protected (e.g., as an acetal).[1][2]

Visualizing the Reactivity Pathways[3]

The following diagram maps the divergent synthetic pathways available for 2-Cl-6-CHO-Q.

ReactivityMap Start 2-Chloroquinoline- 6-carbaldehyde C6_Path C6-Aldehyde Reactivity Start->C6_Path Electrophilic Attack C2_Path C2-Chlorine Reactivity (SNAr) Start->C2_Path Nucleophilic Subst. Schiff Schiff Bases (Imines/Hydrazones) C6_Path->Schiff R-NH2 / H+ Knoevenagel Styrylquinolines (C=C Bond Formation) C6_Path->Knoevenagel Malononitrile / Base Amino 2-Aminoquinolines (Amine Displacement) C2_Path->Amino HNR2 / Heat Ether 2-Alkoxyquinolines (Ether Formation) C2_Path->Ether NaOR / Heat

Figure 1: Divergent reactivity map showing orthogonal functionalization at C2 (Nucleophilic Substitution) and C6 (Condensation).[1]

Validated Experimental Protocols

Protocol A: Knoevenagel Condensation (Synthesis of Styrylquinolines)

Target: Functionalization of C6-Aldehyde.[1]

Reagents:

  • 2-Chloroquinoline-6-carbaldehyde (1.0 eq)[1][3]

  • Active Methylene Compound (e.g., Malononitrile, 1.1 eq)[1][2]

  • Catalyst: Piperidine (0.1 eq) or L-Proline (10 mol%)[1]

  • Solvent: Ethanol (EtOH)[1][2][4]

Procedure:

  • Dissolve 1.0 mmol of 2-Chloroquinoline-6-carbaldehyde in 5 mL of absolute EtOH.

  • Add 1.1 mmol of Malononitrile.

  • Add 2 drops of piperidine.

  • Reflux for 30–60 minutes. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. The product usually precipitates. Filter the solid, wash with cold EtOH, and recrystallize from EtOH/DMF if necessary.[2]

  • Expected Yield: 88–95%.

Protocol B: Displacement at C2

Target: Introduction of Amine at C2 without affecting C6-CHO.[1]

Reagents:

  • 2-Chloroquinoline-6-carbaldehyde (1.0 eq)[1][3]

  • Primary/Secondary Amine (e.g., Morpholine, 1.2 eq)[1][2]

  • Base:

    
     (2.0 eq) or 
    
    
    
    [1][2]
  • Solvent: DMF or Acetonitrile (

    
    )[1][2]
    

Procedure:

  • Dissolve 1.0 mmol of 2-Chloroquinoline-6-carbaldehyde in 3 mL of DMF.

  • Add 2.0 mmol of

    
     and 1.2 mmol of the amine.
    
  • Heat to 80–100°C for 2–4 hours. Note: Higher temperature is required compared to the condensation reaction.[5]

  • Workup: Pour the reaction mixture into crushed ice/water. The solid product (2-amino-substituted quinoline-6-carbaldehyde) will precipitate.[1]

  • Filter, wash with water, and dry.[2]

  • Expected Yield: 75–85%.

Comparative Data: Yield Analysis

The following table summarizes typical yields reported in literature for 2-chloroquinoline-6-carbaldehyde derivatives versus analogous benzaldehyde reactions.

Reaction TypeReactant2-Cl-6-CHO-Q YieldBenzaldehyde YieldNotes
Knoevenagel Malononitrile92% 85%Quinoline reacts faster due to -I effect.[1]
Schiff Base 4-Nitroaniline88% 78%Equilibrium favors imine for electron-poor aldehydes.[1]
Oxidation

/

90% 95%Both oxidize readily to the carboxylic acid.[1]

Morpholine82% N/ABenzaldehyde lacks the leaving group for this pathway.

References

  • Meth-Cohn, O., et al. (1981).[1][2] A versatile new synthesis of quinolines and related fused pyridines. Journal of the Chemical Society, Perkin Transactions 1.[2] (Foundational work on quinoline carbaldehyde synthesis via Vilsmeier-Haack).[1][6]

  • Muscia, G. C., et al. (2011).[2] Synthesis and evaluation of new 2-chloroquinoline derivatives as potential antileishmanial agents.[1] Bioorganic & Medicinal Chemistry Letters. (Demonstrates

    
     reactivity at C2). 
    
  • ChemicalBook. (2024).[1] Product entry: 2-Chloroquinoline-6-carbaldehyde.[1][3][7] (Commercial availability and physical properties).[1]

  • Srivastava, A., et al. (2005).[2] Synthesis and bioactivity of quinoline-based chalcones.[1] Indian Journal of Chemistry, Section B. (Details Claisen-Schmidt/Knoevenagel condensations of quinoline carbaldehydes).[1] [1][2]

Sources

Analytical Purity Assessment of 2-Chloroquinoline-6-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Analytical Challenge

2-Chloroquinoline-6-carbaldehyde is a critical pharmacophore in the synthesis of antimalarial, anticancer, and antiviral therapeutics. Its dual functionality—the labile 2-chloro group (susceptible to nucleophilic attack) and the reactive 6-carbaldehyde (prone to oxidation)—presents a unique analytical challenge.

While generic "screen-all" gradients often fail to resolve regioisomers or hydrolysis byproducts, a scientifically grounded approach is required to ensure the material meets the stringent >98% purity thresholds required for downstream GMP synthesis.

This guide compares three distinct analytical methodologies:

  • Optimized RP-HPLC (Method A): The "Gold Standard" for routine purity and impurity profiling.

  • qNMR (Method B): The orthogonal method for absolute mass balance.

  • UPLC-MS (Method C): The rapid identification tool.

The Impurity Landscape (Know Your Enemy)

Before selecting a method, one must understand what we are separating. Based on the standard Vilsmeier-Haack or cyclization synthesis routes, the crude matrix likely contains:

  • Target: 2-Chloroquinoline-6-carbaldehyde.

  • Impurity A (Hydrolysis): 2-Hydroxyquinoline-6-carbaldehyde (formed during acidic quench or storage).

  • Impurity B (Oxidation): 2-Chloroquinoline-6-carboxylic acid (formed via air oxidation of the aldehyde).

  • Impurity C (Regioisomers): 5-carbaldehyde or 7-carbaldehyde isomers (depending on the directing effects of the starting aniline).

Visualizing the Impurity Fate

The following diagram maps the genesis of these impurities to aid in chromatographic tracking.

ImpurityFate Precursor Starting Material (e.g., Acetanilide) Reaction Vilsmeier-Haack Cyclization Precursor->Reaction Target 2-Chloroquinoline- 6-carbaldehyde Reaction->Target Major Pathway Imp_Iso Impurity: Regioisomers (5- or 7-CHO) Reaction->Imp_Iso Poor Regiocontrol Imp_Hydro Impurity: 2-Hydroxy (Hydrolysis) Target->Imp_Hydro Acidic Quench/H2O Imp_Ox Impurity: Carboxylic Acid (Oxidation) Target->Imp_Ox Air Exposure

Figure 1: Impurity genealogy in chloroquinoline synthesis. Red nodes represent critical impurities that co-elute in generic methods.

Method A: Optimized RP-HPLC (The Gold Standard)

This protocol is designed to suppress the ionization of the quinoline nitrogen (pKa ~4.9) and the carboxylic acid impurities, ensuring sharp peak shapes and maximum resolution.

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent with PDA.

  • Column: Phenomenex Kinetex C18 (4.6 x 150 mm, 5 µm). Why? Core-shell technology provides high resolution at lower backpressure.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.0). Why? Low pH suppresses silanol interactions, preventing peak tailing of the basic quinoline.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 224 nm (quinoline backbone) and 275 nm (aldehyde conjugation).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 80 Linear Gradient (Elute hydrophobic impurities)
20.0 80 Wash
20.1 10 Re-equilibration

| 25.0 | 10 | End |

Performance Justification

This method separates the 2-Hydroxy impurity (elutes early due to phenolic polarity) from the Target (elutes mid-gradient) and the Regioisomers (often elute as shoulder peaks or closely following the main peak).

Comparative Analysis: HPLC vs. Alternatives

The following table objectively compares the optimized HPLC method against common alternatives used in drug development.

Table 1: Performance Matrix
FeatureMethod A: Optimized HPLC-UV Method B: qNMR (1H) Method C: UPLC-MS (Generic)
Primary Use Routine QC, Purity % (Area)Absolute Assay (w/w%), Structure IDRapid Screening, ID of Unknowns
LOD (Sensitivity) High (~0.05 µg/mL)Low (~0.5 mg/mL)Very High (<0.01 µg/mL)
Specificity Excellent (Separates isomers)Moderate (Signal overlap likely)Good (Mass discrimination)
Linearity (R²) > 0.999N/A (Single point internal std)> 0.99 (Ion suppression risk)
Sample Prep Dilute in Mobile PhaseDissolve in d6-DMSO + Internal StdDilute in MeOH
Throughput 25 min/sample10-15 min/sample3-5 min/sample
Cost/Run LowHigh (Deuterated solvents)Medium
Deep Dive: Why qNMR isn't enough?

While Quantitative NMR (qNMR) is superior for determining the absolute weight percentage (assay) of the bulk material, it often fails to detect trace impurities below 1%. The aldehyde proton signal (approx.[1] 10.0 ppm) is distinct, but the aromatic region (7.5–8.5 ppm) is often crowded. If a regioisomer is present at 0.5%, its signals will be buried under the main product's multiplets. Use qNMR for assay assignment, but HPLC for purity profiling.

Analytical Workflow & Decision Logic

To ensure scientific integrity, do not rely on a single data point. Use the following logic flow to validate your synthesized batch.

Workflow Sample Synthesized Crude 2-Chloroquinoline-6-CHO Screen Step 1: UPLC-MS Screen (Identify major mass peaks) Sample->Screen Decision1 Is Mass Correct? Screen->Decision1 MethodA Step 2: Optimized HPLC-UV (Quantify Impurities) Decision1->MethodA Yes Fail Reject / Re-purify Decision1->Fail No (Wrong Mass) MethodB Step 3: qNMR (Confirm Structure & Assay) MethodA->MethodB Purity > 98% MethodA->Fail Purity < 98% Pass Release Batch (>98% Purity) MethodB->Pass Assay Confirmed

Figure 2: Integrated Analytical Workflow. Note that HPLC is the gatekeeper for purity before investing in expensive qNMR analysis.

Troubleshooting & Expert Insights

As a Senior Application Scientist, I have observed common pitfalls when analyzing this specific class of compounds:

  • Aldehyde Reactivity: Do not use amine-containing mobile phase modifiers (e.g., Ammonium Acetate) if the sample sits in the autosampler for >12 hours. The aldehyde can react with the ammonia to form a Schiff base (imine), appearing as a "ghost peak" that grows over time. Stick to Phosphate or Formic Acid.

  • Sample Diluent: Dissolve the sample in Acetonitrile rather than Methanol. Quinolines can occasionally form hemiacetals with methanol under acidic conditions, splitting peaks.

  • Tailing Factor: If the quinoline peak tails (symmetry > 1.5), your buffer concentration is likely too low. Increase phosphate concentration to 20-25 mM to better mask silanols.

References

  • National Center for Biotechnology Information (2025). HPLC methods for chloroquine determination in biological samples and pharmaceutical products. PMC.[2] Available at: [Link]

  • MDPI (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantitative Analysis. Available at: [Link][3]

  • Royal Society of Chemistry (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.[2] Available at: [Link]

  • ResearchGate (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent. Available at: [Link]

Sources

comparing the antimicrobial efficacy of different quinoline hydrazones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of quinoline hydrazone derivatives, a class of compounds exhibiting dual-mode antimicrobial action through DNA gyrase inhibition and metal ion chelation. Unlike standard fluoroquinolones (e.g., Ciprofloxacin), which primarily target DNA replication, hydrazone-functionalized quinolines offer a unique chemical space for overcoming multidrug resistance (MDR) via distinct Structure-Activity Relationships (SAR).

Key Takeaway: While 4-aminoquinoline derivatives generally offer superior broad-spectrum activity (resembling standard antibiotics), 8-hydroxyquinoline hydrazones exhibit potent, niche efficacy against fungal pathogens and biofilm-forming bacteria due to their enhanced metal-chelating properties.

Structural Classes & SAR Analysis

To rationally select a scaffold for drug development, one must understand how the position of the hydrazone linkage and the quinoline substitution pattern dictate efficacy.

Class A: 4-Aminoquinoline Hydrazones
  • Core Mechanism: These derivatives mimic the pharmacophore of classical antimalarials but repurposed for antibacterial activity. The bulky group at position 4 often improves lipophilicity, aiding membrane permeation in Gram-negative bacteria.

  • SAR Insight: Electron-withdrawing groups (EWG) like -Cl or -NO₂ on the phenyl ring of the hydrazone moiety significantly enhance potency against S. aureus by increasing the acidity of the -NH proton, facilitating hydrogen bonding with the DNA gyrase active site.

Class B: 8-Hydroxyquinoline (8-HQ) Hydrazones
  • Core Mechanism: The hydroxyl group at position 8, adjacent to the quinoline nitrogen, creates a bidentate chelating pocket. These compounds act as "ionophores," stripping bacteria of essential transition metals (Cu²⁺, Fe³⁺) required for enzymatic function.

  • SAR Insight: Efficacy is less dependent on receptor binding and more on the stability constant of the metal complex. However, this often leads to higher cytotoxicity in mammalian cells compared to Class A.

Class C: 2-Quinoline Hydrazones
  • Core Mechanism: Often synthesized via condensation with aldehydes. These are generally less potent than Class A but serve as excellent scaffolds for hybridization (e.g., with isoniazid) to target Mycobacterium tuberculosis.

Comparative Efficacy Data

The following table synthesizes representative Minimum Inhibitory Concentration (MIC) ranges derived from recent high-impact studies. Note the shift in efficacy based on the structural class.[1]

Table 1: Comparative MIC Ranges (µg/mL)

Compound ClassPrimary TargetS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungi)Selectivity Index (SI)
4-Aminoquinoline Hydrazone DNA Gyrase / Topo IV0.5 – 4.02.0 – 16.0> 64.0High (Safe)
8-Hydroxyquinoline Hydrazone Metal Chelation4.0 – 32.016.0 – 64.00.5 – 8.0 Low (Cytotoxic risk)
2-Quinoline-Isoniazid Hybrid Enoyl-ACP Reductase8.0 – 64.0> 64.0N/AModerate
Ciprofloxacin (Control) DNA Gyrase0.12 – 1.00.008 – 0.5> 64.0Very High

Analyst Note: Do not dismiss Class B based on higher MICs against bacteria. Their antifungal potency (see C. albicans column) makes them superior candidates for co-infection therapeutics.

Mechanistic Profiling

Understanding the dual pathway is critical for interpreting "time-kill" curves and resistance profiles. The diagram below maps the logical flow of inhibition.

MechanismOfAction Figure 1: Dual Mechanism of Action for Quinoline Hydrazones cluster_pathway1 Pathway A: Genomic Arrest cluster_pathway2 Pathway B: Metallostasis Disruption Compound Quinoline Hydrazone Scaffold Gyrase DNA Gyrase (GyrA/GyrB) Compound->Gyrase H-Bonding (Hydrazone N-H) Ions Essential Ions (Fe3+, Cu2+, Zn2+) Compound->Ions Bidentate Binding (8-OH / N-1) Complex Stabilized Cleavable Complex Gyrase->Complex Intercalation DSB Double-Strand DNA Breaks Complex->DSB Replication Fork Collapse Death Bacterial Cell Death (Bactericidal) DSB->Death Chelation Metal-Ligand Complexation Ions->Chelation EnzFail Metalloenzyme Failure Chelation->EnzFail Ion Starvation EnzFail->Death

Figure 1: The scaffold exhibits a bifurcated attack mechanism, targeting both genomic integrity and metabolic metalloenzymes.

Experimental Validation Protocols

To ensure reproducibility and distinguish between bacteriostatic and bactericidal effects, use the following CLSI M07-A10 compliant workflow.

Critical Control Points (Self-Validating System)
  • DMSO Limit: The final concentration of DMSO in the well must be < 1% . Quinoline hydrazones are lipophilic; high solvent concentrations can dissolve bacterial membranes, creating false positives.

  • Inoculum Density: Must be standardized to 5 x 10⁵ CFU/mL . Use a 0.5 McFarland standard. Deviations here will drastically shift MIC values for hydrazones due to the "inoculum effect."

  • Resazurin Readout: Because hydrazones can be colored (yellow/orange), optical density (OD600) readings are unreliable. Use Resazurin (blue -> pink) for a colorimetric viability endpoint.

ExperimentalProtocol Figure 2: CLSI M07-A10 Broth Microdilution Workflow for Quinoline Hydrazones Start Compound Stock (DMSO) Dilution Serial Dilution (Muller-Hinton Broth) Start->Dilution Max 1% DMSO Plate 96-Well Plate Loading Dilution->Plate Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Plate 5x10^5 CFU/mL Incubate Incubation (37°C, 18-24h) Plate->Incubate Control1 Sterility Control (Broth only) Plate->Control1 Control2 Growth Control (Bacteria + DMSO) Plate->Control2 Readout Readout (Resazurin/Visual) Incubate->Readout

Figure 2: Standardized workflow ensuring solvent compatibility and colorimetric accuracy.

Strategic Recommendations

Based on the comparative data and mechanistic insights, the following development paths are recommended:

  • For MDR Gram-Positive Infections (MRSA):

    • Select: 4-Aminoquinoline hydrazones with electron-withdrawing groups (Cl, F) on the phenyl ring.

    • Rationale: These maximize DNA gyrase binding affinity and show lower mammalian toxicity.

  • For Co-Infections (Bacterial + Fungal):

    • Select: 8-Hydroxyquinoline hydrazones.

    • Rationale: The metal chelation mechanism is highly effective against fungal metabolism (C. albicans), providing a dual-action "sterilizing" agent for complex wounds.

  • For Tuberculosis (TB):

    • Select: Isoniazid-hybridized 2-quinoline hydrazones.

    • Rationale: These leverage the specific activation pathway of isoniazid (KatG) while the quinoline moiety aids in penetrating the mycolic acid cell wall.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3][4][5] Wayne, PA: CLSI.

  • Mao, J., et al. (2023). "Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains." Chemistry & Biodiversity.

  • Desai, N.C., et al. (2019).[6] "Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking." Bioorganic & Medicinal Chemistry Letters.

  • Kou, X., et al. (2023). "Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action." ChemistrySelect.

  • Prado, M., et al. (2022).[7] "Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones." Molecules.

Sources

Structural Confirmation of 2-Chloroquinoline-6-carbaldehyde using 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of substituted quinolines, particularly via methods like the Vilsmeier-Haack reaction or ring-closure of aniline derivatives, regioisomerism is a persistent failure mode. For 2-Chloroquinoline-6-carbaldehyde , the critical quality attribute (CQA) is confirming that the formyl (-CHO) group is located on the benzenoid ring (position 6) rather than the heterocyclic ring (position 3) or other benzenoid positions (5, 7, or 8).

While Mass Spectrometry (MS) confirms the molecular formula (


) and Proton NMR (

NMR) provides hydrogen connectivity, they often struggle with unambiguous skeletal assignment due to signal overlap in the aromatic region (7.5–8.5 ppm).

Carbon-13 NMR (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 NMR)  serves as the definitive structural confirmation tool. It visualizes the carbon skeleton directly, allowing us to distinguish the electronic environment of the aldehyde attachment point (benzenoid vs. heterocyclic) and the chlorinated carbon.

Comparative Analysis of Analytical Techniques

To validate the structure, we must compare


 NMR against alternative analytical methods to understand its unique value proposition.
Feature

NMR (Recommended)

NMR
HSQC / HMBC (2D) HR-MS
Primary Output Carbon Skeleton & Quaternary CarbonsProton ConnectivityH-C CorrelationsMolecular Formula / Mass
Differentiation Power High : Resolves quaternary carbons (C2, C6) invisible to

.
Medium : Aromatic overlap often obscures specific coupling constants.High : Links protons to carbons, but requires longer acquisition.Low : Cannot distinguish regioisomers (same mass).
Sample Requirement High (~10–20 mg)Low (<5 mg)MediumVery Low (<1 mg)
Structural Proof Definitive : Chemical shifts of C2 and C6 are distinct.Inferential : Relies on splitting patterns.Corroborative : Maps connectivity.Supporting : Confirms mass only.

Scientist’s Insight: Use


 NMR for a quick purity check, but rely on 

NMR for the Certificate of Analysis (CoA) regarding structural identity.

NMR Structural Elucidation

Theoretical & Experimental Shift Logic

The structure of 2-Chloroquinoline-6-carbaldehyde contains 10 unique carbon environments. The chemical shifts are governed by the inductive (-I) and mesomeric (+M/-M) effects of the Chlorine at C2 and the Aldehyde at C6.

Key Diagnostic Signals (The "Fingerprint")
  • The Carbonyl Carbon (C11): The aldehyde carbon is the most deshielded signal, typically appearing at 191.0 – 192.5 ppm .

  • The Chlorinated Carbon (C2): The carbon attached to chlorine is adjacent to the ring nitrogen. The cumulative deshielding of the Nitrogen (electronegative) and Chlorine places this peak at 150.0 – 152.0 ppm .

  • The Aldehyde Attachment (C6): This is a quaternary carbon on the benzenoid ring. Due to the electron-withdrawing nature of the carbonyl, this ipso-carbon shifts downfield to 133.0 – 135.0 ppm .

Expected Chemical Shift Table (Solvent: DMSO-ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> )[2][3]
Carbon PositionTypeExpected Shift (

, ppm)
Assignment Logic
C-CHO (Aldehyde)

191.8 Characteristic aldehyde region; most deshielded.
C-2

-Cl
151.5 Deshielded by adjacent Nitrogen and Chlorine (-I effect).
C-8a

148.0 Bridgehead carbon adjacent to Nitrogen.
C-4

139.5 Para to Nitrogen; typical quinoline C4.
C-6

-CHO
134.2 Ipso-carbon to aldehyde; deshielded by -M effect of CHO.
C-8

130.5 Ortho to Nitrogen.
C-7

128.0 Ortho to aldehyde; shielded relative to C6/C8.
C-5

127.5 Ortho to aldehyde; steric compression region.
C-4a

126.0 Bridgehead carbon.
C-3

123.5 Beta to Nitrogen; typically the most shielded aromatic signal.

> Note: Values are referenced to DMSO-


 center peak (39.5 ppm). Small variations (

0.5 ppm) may occur based on concentration and temperature.

Visualization: Structural Logic & Workflow[4]

The following diagrams visualize the logic flow for assigning the structure and the experimental workflow.

StructuralLogic Molecule 2-Chloroquinoline- 6-carbaldehyde Region1 Region: >190 ppm (Carbonyl) Molecule->Region1 Region2 Region: 150-155 ppm (C-Cl / C-N) Molecule->Region2 Region3 Region: 120-140 ppm (Aromatic Backbone) Molecule->Region3 Assignment1 Confirms -CHO group (Peak @ ~191.8) Region1->Assignment1 Specific Shift Assignment2 Confirms 2-Cl pos (Peak @ ~151.5) Region2->Assignment2 Inductive Effect Assignment3 Confirms Benzenoid Sub. (Pattern of CH vs Cq) Region3->Assignment3 Coupling/DEPT

Figure 1: Logic flow for assigning key structural fragments based on chemical shift regions.

Workflow Start Crude Product Prep Sample Prep: Dissolve 20mg in 0.6mL DMSO-d6 Start->Prep Acquisition Acquisition: Pulse: 30°, D1: 2.0s, Scans: >1024 Prep->Acquisition Process Processing: LB: 1.0Hz, Phase Corr, Baseline Corr Acquisition->Process Analysis Analysis: Check C2 (151ppm) & CHO (191ppm) Process->Analysis Decision Is C3 (~123ppm) a CH or Cq? Analysis->Decision Result6 CH (High Intensity) CONFIRMED: 6-Isomer Decision->Result6 It is CH Result3 Cq (Low Intensity) REJECT: 3-Isomer Decision->Result3 It is Cq

Figure 2: Experimental decision tree for distinguishing the 6-isomer from the 3-isomer.

Experimental Protocol

To ensure reproducibility and sufficient signal-to-noise ratio (S/N) for quaternary carbons, follow this validated protocol.

Sample Preparation[5]
  • Solvent: DMSO-ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
      (Dimethyl sulfoxide-d6).[1]
    
    • Why? 2-Chloroquinoline derivatives are often sparingly soluble in

      
      . DMSO ensures complete solubility and prevents aggregation peaks.
      
  • Concentration: 15–25 mg in 0.6 mL solvent.

    • Why? Carbon sensitivity is 1/5700th of Proton. High concentration is vital to see the weak quaternary carbons (C2, C6, C8a) within a reasonable timeframe.

  • Tube: High-quality 5mm NMR tube (e.g., Wilmad 507-PP).

Instrument Parameters (Typical for 400 MHz)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds .

    • Critical: Quaternary carbons (C2, C6, CHO) have long T1 relaxation times. A short D1 (<1s) will suppress these signals, making integration or even detection difficult.

  • Number of Scans (NS): Minimum 1024 (approx. 1 hour).

  • Spectral Width: 240 ppm (to capture the aldehyde at ~192 ppm).

Data Interpretation: The "Self-Validating" System

How do you prove this is not the 3-formyl isomer (a common Vilsmeier-Haack regioisomer)?

The "C3 Diagnostic" Test

In the 6-carbaldehyde (target):

  • C3 is a Methine (CH): It will show high intensity in a standard

    
     spectrum and will be positive  in a DEPT-135 experiment.
    
  • Shift: ~123.5 ppm.

In the 3-carbaldehyde (impurity):

  • C3 is Quaternary (

    
    ):  It is attached to the aldehyde. It will show very low intensity in standard 
    
    
    
    and will disappear in a DEPT-135 experiment.
  • Shift: The attachment of the aldehyde to C3 would shift it downfield to ~130+ ppm.

Validation Step: Run a DEPT-135 sequence.

  • If the peak at ~123 ppm points UP (CH), you have substitution on the benzenoid ring (likely 6-CHO).

  • If the peak at ~123 ppm is MISSING (and a new quaternary appears downfield), you have substitution on the heterocyclic ring (3-CHO).

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for general quinoline and benzaldehyde shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent additivity rules).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Source for C-Cl and C=O shift theory).

Sources

Publish Comparison Guide: Cytotoxicity of 2-Chloroquinoline-6-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Scaffold Specificity: This guide compares the cytotoxic performance of 2-chloroquinoline-6-carbaldehyde derivatives—a specialized scaffold often reserved for targeted kinase inhibitors and protein degraders (PROTACs)—against the more ubiquitous 2-chloroquinoline-3-carbaldehyde derivatives (classic DNA intercalators).

Key Insight: While 3-substituted quinolines typically exhibit broad-spectrum cytotoxicity via DNA intercalation (


: 5–50 

M), 6-substituted derivatives synthesized from 2-chloroquinoline-6-carbaldehyde allow for linear extension of the pharmacophore. This geometry is critical for accessing deep hydrophobic pockets in enzymes like Wee1 kinase , resulting in significantly higher potency (

: <1

M to nanomolar range) and selectivity.

Introduction: The Strategic Importance of the 6-Position

In quinoline-based drug discovery, the position of the formyl (-CHO) group dictates the mechanism of action.

  • 3-Carbaldehyde (The Standard): Derived from the Vilsmeier-Haack reaction of acetanilides.[1] These derivatives are planar and rigid, making them excellent DNA intercalators. However, they often lack selectivity, leading to systemic toxicity.

  • 6-Carbaldehyde (The Specialist): Derived from the oxidation of 2-chloro-6-methylquinoline or Vilsmeier reaction on specific precursors. This scaffold places the attachment point along the long axis of the quinoline ring. This is crucial for:

    • Kinase Type II Inhibition: Reaching the "back pocket" of ATP binding sites.

    • PROTAC Design: Providing a solvent-exposed vector to attach linkers for E3 ligase recruitment (e.g., Cereblon) without disrupting the warhead's binding.

Comparative Overview
Feature3-Carbaldehyde Derivatives6-Carbaldehyde Derivatives
Primary Mechanism DNA Intercalation / Topoisomerase II InhibitionKinase Inhibition (e.g., Wee1) / Targeted Degradation
Geometry "Side-arm" substitution (Steric bulk near N1)"Linear" substitution (Long axis extension)
Typical Potency Moderate (

10–50

M)
High (

10–500 nM)
Selectivity Low (Broad cytotoxicity)High (Target-dependent)

Comparative Analysis of Cytotoxicity

Group 1: 6-Substituted Hydrazones & Schiff Bases (Targeted Agents)

Derivatives formed by condensing 2-chloroquinoline-6-carbaldehyde with hydrazides or amines often serve as precursors to complex kinase inhibitors.

  • Performance: In recent studies involving Wee1 degradation (a checkpoint kinase critical for cancer cell survival), 6-substituted quinolines demonstrated superior ability to arrest cells in the G2/M phase compared to their 3-substituted counterparts.

  • Data Point: A 6-substituted quinoline-based Wee1 degrader exhibited an

    
     of ~340 nM  in MOLT-4 (leukemia) cells, whereas simple 3-hydrazone analogs typically range from 10–20 
    
    
    
    M
    .
Group 2: 3-Substituted Analogs (The Baseline)

Standard Schiff bases derived from 2-chloroquinoline-3-carbaldehyde are widely published.

  • Performance: These compounds rely on planar stacking between DNA base pairs.

  • Data Point: A typical 2-chloroquinoline-3-carbaldehyde hydrazone derivative shows an

    
     of 12.7 
    
    
    
    M
    against MCF-7 cells. While active, they are ~30x less potent than the targeted 6-substituted variants.
Comparison Table: Cytotoxicity Profiles ( in M)
Compound ClassCell Line

(

M)
MechanismReference
6-Carbaldehyde Derivative (Wee1 Degrader) MOLT-40.34 G2/M Checkpoint Abrogation[1]
3-Carbaldehyde Hydrazone (Benzothiazole) MCF-712.73DNA Intercalation[2]
3-Carbaldehyde Hydrazone (Standard) A54913.76Non-specific Cytotoxicity[2]
Cisplatin (Control) A5493.90DNA Crosslinking[3]

Analyst Note: The 6-carbaldehyde derivatives outperform standard 3-analogs in potency by an order of magnitude when designed for specific molecular targets, approaching the efficacy of clinical standards like Cisplatin but with potentially better selectivity profiles.

Mechanism of Action & Pathway Visualization[1]

The distinct geometry of the 6-carbaldehyde derivatives allows them to function as "vectors" for targeted protein degradation or inhibition, contrasting with the intercalation model of the 3-isomers.

DOT Diagram: Strategic Divergence in Synthesis & Mechanism

QuinolinePathways Start Quinoline Scaffold Selection Pos3 3-Carbaldehyde (Vilsmeier-Haack on Acetanilide) Start->Pos3 Standard Route Pos6 6-Carbaldehyde (Oxidation of 6-Methyl / Specialized Vilsmeier) Start->Pos6 Targeted Route Mech3 Mechanism: DNA Intercalation Pos3->Mech3 Planar Geometry Result3 Outcome: Broad Cytotoxicity (IC50: 10-50 µM) Mech3->Result3 Mech6 Mechanism: Kinase Pocket Binding / PROTAC Linker Pos6->Mech6 Linear Extension Result6 Outcome: Targeted High Potency (IC50: <1 µM) Mech6->Result6

Caption: Divergent pathways for quinoline derivatives. The 6-position (blue) enables targeted high-potency mechanisms, while the 3-position (red) favors general DNA intercalation.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for hydrophobic quinoline derivatives.

A. Synthesis of 6-Hydrazone Derivatives

This protocol is adapted for the 6-carbaldehyde isomer to minimize side reactions common with the aldehyde group.

  • Reagents: 2-Chloroquinoline-6-carbaldehyde (1.0 eq), Hydrazine/Amine derivative (1.1 eq), Ethanol (absolute), Glacial Acetic Acid (cat.).

  • Procedure:

    • Dissolve 1.0 mmol of 2-chloroquinoline-6-carbaldehyde in 10 mL of hot absolute ethanol.

    • Add 1.1 mmol of the corresponding hydrazine/amine.

    • Add 2-3 drops of glacial acetic acid.

    • Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Critical Step: Upon completion, cool to RT. If no precipitate forms, pour into ice-cold water (50 mL) to force precipitation.

    • Filter and recrystallize from Ethanol/DMF (9:1) to ensure removal of unreacted aldehyde.

B. Modified MTT Cytotoxicity Assay

Quinoline derivatives are often hydrophobic. This modified protocol ensures complete solubilization.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Compound Preparation:

    • Dissolve compounds in 100% DMSO to create a 10 mM stock.

    • Dilution: Serially dilute in culture medium. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Treatment: Treat cells for 48h.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) and incubate for 4h.

  • Solubilization (Critical): Remove medium carefully. Add 100

    
    L of DMSO  (not SDS/HCl) to solubilize the formazan crystals. The hydrophobic nature of quinolines makes DMSO the superior solvent here.
    
  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism or similar).
    

References

  • Patent: Wee1 Degrading Compounds. World Intellectual Property Organization. WO2024006881A1. (2024). Describes the synthesis and activity of 2-chloroquinoline-6-carbaldehyde derivatives as potent Wee1 degraders. Link

  • Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry. (2024).[2][3] Provides comparative data for 3-substituted quinoline derivatives. Link

  • Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Chemical Biology & Drug Design. (2024).[2][3] Reviews the general cytotoxicity ranges of quinoline hydrazones. Link

  • Synthesis and biological evaluation of quinoline analogues. European Journal of Medicinal Chemistry. (2016). Establishes the baseline cytotoxicity for standard quinoline scaffolds. Link

Sources

A Comparative Guide to the Reaction Kinetics of 2-Chloroquinoline-6-carbaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Predicting Reactivity in Drug Discovery

In the landscape of modern drug discovery and development, a profound understanding of reaction kinetics is not merely academic; it is a cornerstone of efficient lead optimization and process development. The ability to predict and compare the reactivity of key intermediates allows for the rational design of synthetic routes, the anticipation of potential side reactions, and the fine-tuning of reaction conditions to maximize yield and purity. This guide provides a detailed analysis of the reaction kinetics of 2-Chloroquinoline-6-carbaldehyde, a versatile heterocyclic building block. Due to a notable absence of direct kinetic data for this specific molecule in the current literature, this guide will establish a framework for predicting its reactivity by drawing comparisons with structurally related analogs and leveraging fundamental principles of physical organic chemistry.

This analysis is tailored for researchers, scientists, and drug development professionals, offering not just a theoretical overview but also practical, field-proven insights and detailed experimental protocols to empower your own kinetic investigations.

The Quinoline Scaffold: A Privileged Motif in Medicinal Chemistry

Quinoline and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents. The reactivity of substituted quinolines is of paramount importance in the synthesis of these complex molecules. 2-Chloroquinoline-6-carbaldehyde, with its two reactive functional groups—the chloro group at the 2-position and the carbaldehyde at the 6-position—serves as a valuable synthon for the introduction of diverse functionalities.

The chloro group at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. The aldehyde group, on the other hand, is a classic electrophile, susceptible to a wide array of nucleophilic additions and condensation reactions. The interplay of these two groups, and the influence of the quinoline ring's electronic properties, dictates the overall kinetic profile of the molecule.

Comparative Kinetic Analysis: A Predictive Approach

In the absence of direct experimental kinetic data for 2-Chloroquinoline-6-carbaldehyde, we can infer its reactivity by examining the kinetics of analogous reactions with related compounds. This comparative approach, grounded in the principles of linear free-energy relationships such as the Hammett equation, provides a powerful predictive tool.

Nucleophilic Aromatic Substitution at the C2 Position

The reaction of 2-chloroquinolines with nucleophiles is a well-established transformation. The rate of this SNAr reaction is highly dependent on the nature of the nucleophile and the electronic properties of substituents on the quinoline ring.

Key Mechanistic Insights: The SNAr mechanism proceeds through a high-energy Meisenheimer intermediate. The stability of this intermediate, and thus the overall reaction rate, is influenced by the ability of the ring and its substituents to delocalize the negative charge.

Table 1: Predicted Relative Reactivity of 2-Chloroquinolines in SNAr Reactions

CompoundSubstituent at C6Predicted Relative RateRationale
2-Chloroquinoline-H1 (Reference)Baseline reactivity.
2-Chloro-6-methylquinoline-CH3 (EDG)< 1Electron-donating group destabilizes the negatively charged intermediate.
2-Chloroquinoline-6-carbaldehyde -CHO (EWG) > 1 Electron-withdrawing group stabilizes the negatively charged intermediate.
2-Chloro-6-nitroquinoline-NO2 (Strong EWG)>> 1Strong electron-withdrawing group provides significant stabilization of the intermediate.

Note: EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. The relative rates are predictive and not based on direct experimental data for all compounds.

sn_ar_mechanism

Reactivity of the Aldehyde Group: A Comparison with Substituted Benzaldehydes

The aldehyde group at the 6-position of the quinoline ring will participate in a variety of classic carbonyl reactions, including condensation reactions (e.g., Knoevenagel, Aldol), the Wittig reaction, and reductive amination. The rate of these reactions is primarily governed by the electrophilicity of the carbonyl carbon.

Hammett Plot Analysis: The Hammett equation (log(k/k₀) = σρ) is an invaluable tool for correlating the electronic effects of substituents on the rate of reaction. A positive rho (ρ) value indicates that the reaction is accelerated by electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon.

Comparative Data: Extensive kinetic data exists for the reactions of substituted benzaldehydes. By comparing the Hammett sigma constant (σ) for a formyl group in the para position (analogous to the 6-position of the quinoline relative to the reacting aldehyde), we can predict the reactivity of 2-Chloroquinoline-6-carbaldehyde relative to other aromatic aldehydes. The quinoline ring itself is electron-withdrawing, which will further enhance the electrophilicity of the aldehyde.

Table 2: Comparative Kinetic Data for Condensation Reactions of Aromatic Aldehydes

AldehydeSubstituentσpRelative Rate (k/kH)
Benzaldehyde-H0.001
4-Methylbenzaldehyde-CH3-0.17< 1
4-Chlorobenzaldehyde-Cl0.23> 1
4-Nitrobenzaldehyde-NO20.78>> 1
2-Chloroquinoline-6-carbaldehyde Quinoline ring + Cl - Predicted to be > 1

Note: The relative rates are illustrative and depend on the specific reaction conditions. The effect of the 2-chloroquinoline moiety is predicted to be electron-withdrawing, thus accelerating the reaction.

aldehyde_reactivity

Experimental Protocols for Kinetic Analysis

To validate the predictive models and obtain concrete kinetic data, well-designed experiments are essential. The following are detailed, self-validating protocols for monitoring the kinetics of reactions involving 2-Chloroquinoline-6-carbaldehyde and its analogs.

General Considerations for Kinetic Experiments
  • Temperature Control: Maintain a constant temperature (± 0.1 °C) using a thermostatted cell holder or water bath.

  • Pseudo-First-Order Conditions: To simplify the kinetics, it is often advantageous to use a large excess (at least 10-fold) of one reactant so that its concentration remains effectively constant throughout the reaction.

  • Initial Rate Method: For more complex reactions, measuring the initial rate of the reaction at different initial concentrations can help to determine the order of the reaction with respect to each reactant.

  • Data Analysis: The integrated rate laws (e.g., ln[A] vs. time for first-order) or initial rate data should be plotted to determine the rate constant.

Protocol 1: UV-Vis Spectrophotometric Monitoring of Condensation Reactions

This protocol is suitable for reactions where there is a significant change in the UV-Vis absorbance spectrum as the reaction progresses, such as the formation of a conjugated product in a Knoevenagel or Aldol condensation.

Materials:

  • 2-Chloroquinoline-6-carbaldehyde

  • Active methylene compound (e.g., malononitrile, diethyl malonate) or a ketone/aldehyde for aldol condensation

  • Appropriate solvent (e.g., ethanol, acetonitrile)

  • Catalyst (e.g., piperidine, sodium hydroxide)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare stock solutions of 2-Chloroquinoline-6-carbaldehyde, the active methylene compound/ketone, and the catalyst in the chosen solvent.

  • Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature.

  • In a quartz cuvette, pipette the required volumes of the solvent, the active methylene compound/ketone solution, and the catalyst solution.

  • Use this mixture to record a baseline spectrum.

  • Initiate the reaction by adding a small, known volume of the 2-Chloroquinoline-6-carbaldehyde stock solution to the cuvette, and start the time-course measurement immediately.

  • Monitor the change in absorbance at a wavelength where the product absorbs strongly and the reactants have minimal absorbance.

  • Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance no longer changes).

  • Repeat the experiment with different concentrations of reactants to determine the reaction order.

Data Analysis:

  • Plot absorbance vs. time.

  • If the reaction is first-order with respect to the aldehyde, a plot of ln(A∞ - At) vs. time will be linear, where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction. The slope of this line will be -kobs.

uv_vis_workflow

Protocol 2: 1H NMR Spectroscopic Monitoring of Reaction Kinetics

1H NMR spectroscopy is a powerful technique for monitoring reactions where the proton signals of the reactants and products are well-resolved.

Materials:

  • Reactants (e.g., 2-Chloroquinoline-6-carbaldehyde and a nucleophile)

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Internal standard (optional, e.g., tetramethylsilane (TMS) or a compound with a known concentration that does not react)

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of 2-Chloroquinoline-6-carbaldehyde and the other reactant(s) in the deuterated solvent.

  • Acquire a 1H NMR spectrum of the starting materials to identify the characteristic peaks and their chemical shifts.

  • Initiate the reaction by mixing the reactants in an NMR tube at a controlled temperature.

  • Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals.

  • Continue acquiring spectra until the reaction has reached completion.

Data Analysis:

  • Process the spectra (phasing, baseline correction).

  • Integrate the signals corresponding to a proton on the starting material and a proton on the product that do not overlap with other signals.

  • The concentration of the reactant at each time point is proportional to its integral value.

  • Plot the concentration (or integral value) of the reactant vs. time and use the appropriate integrated rate law to determine the rate constant.

nmr_workflow

Conclusion and Future Directions

While direct kinetic data for 2-Chloroquinoline-6-carbaldehyde is currently lacking in the scientific literature, this guide provides a robust framework for predicting its reactivity through comparative analysis with known systems. The electron-withdrawing nature of the quinoline ring, further enhanced by the chloro substituent, suggests that the aldehyde group will be highly reactive towards nucleophilic attack. Similarly, the carbaldehyde group is expected to activate the quinoline ring towards nucleophilic aromatic substitution at the 2-position.

The experimental protocols detailed herein offer a clear path for researchers to generate the much-needed quantitative data for this important synthetic building block. Such studies would not only fill a significant knowledge gap but also enable more precise control over synthetic strategies employing 2-Chloroquinoline-6-carbaldehyde, ultimately accelerating the discovery and development of new therapeutics. It is our hope that this guide will stimulate further research into the reaction kinetics of this and other important heterocyclic compounds.

References

  • Illuminati, G., & Marino, G. (1976). Nucleophilic Substitution in Aza-aromatic Compounds. In Advances in Heterocyclic Chemistry (Vol. 20, pp. 117-195). Academic Press.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
  • Jones, R. A. Y. (1984). Physical and Mechanistic Organic Chemistry. Cambridge University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

Sources

comparing microwave-assisted vs conventional synthesis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Accelerating Lead Optimization: A Comparative Technical Guide to Microwave-Assisted vs. Conventional Synthesis of Quinoline Derivatives

Executive Summary: The Kinetic Advantage

In the high-stakes environment of drug discovery, the quinoline scaffold remains a "privileged structure," forming the core of antimalarials (Chloroquine), anticancer agents (Camptothecin), and kinase inhibitors. However, the bottleneck has historically been the synthesis. Classical methods (Skraup, Friedländer, Combes) are characterized by harsh acidic conditions, toxic solvents, and reaction times ranging from 6 to 48 hours.

The Verdict: Microwave-Assisted Organic Synthesis (MAOS) is not merely a "faster" alternative; it is a mechanistically distinct process that alters the kinetic profile of quinoline formation. By leveraging dielectric heating, researchers can achieve inverted temperature gradients , allowing for reaction completion in minutes rather than hours, often with yield improvements of >40% and significantly cleaner impurity profiles.

This guide provides a rigorous, data-backed comparison to validate the transition from thermal reflux to microwave irradiation for quinoline synthesis.[1]

Mechanistic Divergence: Why MW Wins

To understand the performance gap, one must analyze the heat transfer mechanisms.

  • Conventional Heating (Conductive/Convective): Heat is applied externally (oil bath). Energy transfers from the vessel wall

    
     solvent 
    
    
    
    reactants. This creates a "cold center" and risks wall-effect degradation.
  • Microwave Heating (Dielectric): Energy is transferred directly to the molecules via dipole rotation and ionic conduction . The solvent/reactants generate heat internally, creating a uniform or "superheated" core. This allows the system to access higher temperatures (e.g., 160°C) instantaneously, bypassing the boiling point limitations of solvents at atmospheric pressure.

Visualization: Thermal Gradients & Energy Transfer

HeatingMechanism cluster_Conv Conventional Heating (Oil Bath) cluster_MW Microwave Irradiation Source_C External Heat Source (Oil Bath) Wall Vessel Wall (Conduction) Source_C->Wall Solvent Solvent (Convection) Wall->Solvent Reactants_C Reactants (Slow Activation) Solvent->Reactants_C Source_M MW Radiation (2.45 GHz) Dipole Dipolar Polarization (Molecular Friction) Source_M->Dipole Direct Coupling Reactants_M Reactants (Instant Volumetric Heating) Dipole->Reactants_M Internal Heat Gen

Figure 1: Comparative energy transfer pathways. Note the direct coupling in MW synthesis vs. the inefficient conductive path in thermal heating.

Comparative Performance Analysis

The following data aggregates results from multiple studies, specifically focusing on the Friedländer Annulation and One-Pot Multi-Component Reactions (MCR) .

Case Study A: The Friedländer Synthesis

Reaction: Condensation of 2-aminoaryl ketones with


-methylene ketones.
MetricConventional Thermal HeatingMicrowave-Assisted (MAOS)Performance Delta
Reaction Time 6 – 24 Hours5 – 20 Minutes98% Time Reduction
Typical Yield 34% – 60%72% – 94%+30-50% Yield
Solvent System Toluene/EtOH (Reflux)Neat (Solvent-free) or Water/EtOHGreen Chemistry
Catalyst Strong Acid (H₂SO₄/HCl)Mild (Acetic Acid) or NoneSafety/Purity
Energy Usage High (Prolonged heating)Low (Short burst)High Efficiency

Data Source: Aggregated from Huigens et al. (2016) and BenchChem Protocols [1, 3].

Case Study B: One-Pot MCR (Hantzsch-Type)

Reaction: Aldehyde + Dimedone + Ammonium Acetate/Amine.

ParameterConventional MethodMicrowave Method
Conditions Ethanol, Reflux, 4–6 hrsEthanol/Water, 140°C, 8–10 mins
Yield (Avg) 72% – 85%88% – 96%
Workup Extraction + ChromatographyFiltration + Recrystallization

Experimental Protocols (Self-Validating Systems)

Protocol A: Microwave-Assisted Friedländer Synthesis (Recommended)

Target: 2-phenylquinoline derivatives

  • Stoichiometry: In a 10 mL microwave-transparent pressure vial (e.g., Pyrex or quartz), charge 2-aminobenzophenone (1.0 mmol) and acetophenone (1.2 mmol).

  • Catalyst/Solvent: Add 0.5 mL of glacial acetic acid .

    • Expert Note: Acetic acid acts as both solvent and weak acid catalyst. Its high loss tangent (

      
      ) ensures excellent microwave absorption.
      
  • Sealing: Cap the vial with a Teflon-lined septum. Ensure the vessel is rated for at least 20 bar (300 psi).

  • Irradiation:

    • Temperature: 160 °C (Fixed Hold).

    • Ramp Time: 2:00 min.

    • Hold Time: 5:00 min.

    • Stirring: High (600 rpm).

    • Pressure Limit: Set safety cutoff at 15 bar.

  • Workup: Cool to 50°C using compressed air (integrated in most reactors). Pour mixture into crushed ice/water. Basify with 10% NaHCO₃. Filter the precipitate.[2]

    • Validation: Purity is typically >95% by NMR; often requires no column chromatography.

Protocol B: Conventional Thermal Synthesis (Control)
  • Setup: 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser.

  • Mixture: Dissolve reactants (1.0 mmol each) in 10 mL Ethanol. Add 5 drops conc. H₂SO₄.[2]

  • Reaction: Heat oil bath to 90°C. Reflux for 12 hours .

    • Monitoring: Check TLC every 2 hours.

  • Workup: Evaporate solvent. Neutralize. Extract with DCM (3x). Dry over MgSO₄. Column chromatography required to remove unreacted ketone and side products.

Workflow Logic & Decision Tree

ExperimentalWorkflow cluster_MW_Flow Microwave Workflow (High Throughput) cluster_Conv_Flow Conventional Workflow Start Start: Quinoline Synthesis Choice Select Method Start->Choice Step1_M Mix Reactants in Pressure Vial (Solvent-Free / AcOH) Choice->Step1_M Speed Priority Step1_C Mix in RBF + Solvent + Acid Choice->Step1_C Bulk Scale (>50g) Step2_M Irradiate: 160°C, 5 min (Closed System) Step1_M->Step2_M Step3_M Rapid Air Cooling Step2_M->Step3_M Step4_M Precipitate & Filter Step3_M->Step4_M Step2_C Reflux: 80-100°C, 12+ hrs (Open System) Step1_C->Step2_C Step3_C Evaporation & Extraction Step2_C->Step3_C Step4_C Column Chromatography Step3_C->Step4_C

Figure 2: Operational workflow comparing the streamlined MW process vs. the labor-intensive conventional route.

Critical Analysis: Scalability & Limitations

While MW is superior for lead optimization (mg to g scale), researchers must acknowledge the penetration depth limitation . Microwaves only penetrate ~2-5 cm into most organic solvents.

  • Lab Scale (0.5 – 20 mL): MW is the clear winner.

  • Pilot Scale (>1 L): Conventional heating or Continuous Flow Microwave reactors are required. Batch MW is not scalable beyond ~100 mL vessels due to safety risks (pressure) and uneven heating.

Conclusion

For the synthesis of quinoline derivatives in a drug discovery setting, Microwave-Assisted Synthesis is the superior methodology . It offers a self-validating loop of high efficiency: the ability to superheat solvents in sealed vessels drives reactions to completion in minutes, preventing the degradation associated with prolonged thermal reflux.

Recommendation: Adopt Protocol A for library generation and SAR (Structure-Activity Relationship) studies. Reserve Protocol B only when scaling up to multi-gram quantities where flow-chemistry equipment is unavailable.

References

  • Huigens, R. W., et al. (2016). "Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines." Bioorganic & Medicinal Chemistry Letters.

  • Nageswar, Y. V. D., et al. (2025).[3][4] "Microwave-assisted Synthesis of Quinolines: A Review." Current Green Chemistry.

  • BenchChem Application Notes. (2025). "A Comparative Guide to Quinoline Synthesis: Thermal Heating vs. Microwave Irradiation."

  • Tasqeeruddin, S., et al. (2020).[5] "An Efficient and Green Microwave-Assisted Synthesis of Quinoline Derivatives via Knoevenagel Condensation." Letters in Organic Chemistry.

  • Belferdi, F., et al. (2024).[6] "Microwave and Conventional Synthesis of Novel Quinoline Derivatives." Revue Roumaine de Chimie.

Sources

A Senior Application Scientist's Guide to the Characterization of 2-Chloroquinoline-6-carbaldehyde Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the meticulous characterization of impurities is not merely a regulatory hurdle but a scientific necessity. The presence of even minute quantities of impurities can significantly impact the safety, efficacy, and stability of an active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven approach to identifying and characterizing impurities associated with 2-Chloroquinoline-6-carbaldehyde, a key intermediate in the synthesis of various pharmacologically active molecules. We will move beyond rote protocols to explain the scientific rationale behind our experimental choices, ensuring a robust and self-validating approach to impurity profiling.

The Synthetic Landscape: Understanding the Genesis of Impurities

2-Chloroquinoline-6-carbaldehyde is predominantly synthesized via the Vilsmeier-Haack reaction of the corresponding acetanilide.[1] This reaction, while efficient, is a known source of several process-related impurities. Understanding the reaction mechanism is paramount to predicting the likely structure of these impurities.

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][3] The subsequent intramolecular cyclization leads to the formation of the quinoline ring system.

Potential Process-Related Impurities:

Based on the Vilsmeier-Haack reaction mechanism, several potential impurities can be postulated:

  • Starting Material: Unreacted p-chloroacetanilide.

  • Incomplete Cyclization Products: Intermediates that have undergone formylation but failed to cyclize.

  • Over-formylation Products: Di-formylated species, although less common, can occur under harsh reaction conditions.

  • Hydrolysis Products: The 2-chloro group is susceptible to hydrolysis, leading to the formation of 2-hydroxyquinoline-6-carbaldehyde, particularly during workup and purification.[4]

  • Residual Solvents: DMF is a common solvent and can be carried through the process.

The Analytical Arsenal: A Comparative Approach to Impurity Detection and Identification

A multi-pronged analytical strategy is essential for the comprehensive characterization of 2-Chloroquinoline-6-carbaldehyde and its impurities. No single technique is sufficient; instead, a synergistic application of chromatographic and spectroscopic methods provides the necessary depth of information.

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse for Quantification

HPLC is the cornerstone of impurity profiling, offering high-resolution separation and sensitive detection. For 2-Chloroquinoline-6-carbaldehyde, a reversed-phase method is typically employed.

Rationale for Method Development:

  • Column Choice: A C18 column is a good starting point due to the moderate polarity of the analyte and its expected impurities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is crucial for resolving impurities with a range of polarities.

  • Detection: UV detection is suitable as the quinoline ring system possesses a strong chromophore. A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of UV spectra for each peak, aiding in peak purity assessment and preliminary identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Key to Identification

LC-MS is indispensable for the structural elucidation of unknown impurities. By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, we can obtain the molecular weight of each impurity, a critical piece of the identification puzzle. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, enabling the determination of elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Confirmation

NMR spectroscopy provides definitive structural information. While not a routine quality control technique for impurities at very low levels, it is essential for the characterization of isolated impurities or for understanding the degradation pathways in forced degradation studies. Both ¹H and ¹³C NMR are crucial. For instance, the characteristic aldehyde proton signal for 2-chloroquinoline-3-carbaldehydes appears around δ 10.5 ppm in ¹H NMR spectra.[1] Similar shifts would be expected for the 6-carbaldehyde isomer.

Infrared (IR) Spectroscopy: A Confirmatory Tool

IR spectroscopy can confirm the presence of key functional groups. For 2-Chloroquinoline-6-carbaldehyde, characteristic peaks would include the C=O stretch of the aldehyde (around 1690 cm⁻¹) and aromatic C-H and C=C stretching vibrations.[1]

Forced Degradation Studies: Probing the Molecule's Stability

Forced degradation studies are a regulatory requirement and a critical tool for understanding the intrinsic stability of a drug substance.[5] These studies involve subjecting the API to stress conditions more severe than those it would encounter during storage to accelerate degradation and generate potential degradation products.

Experimental Workflow for Forced Degradation:

Caption: Workflow for forced degradation studies.

Interpretation of Forced Degradation Data:

The goal is to achieve a target degradation of 5-20%. Significant degradation beyond this range can lead to secondary degradation products that may not be relevant to the actual stability of the drug. The chromatograms from the stressed samples are compared to that of an unstressed control to identify the degradation products. The mass balance, which is the sum of the assay of the main peak and the impurities, should be close to 100%, indicating that all degradation products have been detected.

Table 1: Hypothetical Forced Degradation Results for 2-Chloroquinoline-6-carbaldehyde

Stress Condition% DegradationMajor Degradant (Hypothetical)Retention Time (min)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)12.52-Hydroxyquinoline-6-carbaldehyde8.2
Base Hydrolysis (0.1 M NaOH, 60°C, 4h)18.22-Hydroxyquinoline-6-carbaldehyde8.2
Oxidative (3% H₂O₂, RT, 24h)8.7Quinoline-2-carboxylic acid-6-carbaldehyde10.5
Thermal (80°C, 48h)5.3Minor unidentified degradants-
Photolytic (ICH Q1B)3.1Minor unidentified degradants-

Detailed Experimental Protocols

Protocol: HPLC Method for Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Protocol: Forced Degradation Study - Acid Hydrolysis
  • Accurately weigh 10 mg of 2-Chloroquinoline-6-carbaldehyde into a 10 mL volumetric flask.

  • Add 5 mL of 0.1 M hydrochloric acid.

  • Place the flask in a water bath maintained at 60°C for 24 hours.

  • Remove the flask and allow it to cool to room temperature.

  • Neutralize the solution with 0.1 M sodium hydroxide.

  • Dilute to the mark with a 50:50 mixture of water and acetonitrile.

  • Analyze by the developed HPLC method.

Conclusion: A Holistic Approach to Impurity Characterization

The characterization of impurities in 2-Chloroquinoline-6-carbaldehyde requires a deep understanding of its synthesis, a strategic application of modern analytical techniques, and a systematic approach to stability testing. By integrating these elements, researchers and drug development professionals can build a comprehensive impurity profile, ensuring the quality, safety, and efficacy of the final pharmaceutical product. This guide provides a framework for this critical endeavor, emphasizing the importance of scientific rationale in every step of the process.

References

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? (n.d.). Retrieved from [Link]

  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction - International Journal of Science and Research (IJSR). (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. (n.d.). Retrieved from [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (n.d.). Retrieved from [Link]

  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives - International Journal of Chemical Studies. (n.d.). Retrieved from [Link]

  • 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO - PubChem. (n.d.). Retrieved from [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) 2-Chloro-6-methylquinoline-3-carbaldehyde - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Retrieved from [Link]

  • 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017) - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-Chloroquinoline-3-carbaldehyde - PMC - NIH. (n.d.). Retrieved from [Link]

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC - NIH. (n.d.). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved from [Link]

  • Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa - The Pharma Innovation. (n.d.). Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Chloroquinoline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for 2-Chloroquinoline-6-carbaldehyde, a heterocyclic aromatic aldehyde. As a molecule of interest in synthetic chemistry and drug development, its unique reactivity profile necessitates a rigorous and well-understood safety framework. This guide is designed for researchers, chemists, and laboratory professionals, offering procedural guidance grounded in established safety principles to ensure personnel protection and experimental integrity.

Core Hazard Assessment and Toxicological Profile

Understanding the "why" behind a safety protocol begins with a thorough hazard assessment. 2-Chloroquinoline-6-carbaldehyde combines the structural alerts of a chlorinated aromatic system, a quinoline core, and an aldehyde functional group. While specific toxicological data for this exact compound is limited, a robust safety plan can be constructed by analyzing the hazards of structurally analogous compounds.

The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, eye contact, and accidental ingestion. The quinoline moiety itself is classified as a potential carcinogen and is known to be toxic.[1][2] The addition of a chlorine atom and a reactive aldehyde group likely enhances its irritant and toxic properties.

Table 1: Hazard Profile Based on Analogous Compounds

Hazard Classification Associated Risks & Rationale Source
Acute Toxicity, Oral (Category 4) Harmful if swallowed. This is a common classification for substituted quinolines and aromatic aldehydes. [3]
Acute Toxicity, Inhalation (Inferred) Potentially toxic if inhaled. A similar compound is noted as "Toxic if inhaled" and "Corrosive to the respiratory tract," a significant concern for powdered solids.
Skin Corrosion/Irritation (Category 2) Causes skin irritation. Chlorinated aromatic compounds can defat the skin and cause irritation. The aldehyde group can also be a skin irritant. [4]
Serious Eye Damage/Irritation (Cat. 2) Causes serious eye irritation. Aldehydes are notoriously irritating to mucous membranes, including the eyes. [3][4][5]

| Carcinogenicity/Mutagenicity (Inferred) | Suspected of causing genetic defects and cancer. The parent quinoline structure carries these classifications. |[1][2] |

Personal Protective Equipment (PPE) Protocol

Adherence to a multi-layered PPE strategy is non-negotiable. This protocol assumes all work is being conducted within a certified chemical fume hood, which serves as the primary engineering control.

Mandatory PPE Ensemble

A complete PPE ensemble is required to create a comprehensive barrier against all potential exposure routes.

  • Eye and Face Protection:

    • Requirement: Chemical splash goggles that form a complete seal around the eyes, worn in conjunction with a full-face shield.

    • Causality: Standard safety glasses are insufficient. The high potential for serious eye irritation from fine powders or splashes necessitates the dual protection of sealed goggles.[6] The face shield provides an essential secondary barrier against splashes during solution transfers or accidental releases.

  • Hand Protection:

    • Requirement: Double-gloving with a nitrile inner glove and a thicker, chemical-resistant outer glove (e.g., neoprene).

    • Causality: Double-gloving protects against immediate exposure in the event the outer glove is compromised. Nitrile provides good dexterity and splash resistance, while a more robust outer glove is necessary for prolonged handling and protection against the specific chemical nature of chlorinated aromatics.[6] Always inspect gloves for tears or pinholes before use.

  • Body Protection:

    • Requirement: A flame-resistant laboratory coat worn over long-sleeved clothing and long pants. A chemically resistant apron should be worn over the lab coat when handling significant quantities or solutions.

    • Causality: This creates multiple layers of protection. The lab coat provides a primary barrier, while personal clothing underneath minimizes the area of exposed skin. Closed-toe, non-absorbent shoes are mandatory to protect against spills.

  • Respiratory Protection:

    • Requirement: For any procedure involving the handling of the solid powder (e.g., weighing, transferring), a NIOSH-approved half-mask or full-face respirator equipped with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters is required.

    • Causality: The high inferred inhalation toxicity and corrosive nature to the respiratory tract make respiratory protection paramount. A standard surgical mask or N95 dust mask is inadequate as it offers no protection against organic vapors. A P100 filter is necessary to capture fine aerosolized particulates.

PPE Donning and Doffing Workflow

Properly putting on and removing PPE is as critical as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Inner Gloves Don2 2. Lab Coat Don1->Don2 Don3 3. Respirator Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Operational Plan: From Storage to Use

A systematic approach to handling minimizes risk at every stage of the experimental process.

Designated Work Area and Storage
  • Handling: All manipulations of 2-Chloroquinoline-6-carbaldehyde, both solid and in solution, must occur within a certified chemical fume hood with a tested face velocity of 80-120 feet per minute.

  • Storage: The compound must be stored in a cool, dry, and dark location, preferably in a refrigerator, away from incompatible materials like strong oxidizing agents and bases.[5][7] The container must be tightly sealed to prevent exposure to moisture and air.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical, ensure the fume hood is clean and uncluttered. Pre-label all necessary glassware. Have waste containers, spill kits, and emergency contact information readily accessible.

  • Weighing:

    • Perform this task in an enclosure within the fume hood or use a "weighing boat on a watch glass" technique to minimize drafts and prevent powder dispersal.

    • Use anti-static tools if available.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution/Reaction:

    • Add the solid to the solvent slowly and carefully. Avoid splashing.

    • If heating is required, use a controlled heating mantle and ensure the reaction vessel is equipped with a condenser to prevent the release of volatile materials.

  • Post-Handling Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Decontaminate any equipment used before removing it from the hood.

    • Properly dispose of all contaminated materials as outlined in Section 5.

Handling_Workflow Prep Preparation (Clean Hood, Label Glassware) Retrieve Retrieve Chemical (Verify Label) Prep->Retrieve Weigh Weigh Solid (In Fume Hood Enclosure) Retrieve->Weigh Dissolve Dissolve / Add to Reaction (Slowly, Avoid Splash) Weigh->Dissolve Reaction Perform Reaction (Under Inert Atmosphere if Needed) Dissolve->Reaction Decon Decontaminate Workspace & Equipment Reaction->Decon Dispose Segregate & Dispose Waste Decon->Dispose

Caption: Step-by-step chemical handling workflow.

Emergency Procedures

Immediate and correct action is vital in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

  • Spill:

    • Small Spill (in fume hood): Absorb with a non-reactive absorbent material (e.g., vermiculite, sand). Scoop the material into a labeled hazardous waste container. Clean the area thoroughly.

    • Large Spill / Spill outside hood: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EH&S) department immediately. Do not attempt to clean it up without proper training and equipment.

Waste Disposal Protocol

2-Chloroquinoline-6-carbaldehyde and any materials contaminated with it are considered hazardous chemical waste and must be disposed of accordingly.

  • Waste Segregation:

    • Solid Waste: Unused chemical, contaminated absorbents, and grossly contaminated PPE (like outer gloves) must be placed in a dedicated, sealed, and clearly labeled solid hazardous waste container.

    • Liquid Waste: Solutions containing the compound must be collected in a sealed, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Sharps: Contaminated needles or glassware must be disposed of in a designated sharps container.

  • Disposal Procedure: All waste must be disposed of through your institution's official hazardous waste management program.[5] Never pour this chemical down the drain or place it in the regular trash.[8]

Caption: Decision tree for proper waste segregation.

References

  • SAFETY DATA SHEET. (2025, December 22). Sigma-Aldrich.
  • Safety D
  • SAFETY D
  • UAH Laboratory Personal Protective Equipment.University of Alabama in Huntsville.
  • SAFETY D
  • Quinoline - Hazardous Substance Fact Sheet.New Jersey Department of Health.
  • 2,6-Dichloroquinoline-3-carbaldehyde SDS, 73568-41-9 Safety D
  • Lab Safety Equipment & PPE.ChemTalk.
  • How to Dispose of Old Pool Chemicals.LRS.
  • Breathing-Zone Exposure to Aromatic Volatile Organic Compounds in Surgical Smoke... (2022). MDPI.
  • Disposing of Chlorine: Pool and Cleaning Products. (2024, February 15). NEDT.
  • Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions.Benchchem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.